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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,8-Difluoroquinoline-6-carboxylic Acid: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Quinolines In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with a br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Quinolines

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of bioactivity, from antimalarial to anticancer applications. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.[1] 5,8-Difluoroquinoline-6-carboxylic acid stands out as a pivotal building block in this domain. The presence of two fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, all of which are critical factors in designing effective and safe pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of 5,8-Difluoroquinoline-6-carboxylic acid, detailing its chemical structure, physical properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Identification

The molecular architecture of 5,8-Difluoroquinoline-6-carboxylic acid consists of a quinoline ring system substituted with two fluorine atoms at positions 5 and 8, and a carboxylic acid group at the 6-position.[2] This specific arrangement of functional groups imparts unique reactivity and biological potential to the molecule.

IdentifierValue
IUPAC Name 5,8-difluoroquinoline-6-carboxylic acid[2]
Molecular Formula C₁₀H₅F₂NO₂[2]
Molecular Weight 209.15 g/mol [2]
Canonical SMILES C1=CC2=C(C(=CC(=C2N=C1)F)C(=O)O)F[2]
InChI Key BEBRGGIXCIIDIZ-UHFFFAOYSA-N[2]
InChI InChI=1S/C10H5F2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4H,(H,14,15)[2]

(Note: A specific CAS Number for 5,8-Difluoroquinoline-6-carboxylic acid is not consistently available across major chemical databases, which often list numerous isomers. Researchers should verify the identity of any commercial sample via analytical characterization.)

Physicochemical Properties

The physical properties of 5,8-Difluoroquinoline-6-carboxylic acid are largely dictated by its aromatic, fluorinated structure and the presence of the polar carboxylic acid group.

PropertyDescription
Appearance Typically a crystalline solid.[2]
Solubility Generally soluble in polar organic solvents. The carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, increasing significantly in basic conditions due to deprotonation to the carboxylate salt.[2]
Boiling Point Not applicable; likely to decompose at high temperatures before boiling.
Melting Point Specific experimental data is not widely published. As with many aromatic carboxylic acids, a relatively high melting point is expected due to strong intermolecular hydrogen bonding and crystal lattice forces.[4][5]
pKa A predicted pKa value for the similar 8-Fluoroquinoline-3-carboxylic acid is approximately 3.28±0.30, suggesting that 5,8-Difluoroquinoline-6-carboxylic acid is also a moderately strong organic acid.[2]

Spectroscopic Profile: A Guide to Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with each other and with the fluorine atoms. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm, and its signal will disappear upon D₂O exchange.[6]

  • ¹³C NMR: The spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range.[6] The aromatic carbons will appear between approximately 110-150 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups:

  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]

  • C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[7]

  • C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.

  • Aromatic C=C and C-H Bends: Multiple bands will be present in the 1450-1600 cm⁻¹ region (ring stretching) and 600-900 cm⁻¹ region (out-of-plane bending).[8]

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, 5,8-Difluoroquinoline-6-carboxylic acid is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) would likely involve the initial loss of water ([M+H-H₂O]⁺) or carbon dioxide ([M-H-CO₂]⁻) from the carboxylic acid group, which are common fragmentation pathways for such compounds.[9][10]

Synthesis of 5,8-Difluoroquinoline-6-carboxylic Acid

The synthesis of fluorinated quinoline carboxylic acids typically involves multi-step sequences that build the heterocyclic ring system. General strategies include cyclization reactions of appropriately substituted anilines, followed by fluorination and carboxylation steps.[2]

General Synthetic Approach

A common and effective method for constructing the quinoline core is through cyclization reactions, such as the Gould-Jacobs reaction. The synthesis of 5,8-Difluoroquinoline-6-carboxylic acid can be conceptualized through the following workflow.

G A Starting Material: Substituted Aniline B Step 1: Condensation with Diethyl ethoxymethylenemalonate A->B Reagent C Step 2: Thermal Cyclization (Gould-Jacobs Reaction) B->C Heat D Step 3: Saponification (Ester Hydrolysis) C->D Base (e.g., NaOH) E Final Product: 5,8-Difluoroquinoline-6-carboxylic acid D->E Acid Workup G Core 5,8-Difluoroquinoline-6-carboxylic acid Carboxylic Acid Group Quinoline Scaffold Amidation Amidation Reactions (Forms Amides) Core:f0->Amidation Coupling Agents Esterification Esterification (Forms Esters/Prodrugs) Core:f0->Esterification Alcohols, Acid Catalyst SAR_Mod Further Scaffold Modification (e.g., at C-7) Core:f1->SAR_Mod Nucleophilic Substitution

Caption: Reactivity and modification sites of the core molecule.

  • Fluoroquinolone Antibiotics: The most prominent application of related fluorinated quinoline carboxylic acids is in the synthesis of fluoroquinolone antibiotics. [1]In these drugs, the carboxylic acid group is essential for binding to the bacterial DNA gyrase enzyme, while substituents at the C-7 position are modulated to define the antibacterial spectrum and potency. [1]* Enzyme Inhibition: The carboxylic acid moiety is a versatile pharmacophore that can engage in critical ionic and hydrogen-bonding interactions with biological targets. It can act as a zinc-binding group (ZBG), enabling it to chelate metal ions like Zn²⁺ or Mg²⁺ in the active sites of metalloenzymes, making it a valuable scaffold for designing enzyme inhibitors. [2]* Oncology and Other Therapeutic Areas: Fluorinated quinolines are also being investigated for their potential as anticancer agents, with some derivatives showing promising activity. [3][11]The ability to modify both the carboxylic acid and the quinoline ring allows for the creation of large libraries of compounds for screening against various therapeutic targets.

Safety and Handling

As a laboratory chemical, 5,8-Difluoroquinoline-6-carboxylic acid requires careful handling. While specific toxicology data is limited, information from safety data sheets (SDS) for structurally related compounds provides a strong basis for safe handling protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This guide serves as a foundational resource for understanding the chemical nature and strategic utility of 5,8-Difluoroquinoline-6-carboxylic acid. Its unique combination of a fluorinated quinoline core and a reactive carboxylic acid handle ensures its continued relevance as a key intermediate in the pursuit of novel therapeutics.

References

  • Fluorinated Quinolines: Synthesis, Properties and Applications. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega. Retrieved March 27, 2026, from [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). Lumen Learning. Retrieved March 27, 2026, from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI. Retrieved March 27, 2026, from [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). (2023, May 16). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • List of carboxylic acids. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • 5-fluoroquinoline-8-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as H. (n.d.). SciELO. Retrieved March 27, 2026, from [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). Doc Brown's Chemistry. Retrieved March 27, 2026, from [Link]

  • Naming Carboxylic Acids - IUPAC Nomenclature. (2018, May 4). YouTube. Retrieved March 27, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI. Retrieved March 27, 2026, from [Link]

  • 25.1 Carboxylic Acids – Structure and Naming. (n.d.). Open Library Publishing Platform. Retrieved March 27, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Chinese Chemical Letters. Retrieved March 27, 2026, from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 27, 2026, from [Link]

  • Synthesis of starting compounds 5–6a–c, 7a–d and 8–11a–c. Reagents and Conditions. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, November 6). MDPI. Retrieved March 27, 2026, from [Link]

  • 5-Fluoro-indole-6-carboxylic acid Methyl ester. (n.d.). ChemBK. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Mechanistic Paradigms of 5,8-Difluoroquinoline-6-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary While standard fluoroquinolones (characterized by a 3-carboxylic acid and 4-oxo substitution) are universally recognized as bacterial DNA gyrase inhibitors, 5,8-difluoroquinoline-6-carboxylic acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While standard fluoroquinolones (characterized by a 3-carboxylic acid and 4-oxo substitution) are universally recognized as bacterial DNA gyrase inhibitors, 5,8-difluoroquinoline-6-carboxylic acid derivatives represent a distinct and highly versatile pharmacological scaffold. By shifting the carboxylic acid moiety to the benzenoid ring (C6) and strategically placing fluorine atoms at the C5 and C8 positions, this scaffold diverges from antibacterial activity to become a potent modulator of eukaryotic targets. This whitepaper dissects the mechanisms of action of these derivatives, focusing on their roles as metalloenzyme inhibitors, ATP-competitive kinase inhibitors, and ectonucleotidase modulators.

Molecular Anatomy and Causality of Substitution

The unique pharmacological profile of 5,8-difluoroquinoline-6-carboxylic acid derivatives is driven by precise structural engineering [1]:

  • The 6-Carboxylic Acid (Pharmacophore Anchor): Unlike the 3-carboxylic acid in standard quinolones, the 6-COOH acts as a highly efficient Zinc-Binding Group (ZBG) [1]. It chelates active-site metal ions (e.g., Zn²⁺, Mg²⁺) in metalloenzymes or serves as a critical hydrogen bond donor/acceptor in the hinge region of kinases.

  • The 5,8-Difluoro Substitution (Electronic & Metabolic Tuning): Fluorine atoms are highly electronegative and possess a small van der Waals radius. Placing them at C5 and C8 achieves three causal effects:

    • Metabolic Shielding: It blocks primary sites of Cytochrome P450-mediated oxidation, drastically increasing the half-life of the molecule.

    • pKa Modulation: The strong electron-withdrawing effect lowers the pKa of the quinoline nitrogen, reducing its basicity. This increases the fraction of unionized molecules at physiological pH, enhancing passive membrane permeability.

    • Electronic Tuning of the ZBG: The fluorines withdraw electron density from the aromatic ring, fine-tuning the acidity of the 6-COOH to optimize metal chelation thermodynamics [1].

Mechanism I: Metalloenzyme Inhibition via Zinc Chelation

One of the primary mechanisms of action for 6-carboxylic acid quinolines is the inhibition of zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) [4].

Historically, HDAC inhibitors have relied on hydroxamate groups to bind zinc, which often leads to off-target toxicity and mutagenicity. The 5,8-difluoroquinoline-6-carboxylic acid scaffold provides a safer alternative. The carboxylic acid oxygen atoms form a bidentate chelate with the catalytic Zn²⁺ ion at the bottom of the enzyme's active site pocket. Simultaneously, the flat, lipophilic 5,8-difluoroquinoline core engages in π−π stacking with aromatic residues lining the hydrophobic channel, locking the enzyme in an inactive state and preventing the deacetylation of target proteins (e.g., histones) [4].

MetalloenzymeBinding A 5,8-Difluoroquinoline-6-Carboxylic Acid Derivative B Metalloenzyme Active Site (e.g., HDAC / MMP) A->B Enters Active Site C Zn2+ Ion Chelation (via 6-COOH ZBG) B->C Anchors D Hydrophobic Pocket Binding (via 5,8-Difluoroquinoline core) B->D Stabilizes E Enzyme Inactivation C->E Blocks Catalysis D->E Enhances Affinity F Downstream Effects (e.g., Epigenetic Modulation) E->F Therapeutic Efficacy

Caption: Mechanistic pathway of metalloenzyme inhibition via zinc chelation and hydrophobic stabilization.

Mechanism II: ATP-Competitive Kinase Inhibition (DYRK1A)

Derivatives such as 11H-indolo[3,2-c]quinoline-6-carboxylic acids have emerged as highly potent and selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a kinase heavily implicated in Down syndrome and Alzheimer's disease [2].

Mechanism of Action: The quinoline-6-carboxylic acid structure acts as an ATP mimetic. The nitrogen of the quinoline ring and the 6-carboxylic acid form critical hydrogen bonds with the backbone amides in the ATP-binding hinge region of DYRK1A. The addition of halogens (like iodine or fluorine) on the scaffold forces the molecule into a specific conformation that perfectly occupies the adenine-binding pocket, competitively excluding ATP and halting kinase-mediated phosphorylation [2].

Mechanism III: Ectonucleotidase (CD39/CD73) Inhibition

In the tumor microenvironment, the overexpression of ectonucleotidases (NTPDases like CD39 and CD73) converts immunostimulatory ATP into immunosuppressive adenosine. Quinoline-6-carboxylic acid amides act as potent inhibitors of these enzymes [3].

Mechanism of Action: The flat, aromatic quinoline core structurally mimics the purine ring of ATP. By fitting into the nucleotide-binding pockets of CD39/CD73, these derivatives prevent the hydrolysis of ATP to AMP, thereby reversing tumor-induced immunosuppression and restoring T-cell activity [3].

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 6-carboxylic acid scaffold is evident when comparing the inhibitory concentrations across different targets based on specific peripheral substitutions.

Compound DerivativePrimary TargetMechanism of ActionIC₅₀ Value
11H-indolo[3,2-c]quinoline-6-carboxylic acid DYRK1A KinaseATP-competitive inhibition~264 nM [2]
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid DYRK1A KinaseATP-competitive inhibition6 nM [2]
Quinoline-6-carboxylic acid amide (Compound 4d) h-NTPDase1 (CD39)Purine mimicry / Active site blockade0.28 µM [3]
c-Met/HDAC dual inhibitor (Compound 12d) HDAC / c-MetZinc chelation (ZBG) & Hinge binding1.25 µM (Cellular)[4]

Table 1: Comparative SAR data illustrating how modifications to the quinoline-6-carboxylic acid core dictate target specificity and potency.

Experimental Workflows for Mechanistic Validation

To validate the ATP-competitive mechanism of these derivatives against kinases (e.g., DYRK1A), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is the gold standard.

Protocol: TR-FRET Kinase Binding Assay

Causality of choice: TR-FRET minimizes compound auto-fluorescence interference (a common issue with highly conjugated quinolines) by utilizing a time-delayed measurement, ensuring high trustworthiness of the binding data.

Step 1: Reagent Preparation Prepare a 1X Kinase Buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA, Brij-35). Dilute the recombinant DYRK1A enzyme, Europium (Eu)-labeled anti-tag antibody, and a fluorescent Kinase Tracer (an ATP-competitive probe).

Step 2: Compound Titration Serially dilute the 5,8-difluoroquinoline-6-carboxylic acid derivatives in 100% DMSO. Transfer to a 384-well low-volume plate. Causality: Serial dilution ensures a full dose-response curve to accurately calculate the IC₅₀.

Step 3: Enzyme & Antibody Addition Add the DYRK1A enzyme and Eu-anti-tag antibody mixture to the wells.

Step 4: Tracer Addition (Initiating Competition) Add the fluorescent Kinase Tracer. Causality: The tracer binds to the ATP pocket. If the quinoline derivative is a true ATP-competitor, it will displace the tracer, causing a drop in the FRET signal.

Step 5: Equilibrium Incubation Incubate the plate in the dark at room temperature for 1 hour. Causality: Ensures the competitive binding thermodynamics between the tracer and the inhibitor reach a stable equilibrium before measurement.

Step 6: Self-Validation & Detection Self-Validation Check: Include a "No-Tracer" control to assess compound auto-fluorescence, and a known inhibitor (e.g., Harmine) as a positive control. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Tracer). Calculate the 665/615 ratio to determine the IC₅₀.

KinaseAssay S1 1. Prepare DYRK1A Enzyme & Tracer S2 2. Add 5,8-Difluoro Derivatives S1->S2 S3 3. Add Eu-labeled Anti-Tag Antibody S2->S3 S4 4. Incubate (1h, RT) S3->S4 S5 5. Measure TR-FRET (665nm / 615nm) S4->S5 S6 6. Calculate IC50 S5->S6

Caption: Step-by-step workflow for the TR-FRET competitive kinase binding assay.

Conclusion

The 5,8-difluoroquinoline-6-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the 6-carboxylic acid as a Zinc-Binding Group or ATP-hinge binder, and utilizing the 5,8-difluoro substitution to optimize pharmacokinetics and electronic properties, this core structure transcends the traditional antibacterial applications of quinolones. It stands as a highly programmable pharmacophore for the development of next-generation kinase inhibitors, epigenetic modulators, and immunotherapeutics.

References

  • Buy 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889). EvitaChem.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate.
  • Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer. NIH / PubMed.
Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5,8-Difluoroquinoline-6-carboxylic acid in Early Drug Discovery

Preamble: The Rationale for Early and Comprehensive Pharmacokinetic Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's journey from a promising hit...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale for Early and Comprehensive Pharmacokinetic Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a leading cause of attrition.[1] The quinolone class of molecules, particularly fluoroquinolones, has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and often favorable pharmacokinetic profiles.[2][3] The subject of this guide, 5,8-Difluoroquinoline-6-carboxylic acid, represents a novel chemical entity within this class. Its structure—a quinoline core strategically functionalized with two fluorine atoms and a carboxylic acid moiety—suggests a molecule designed for enhanced metabolic stability and specific physicochemical properties.[4]

This guide provides a comprehensive, field-proven framework for the early-stage pharmacokinetic characterization of 5,8-Difluoroquinoline-6-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. Our objective is to build an integrated understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enabling informed decisions in the lead optimization process.[5][6]

Section 1: Foundational Physicochemical Characterization

Before any biological assay, a thorough understanding of a compound's fundamental physicochemical properties is non-negotiable. These parameters govern a molecule's behavior in aqueous and lipid environments, directly influencing its absorption, distribution, and potential for formulation.

The structure of 5,8-Difluoroquinoline-6-carboxylic acid provides initial clues. The carboxylic acid group imparts acidic properties, suggesting pH-dependent solubility, while the difluoro-substituted aromatic core increases lipophilicity and can enhance metabolic stability.[4]

PropertyValue / PredictionImplication for Pharmacokinetics
Molecular Formula C₁₀H₅F₂NO₂Low molecular weight is favorable for passive diffusion.[4]
Molecular Weight 209.15 g/mol Well within the typical range for small molecule drugs.[4]
pKa (Predicted ~4-5)The carboxylic acid group will be ionized at physiological pH (7.4), increasing aqueous solubility but potentially reducing passive membrane permeability.
logP (Lipophilicity) (Predicted ~1.5-2.5)Moderate lipophilicity is a balance between aqueous solubility and membrane permeability, which is often ideal for oral absorption.
Aqueous Solubility pH-dependentExpected to have low solubility at acidic pH (e.g., in the stomach) and higher solubility at neutral pH (e.g., in the intestine and plasma).

Section 2: Absorption - Crossing the Barrier

For an orally administered drug, absorption from the gastrointestinal tract is the first critical hurdle. We must assess not only if the compound can cross the intestinal epithelium but also if it is a substrate for efflux transporters that can actively pump it back into the gut lumen.

Core Causality: Why We Use the Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting oral drug absorption.[7] When cultured, these cells differentiate to form a polarized monolayer with tight junctions and express key transporters (like P-glycoprotein, P-gp), effectively mimicking the intestinal barrier. This assay allows us to measure the apparent permeability coefficient (Papp) and the efflux ratio (ER), providing a robust prediction of in vivo absorption and transporter-mediated efflux.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the rate of transport of 5,8-Difluoroquinoline-6-carboxylic acid across a Caco-2 cell monolayer in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Use a low-permeability marker (e.g., Lucifer Yellow) as a negative control.

  • Compound Preparation: Prepare a dosing solution of 5,8-Difluoroquinoline-6-carboxylic acid (e.g., 10 µM) in a transport buffer (HBSS, pH 7.4).

  • A-to-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • B-to-A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp (cm/s) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Data Interpretation:

Papp (A-to-B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (ER)Interpretation
< 1Low< 2Not a substrate for efflux transporters.
1 - 10Moderate≥ 2Potential substrate for efflux transporters (e.g., P-gp), which may limit absorption.
> 10High--

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed_cells->culture check_integrity Confirm monolayer integrity (TEER, Lucifer Yellow) culture->check_integrity prep_compound Prepare dosing solution of 5,8-Difluoroquinoline-6-carboxylic acid quantify Quantify compound concentration (LC-MS/MS) calculate_papp Calculate Papp (A->B) and Papp (B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er sample_b sample_b sample_b->quantify sample_a sample_a sample_a->quantify

Caption: Caco-2 Permeability Assay Workflow.

Section 3: Distribution - Where Does It Go?

Once absorbed, a drug distributes throughout the body. Two key parameters dictate this process: plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound (free) drug is able to interact with its target and exert a therapeutic effect.

Core Causality: Why Plasma Protein Binding Matters

High binding to plasma proteins like albumin restricts the amount of free drug available to penetrate tissues and reach the site of action. It can also limit the drug's clearance by metabolic enzymes and renal filtration. Therefore, measuring the unbound fraction (%fu) is critical for interpreting efficacy and safety data. Equilibrium dialysis is the gold standard method, as it allows for the passive diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached, providing an accurate measure of the free concentration.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of 5,8-Difluoroquinoline-6-carboxylic acid that remains unbound in plasma.

Methodology:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with semi-permeable membrane inserts (e.g., 8-12 kDa MWCO).

  • Sample Preparation: Add plasma (human, rat) to one side of the membrane (the plasma chamber) and phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).

  • Spiking: Spike the plasma with 5,8-Difluoroquinoline-6-carboxylic acid to a final concentration (e.g., 5 µM).

  • Incubation: Seal the unit and incubate on an orbital shaker at 37°C for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add blank plasma to the buffer samples and PBS to the plasma samples to match the matrix composition.

  • Quantification: Analyze the concentration in all samples by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

Data Interpretation:

% UnboundClassificationImplication
> 20%Low BindingHigh free fraction, readily available for distribution and clearance.
5 - 20%Moderate Binding-
< 5%High BindingLow free fraction, may require higher total concentrations to achieve efficacy.

Section 4: Metabolism - The Body's Chemical Factory

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. For fluoroquinolones, metabolism can range from minimal to extensive, involving Phase I (oxidation) and Phase II (conjugation) reactions.[8][9] Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.

Core Causality: Why We Use Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[7] The microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism. It provides an in vitro half-life (t½) and intrinsic clearance (CLint), which are key inputs for predicting in vivo hepatic clearance.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic degradation of 5,8-Difluoroquinoline-6-carboxylic acid in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of pooled liver microsomes (human, rat) in phosphate buffer.

    • Prepare a solution of the required cofactor, NADPH (β-Nicotinamide adenine dinucleotide phosphate).

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Pre-incubate the compound with the microsome solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Include a negative control incubation without NADPH to check for non-CYP degradation.

    • Include a positive control compound with known metabolic instability (e.g., Verapamil).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • In vitro t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint).

Data Interpretation:

In Vitro t½ (minutes)ClassificationPredicted In Vivo Hepatic Clearance
> 60High StabilityLow
15 - 60Moderate StabilityModerate
< 15Low StabilityHigh

Section 5: The Integrated Picture - In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial, isolated pieces of the ADME puzzle, an in vivo study is essential to understand how these processes integrate in a living system. A rodent PK study using both intravenous (IV) and oral (PO) administration is the cornerstone of early in vivo profiling.

Core Causality: The Power of IV and PO Dosing
  • IV Administration: Bypasses absorption entirely, allowing for the direct measurement of systemic clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • PO Administration: Provides the absorption profile (Cmax, Tmax) and, when compared to the IV data (specifically the Area Under the Curve, AUC), allows for the calculation of absolute oral bioavailability (F%)—the fraction of the oral dose that reaches systemic circulation.

G cluster_dosing 1. Dosing cluster_sampling 2. Blood Sampling cluster_analysis 3. Bioanalysis cluster_modeling 4. PK Modeling iv_dose Group 1: Administer IV Bolus Dose (e.g., 2 mg/kg) blood_collection Collect blood samples at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose Group 2: Administer PO Gavage Dose (e.g., 10 mg/kg) po_dose->blood_collection process_plasma Centrifuge to isolate plasma blood_collection->process_plasma store_plasma Store plasma at -80°C process_plasma->store_plasma prep_samples Prepare plasma samples (Protein Precipitation) store_plasma->prep_samples lcms_analysis Quantify drug concentration by LC-MS/MS prep_samples->lcms_analysis plot_data Plot Plasma Conc. vs. Time lcms_analysis->plot_data nca Perform Non-Compartmental Analysis (NCA) plot_data->nca calc_params Calculate PK Parameters (AUC, CL, Vd, t½, Cmax, F%) nca->calc_params

Caption: In Vivo Pharmacokinetic Study Workflow.
Experimental Protocol: Rat Pharmacokinetic Study (IV & PO)

Objective: To determine the key pharmacokinetic parameters of 5,8-Difluoroquinoline-6-carboxylic acid in rats.

Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling if possible.

Methodology:

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Collection: Collect serial blood samples (approx. 100 µL) into heparinized tubes at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Thaw plasma samples. Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge.

    • Analysis: Analyze the supernatant using a validated LC-MS/MS or HPLC-FLD method. Fluoroquinolones often exhibit natural fluorescence, making HPLC-FLD a viable, sensitive detection method.[10]

  • Pharmacokinetic Analysis:

    • Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

    • Calculate key parameters.

Data Presentation and Interpretation:

ParameterDescriptionFavorable Outcome for a Lead Candidate
Cmax Maximum observed plasma concentrationAchieves concentrations well above the expected efficacious level.
Tmax Time to reach CmaxRelatively short (e.g., 1-2 hours), indicating rapid absorption.
AUC Area Under the Curve (total drug exposure)High, indicating good overall exposure.
CL Clearance (volume of plasma cleared of drug per unit time)Low to moderate, suggesting a longer duration of action.
Vd Volume of Distribution (theoretical volume the drug occupies)> 0.7 L/kg, indicating good tissue distribution beyond the plasma.
Elimination Half-lifeLong enough to support a reasonable dosing interval (e.g., once or twice daily).
F% Absolute Oral Bioavailability> 30-40%, indicating efficient absorption from the gut.

G start PK Data Obtained bioavailability Oral Bioavailability (F%) > 30%? start->bioavailability half_life Half-life (t½) > 4h? bioavailability->half_life Yes low_f Investigate Low F%: - Poor solubility? - Low permeability (Caco-2)? - High first-pass metabolism? bioavailability->low_f No clearance Clearance (CL) < 30 mL/min/kg? half_life->clearance Yes short_t12 Investigate Short t½: - High clearance? - High metabolic instability? half_life->short_t12 No good_candidate Proceed: Favorable PK Profile clearance->good_candidate Yes clearance->short_t12 No

Caption: Decision Tree for Interpreting In Vivo PK Data.

Conclusion

The pharmacokinetic characterization of a novel compound like 5,8-Difluoroquinoline-6-carboxylic acid is a systematic, multi-faceted process. By logically progressing from fundamental physicochemical properties to robust in vitro ADME assays and culminating in an integrated in vivo study, researchers can build a comprehensive profile of the molecule's behavior. This data-driven approach is not merely a checklist; it is an essential strategy that enables medicinal chemists to understand structure-exposure relationships, allows pharmacologists to design meaningful efficacy studies, and ultimately de-risks the progression of a promising molecule towards becoming a life-saving therapeutic.

References

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  • Fluoroquinolones: Pharmacokinetics and Resistance | Animals | Pharmacology. (2017, March 4). Biology Discussion. Retrieved March 27, 2026, from [Link]

  • Transporter and metabolizer gene polymorphisms affect fluoroquinolone pharmacokinetic parameters. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. (2023, November 29). MDPI. Retrieved March 27, 2026, from [Link]

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  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI. Retrieved March 27, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 5,8-Difluoroquinoline-6-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 5,8-Difluoroquinoline-6-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5,8-Difluoroquinoline-6-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular properties, synthesis, and critical applications, offering field-proven insights into its utility as a versatile chemical scaffold.

Core Molecular Attributes

5,8-Difluoroquinoline-6-carboxylic acid is a specialized organic molecule whose structure is foundational to its utility. The presence of two fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents.[1] The core quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₅F₂NO₂
Molecular Weight 209.15 g/mol
Exact Mass 209.0292 g/mol

Synthesis and Chemical Reactivity

The synthesis of 5,8-Difluoroquinoline-6-carboxylic acid can be achieved through several strategic approaches, generally involving cyclization reactions, targeted fluorination, and carboxylation.[1] These methods are designed to construct the quinoline core and introduce the desired functional groups with high efficiency and purity.[1]

The quinoline scaffold itself is often assembled through established name reactions such as the Skraup or Doebner-von Miller syntheses, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors.[2] Subsequent modifications are then required to introduce the fluorine and carboxylic acid moieties at the desired positions.

A critical aspect of its chemistry is the reactivity of the carboxylic acid group, which can readily undergo esterification, amidation, or reduction.[1] This functional handle is pivotal for its role as a chemical building block, allowing for its conjugation to other molecules to create a diverse range of derivatives.

Representative Protocol: Synthesis of a Quinoline-6-carboxamide Derivative

The following protocol illustrates a general method for the derivatization of a quinoline-6-carboxylic acid, a common subsequent step in the synthesis of bioactive molecules. This two-step process first activates the carboxylic acid and then couples it with an amine.

Step 1: Activation of the Carboxylic Acid

  • To a solution of quinoline-6-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (3 equivalents).[3]

  • Heat the reaction mixture to reflux (approximately 50°C) for 8 hours.[3]

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in a fresh portion of DCM.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture overnight at room temperature.[3]

  • Upon completion, the solvent is removed using a rotary evaporator.[3]

  • The resulting crude product is then purified by column chromatography to yield the final quinoline-based amide derivative.[3]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling Quinoline-6-carboxylic acid Quinoline-6-carboxylic acid Acid Chloride Acid Chloride Quinoline-6-carboxylic acid->Acid Chloride SOCl₂, DCM, reflux Amine Amine Quinoline-6-carboxamide Quinoline-6-carboxamide Acid Chloride->Quinoline-6-carboxamide Amine, DCM

Caption: A generalized workflow for the synthesis of quinoline-6-carboxamide derivatives.

Applications in Drug Discovery and Development

The unique structural features of 5,8-Difluoroquinoline-6-carboxylic acid make it a valuable scaffold in the design of enzyme inhibitors. The carboxylic acid moiety can act as a crucial binding group, often chelating with metal ions like Mg²⁺ or Zn²⁺ in the active site of metalloenzymes.[1] Furthermore, the quinoline ring system can engage in various non-covalent interactions with protein targets, while the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Role as an Enzyme Inhibitor

Derivatives of quinoline carboxylic acids have shown promise as inhibitors of a range of enzymes, including ectonucleotidases and protein kinases.[3][4] For instance, certain quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in regulating extracellular nucleotide levels.[3] By inhibiting these enzymes, such compounds can modulate cellular signaling pathways, which is of therapeutic interest in oncology and immunology.

G cluster_0 Enzyme Active Site Enzyme Enzyme Metal_ion Metal Ion (e.g., Zn²⁺) Inhibitor Quinoline Carboxylic Acid (Inhibitor) Inhibitor->Enzyme Hydrophobic/π-stacking interactions Inhibitor->Metal_ion Carboxylic acid chelation

Caption: The inhibitory mechanism of a quinoline carboxylic acid derivative in an enzyme active site.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

To evaluate the potential of new derivatives of 5,8-Difluoroquinoline-6-carboxylic acid as anticancer agents, a standard cell viability assay such as the MTT assay can be employed. The following is a generalized protocol.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.
  • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle and a known anticancer drug).
  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

3. MTT Addition and Incubation:

  • Following the treatment period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[5]

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
  • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Conclusion

5,8-Difluoroquinoline-6-carboxylic acid stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive carboxylic acid handle and the electronically modified difluoro-quinoline core provides a robust platform for the synthesis of novel, biologically active molecules. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this important chemical entity in their drug discovery and development endeavors.

References

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Foundational

A Guide to the Spectroscopic Characterization of 5,8-Difluoroquinoline-6-carboxylic acid

Introduction: The Structural Imperative of a Privileged Scaffold 5,8-Difluoroquinoline-6-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of quinoline, it se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of a Privileged Scaffold

5,8-Difluoroquinoline-6-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of quinoline, it serves as a precursor for synthesizing a range of bioactive molecules, including potent antibacterial agents and enzyme inhibitors.[1][2] The strategic placement of two fluorine atoms enhances critical drug-like properties such as metabolic stability and lipophilicity, while the carboxylic acid moiety often acts as a crucial binding group for biological targets.[1]

Given its role as a foundational scaffold, unambiguous structural verification is paramount. This technical guide provides an in-depth analysis of the characterization of 5,8-Difluoroquinoline-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers in drug discovery and development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5,8-Difluoroquinoline-6-carboxylic acid, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive confirmation of its covalent framework and electronic environment. The presence of the ¹⁹F isotope, with its 100% natural abundance and high gyromagnetic ratio, offers a particularly sensitive and informative probe.[3][4]

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Methodology:

  • Sample Preparation :

    • Accurately weigh 10-15 mg of 5,8-Difluoroquinoline-6-carboxylic acid.

    • Transfer the solid to a clean, dry vial. Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to form hydrogen bonds facilitates the dissolution of the carboxylic acid, allowing for the observation of the exchangeable acidic proton.

    • Vortex the sample for 60 seconds or until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition :

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum using the appropriate spectral width and referencing standard (e.g., CFCl₃ at 0 ppm).

Data Interpretation: Decoding the Spectra

The following analysis is based on established principles of chemical shifts and spin-spin coupling for quinoline systems and organofluorine compounds.[5][6][7][8]

Numbered structure of 5,8-Difluoroquinoline-6-carboxylic acid

¹H NMR Analysis: The proton spectrum is expected to show four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (COOH): A broad singlet appearing far downfield, typically >13 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange.[9]

  • H-7: This proton is flanked by the electron-withdrawing carboxylic acid at C-6 and the fluorine at C-8. It is expected to be a doublet due to coupling with the fluorine at C-8 (JH7-F8).

  • H-4, H-3, H-2: These protons on the pyridine ring will appear downfield due to the electronegativity of the nitrogen atom. They form a coupled system. H-4 will likely be a doublet coupled to H-3. H-2 will also be a doublet coupled to H-3. H-3 will appear as a triplet or doublet of doublets, coupled to both H-2 and H-4.

¹⁹F NMR Analysis: ¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful tool for confirming fluorine substitution.[3][10]

  • F-5 and F-8: Two distinct signals are expected. The chemical shifts are highly dependent on their position on the aromatic ring. Each signal will exhibit coupling to nearby protons, providing crucial connectivity information. For instance, the F-5 signal would be expected to show coupling to H-4 and H-7, while the F-8 signal would show coupling to H-7.

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum will display ten unique carbon signals, as there is no molecular symmetry.

  • Carbonyl Carbon (C-6): The carboxylic acid carbon is expected in the 165-185 ppm region.[11][12]

  • Fluorine-Bearing Carbons (C-5, C-8): These carbons will appear as doublets due to one-bond coupling with their attached fluorine atoms (¹JC-F), which is typically large (200-250 Hz). Their chemical shifts will be significantly influenced by the high electronegativity of fluorine.

  • Other Aromatic Carbons: The remaining seven aromatic carbons (C-2, C-3, C-4, C-4a, C-7, C-8a) will appear in the typical aromatic region (110-150 ppm).[13] Carbons adjacent to the fluorine substituents (e.g., C-4a, C-7) will also exhibit smaller two- or three-bond C-F couplings.

Predicted NMR Data Summary
Nucleus Position Predicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings
¹HCOOH> 13.0Broad Singlet-
H-28.5 - 9.0Doublet³JH2-H3
H-37.5 - 8.0Triplet / dd³JH3-H2, ³JH3-H4
H-48.0 - 8.5Doublet³JH4-H3
H-77.8 - 8.3Doublet³JH7-F8
¹³CC=O165 - 175Singlet-
C-5, C-8150 - 165Doublet¹JC-F (~240 Hz)
C-2, C-4, C-4a, C-7, C-8a115 - 150Singlet or Doublet²⁻³JC-F
C-3, C-6120 - 140Singlet-
¹⁹FF-5, F-8-100 to -150MultipletH-F and F-F couplings

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and concentration.

Visualization: Key Spin-Spin Coupling Network

The following diagram illustrates the most significant through-bond coupling relationships that are critical for spectral assignment.

Caption: Key proton-proton and proton-fluorine spin-spin couplings.

Part 2: Infrared (IR) Spectroscopy – Rapid Functional Group Verification

While NMR provides the detailed skeletal map, IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups present in the molecule. It is an indispensable quality control technique.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern ATR-IR requires minimal sample preparation and provides high-quality data in seconds, making it an ideal choice for routine characterization.

Methodology:

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount (1-2 mg) of the solid 5,8-Difluoroquinoline-6-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Initiate the sample scan (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing :

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software's peak-picking tool to label the wavenumbers of the most significant absorption bands.

Data Interpretation: Identifying Characteristic Vibrations

The IR spectrum is dominated by absorptions from the carboxylic acid, the aromatic quinoline core, and the carbon-fluorine bonds.

  • O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[14] This characteristic breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[15][16]

  • C=O Stretch (Carboxylic Acid): An intense, sharp absorption is expected between 1730-1700 cm⁻¹.[15] Its position confirms the presence of a conjugated carboxylic acid carbonyl group.

  • C=C and C=N Stretches (Aromatic Ring): A series of medium-to-strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the quinoline ring system.

  • C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1320-1210 cm⁻¹, coupled with an O-H in-plane bending vibration.[14][15] A broad O-H out-of-plane bend is also often seen near 900 cm⁻¹.[15]

  • C-F Stretches: Strong, intense absorptions in the fingerprint region, typically between 1250-1000 cm⁻¹, are indicative of C-F bonds. The exact positions are sensitive to the overall molecular structure but their high intensity makes them a reliable marker.

Key IR Absorption Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
1730 - 1700Strong, SharpC=O StretchCarboxylic Acid
1620 - 1450Medium - StrongC=C and C=N StretchesAromatic Ring
1320 - 1210MediumC-O StretchCarboxylic Acid
1250 - 1000StrongC-F StretchAryl Fluoride
~900Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid
Visualization: Standard IR Spectroscopy Workflow

The diagram below outlines the logical flow of a typical ATR-IR experiment from sample to result.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean 1. Clean ATR Crystal Background 2. Acquire Background Clean->Background Sample 3. Apply Sample to Crystal Acquire 4. Acquire Sample Spectrum Sample->Acquire Process 5. Process Spectrum (Baseline & ATR Correction) Acquire->Process Identify 6. Identify Key Peaks Process->Identify Assign 7. Assign Functional Groups Identify->Assign

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Conclusion

The combined application of multi-nuclear NMR and IR spectroscopy provides a robust and self-validating system for the structural confirmation of 5,8-Difluoroquinoline-6-carboxylic acid. ¹H, ¹³C, and ¹⁹F NMR collectively deliver an unambiguous map of the atomic connectivity and electronic distribution, with characteristic couplings and chemical shifts confirming the precise arrangement of protons, carbons, and fluorine atoms. Complementing this, IR spectroscopy offers rapid and definitive evidence for the presence of the critical carboxylic acid and C-F functional groups. Together, these techniques form the essential analytical package required to ensure the identity and purity of this vital synthetic intermediate, underpinning the integrity of subsequent drug discovery and development efforts.

References

  • Benchchem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • EvitaChem. 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889). EvitaChem.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Perras, F. A., et al. (2022). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. PMC.
  • Nagy, M., et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • de Oliveira, B. G., et al. (2022). Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19 F NMR Chemical Shift Probes. MDPI.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum. ChemicalBook.
  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. UCLA.
  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-56.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Heriot-Watt University. H NMR Spectroscopy. Heriot-Watt University.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University.
  • Weldegirma, S. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Roberts, J.D. Fluorine NMR. Caltech.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

Exploratory

In Vitro Receptor Binding Affinity of 5,8-Difluoroquinoline-6-carboxylic acid: A Technical Guide

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological targets is paramount. This guide provides an in-depth technical overview of the methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological targets is paramount. This guide provides an in-depth technical overview of the methodologies used to determine the in vitro receptor binding affinity of 5,8-Difluoroquinoline-6-carboxylic acid. As a member of the quinoline class of compounds, which are known for a wide range of biological activities, this molecule holds potential for therapeutic applications.[1][2][3] Characterizing its binding profile is a critical first step in elucidating its mechanism of action and potential off-target effects.[4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of receptor binding assays, provide detailed experimental protocols, and offer insights into data analysis and interpretation. The focus is on providing not just a set of instructions, but a framework for designing and executing robust and meaningful experiments.

Theoretical Framework: The Principles of Receptor-Ligand Interactions

The foundation of receptor binding assays lies in the law of mass action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In a research setting, it is often more practical to determine the half-maximal inhibitory concentration (IC50) of a test compound. The IC50 is the concentration of an unlabeled drug that displaces 50% of a specifically bound radiolabeled or fluorescently-labeled ligand. This value is experimentally determined and is dependent on the concentration of the labeled ligand used in the assay.[5][6] To obtain a more absolute measure of affinity, the IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][6][7][8] The Ki is an intrinsic measure of the affinity of the unlabeled drug for the receptor and is independent of the labeled ligand's concentration.[5][6]

The Cheng-Prusoff Equation: [5][7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant, a measure of the binding affinity of the inhibitory ligand.

  • IC50: The concentration of the inhibitory ligand that displaces 50% of the specific binding of the labeled ligand.[5]

  • [L]: The concentration of the labeled ligand used in the assay.[7]

  • Kd: The equilibrium dissociation constant of the labeled ligand for the receptor.

It is crucial to note that this relationship assumes a simple competitive binding model at a single receptor site.[5]

Target Selection: Hypothesizing Receptors for 5,8-Difluoroquinoline-6-carboxylic acid

The chemical structure of 5,8-Difluoroquinoline-6-carboxylic acid suggests several potential receptor targets. Fluoroquinolones, while primarily known as antibiotics that target bacterial DNA gyrase, have been shown to have off-target effects on mammalian cells.[4][9][10] One of the most well-documented off-target interactions is with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] Therefore, the GABA-A receptor represents a high-priority target for initial binding affinity studies.

Other potential targets for quinoline derivatives include various G-protein coupled receptors (GPCRs), ion channels, and kinases.[3][13][14] A comprehensive screening approach against a panel of receptors would be ideal for a complete characterization of the compound's selectivity profile.

In Vitro Assay Methodologies

The choice of assay methodology is critical for obtaining accurate and reproducible binding data. Two common and robust methods for determining receptor binding affinity are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assay

This classic and highly sensitive technique directly measures the binding of a radiolabeled ligand to its receptor. In a competitive binding assay format, a fixed concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (5,8-Difluoroquinoline-6-carboxylic acid). The amount of radioligand bound to the receptor is then measured, typically by liquid scintillation counting.

This protocol is adapted from established methods for GABA-A receptor binding assays.[15][16]

Materials:

  • Receptor Source: Rat brain membranes (a rich source of GABA-A receptors).

  • Radioligand: [³H]-Muscimol or [³H]-Flunitrazepam (for the benzodiazepine site).

  • Test Compound: 5,8-Difluoroquinoline-6-carboxylic acid, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam).[12][15]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[15]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[15]

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Experimental Workflow:

  • Membrane Preparation: Prepare rat brain membranes according to standard protocols involving homogenization and centrifugation to isolate the membrane fraction containing the receptors.[15]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Vehicle.

    • Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-specific binding control.

    • Competitive Binding: Receptor membranes + Radioligand + Increasing concentrations of 5,8-Difluoroquinoline-6-carboxylic acid.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[15]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[15]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantify Quantify Radioactivity (Scintillation Counting) washing->quantify calculate Calculate Specific Binding quantify->calculate plot Plot Competition Curve (% Specific Binding vs. [Compound]) calculate->plot determine Determine IC50 & Ki plot->determine

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a homogeneous assay technique that measures changes in the rotational motion of a fluorescently labeled molecule in solution.[17][18] When a small fluorescently labeled ligand (tracer) is unbound, it tumbles rapidly, resulting in low polarization of emitted light.[17] Upon binding to a much larger receptor, the tracer's rotation slows down, leading to an increase in the polarization of the emitted light.[17] A competitive FP assay measures the ability of a test compound to displace the fluorescent tracer from the receptor, resulting in a decrease in fluorescence polarization.[13]

Advantages of FP Assays:

  • Homogeneous format (no separation steps required), making them amenable to high-throughput screening.[17][19]

  • Generally non-radioactive, which simplifies handling and disposal.

Considerations for FP Assay Development:

  • Requires a suitable fluorescently labeled ligand (tracer) with good binding affinity.

  • The molecular weight difference between the tracer and the receptor should be significant enough to produce a detectable change in polarization upon binding.[20]

  • Potential for interference from fluorescent compounds.[19]

  • Reagent Preparation:

    • Prepare a solution of the receptor at a concentration determined through a receptor titration experiment.

    • Prepare a solution of the fluorescent tracer at a concentration typically at or below its Kd value.

    • Prepare a serial dilution of 5,8-Difluoroquinoline-6-carboxylic acid.

  • Assay Setup: In a low-binding microplate, add the receptor, fluorescent tracer, and varying concentrations of the test compound. Include controls for the free tracer (no receptor) and the bound tracer (receptor and tracer, no test compound).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: The data is typically plotted as millipolarization (mP) units versus the concentration of the test compound. The IC50 value is determined from the resulting sigmoidal dose-response curve.

Diagram: Principle of Competitive Fluorescence Polarization

Caption: Principle of competitive FP assay.

Data Analysis and Interpretation

1. Calculation of Specific Binding: For radioligand binding assays, specific binding is calculated by subtracting the non-specific binding (counts per minute in the presence of excess unlabeled ligand) from the total binding (counts per minute with radioligand and vehicle only).

Specific Binding = Total Binding - Non-specific Binding

2. Generation of Competition Curves: The specific binding data is then normalized to percentage of maximal specific binding and plotted against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

3. Determination of IC50: The IC50 value is determined from the competition curve using non-linear regression analysis. It is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

4. Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation as described previously.[5][7][8][21]

Table 1: Hypothetical Binding Data for 5,8-Difluoroquinoline-6-carboxylic acid at the GABA-A Receptor

Concentration (nM)% Specific Binding
0.198.5
195.2
1085.1
10052.3
100015.6
100002.1

This data would yield an IC50 value in the low nanomolar range, suggesting a high affinity for the GABA-A receptor.

Conclusion

Determining the in vitro receptor binding affinity of 5,8-Difluoroquinoline-6-carboxylic acid is a fundamental step in its preclinical characterization. Both radioligand binding assays and fluorescence polarization assays offer robust platforms for quantifying this interaction. A thorough understanding of the underlying principles, careful execution of the experimental protocols, and rigorous data analysis are essential for obtaining high-quality, reliable data. The insights gained from these studies will be invaluable in guiding future drug development efforts, including lead optimization, selectivity profiling, and in vivo efficacy studies.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Cheng-Prusoff Equation Calculator.
  • GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP).
  • Establishing and optimizing a fluorescence polariz
  • A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. PubMed.
  • Enzyme Inhibitor Terms and Calcul
  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace.
  • Characteriz
  • Determination of KB or Ki from IC50.
  • Fluorescence Polariz
  • Fluorescence Polarization-Based Bioassays: New Horizons. PubMed Central.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Deriv
  • Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Structure-Dependent Activity of Natural GABA(A)
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Deriv
  • Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells*. Journal of Biological Chemistry.
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Designing antibiotics with inherent resistance to efflux as a transformative strategy to revive discovery against multidrug resi. ChemRxiv.
  • Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. PubMed.
  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • (PDF) Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity.
  • Metabolite Sensing GPCRs: Promising Therapeutic Targets for Cancer Tre
  • New Treatments in Renal Cancer: The AhR Ligands. MDPI.
  • In silico analysis identifies genes common between five primary gastrointestinal cancer sites with potential clinical applic
  • 6-Heterocyclic carboxylic ester derivatives of gliotoxin lead to LSD1 inhibitors in gastric cancer cells. PubMed.
  • TTD: Therapeutic Target D

Sources

Foundational

5,8-Difluoroquinoline-6-carboxylic acid: A Strategic Intermediate in Modern Medicinal Chemistry

Abstract: In the landscape of modern drug discovery, fluorinated heterocycles are indispensable. As a Senior Application Scientist, I frequently encounter scaffolds that fail late in development due to poor metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of modern drug discovery, fluorinated heterocycles are indispensable. As a Senior Application Scientist, I frequently encounter scaffolds that fail late in development due to poor metabolic stability or suboptimal target engagement. 5,8-Difluoroquinoline-6-carboxylic acid represents a highly optimized, field-proven intermediate designed to bypass these exact pitfalls. This whitepaper provides an in-depth technical analysis of its stereoelectronic profiling, its role in metalloenzyme inhibition, and the self-validating synthetic protocols required to produce it.

Stereoelectronic Profiling & Rational Design

The architectural brilliance of 5,8-difluoroquinoline-6-carboxylic acid lies in the synergistic relationship between its three core components: the quinoline backbone, the difluoro motif, and the carboxylic acid vector.

  • The 5,8-Difluoro Motif: Fluorine substitution at the C5 and C8 positions is a deliberate choice in medicinal chemistry to block Cytochrome P450 (CYP450)-mediated oxidation, which frequently targets these electron-rich sites on the quinoline ring. Furthermore, the strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the quinoline nitrogen (from ~4.9 in unsubstituted quinoline to ~2.5). Causality: This reduced basicity is critical for minimizing off-target hERG channel liabilities—a common cause of cardiotoxicity in basic amine-containing drugs.

  • The 6-Carboxylic Acid Moiety: Positioned at C6, the carboxylic acid acts as a highly directional pharmacophore. It serves as a versatile vector for amide coupling during library generation and acts as a potent Zinc-Binding Group (ZBG) [1].

Application in Metalloenzyme Inhibition

In metalloenzyme inhibition, the spatial orientation of the chelating group is paramount. In 5,8-difluoroquinoline-6-carboxylic acid, the carboxylic acid moiety acts as a highly effective ZBG, chelating active-site metal ions such as Mg²⁺ or Zn²⁺[1].

This functionality is perfectly exemplified in the design of non-purine xanthine oxidase inhibitors (XOIs). In these systems, the carboxylic acid anchors the inhibitor deep within the catalytic pocket, forming critical salt bridges and hydrogen bonds with key residues like Arg880 and Glu802, thereby halting uric acid production[2]. Beyond metalloenzymes, functionalized quinoline derivatives are heavily utilized in disrupting complex protein-protein interactions, such as targeting the NOX2 complex (p47phox–p22phox) to modulate reactive oxygen species (ROS) generation[3].

Mechanism Z Metalloenzyme Active Site (e.g., Zn2+ / Mo-pt in XOIs) C 6-Carboxylic Acid Moiety (Zinc-Binding Group) C->Z Ionic / H-Bonding (Arg880 / Glu802) F 5,8-Difluoro Motif (Metabolic Shield & Lipophilicity) F->Z Steric Shielding Q Quinoline Core (Pi-Pi Stacking Scaffold) Q->Z Pi-Cation Interactions Q->C C6 Position Q->F C5, C8 Positions

Figure 1: Pharmacophore mapping and metalloenzyme binding mechanism of the intermediate.

Quantitative Physicochemical Data

To understand why this intermediate is so highly valued in library synthesis, we must look at its physicochemical parameters. The data below illustrates its compliance with the "Rule of 5" and its high ligand efficiency.

PropertyValueCausality / Impact in Medicinal Chemistry
Molecular Weight 209.15 g/mol Highly ligand-efficient; leaves ample room for downstream structural elaboration.
CLogP (est.) 2.1 - 2.5Fluorine atoms enhance lipophilicity, improving cellular membrane permeability.
pKa (Carboxylic Acid) ~4.2Exists primarily as an anion at physiological pH, ideal for forming salt bridges.
pKa (Quinoline N) ~2.5Electron-withdrawing fluorines lower basicity, significantly reducing hERG liability.
Topological Polar Surface Area 50.2 ŲExcellent for oral bioavailability; limited BBB penetration unless masked as an ester.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 5,8-difluoroquinoline-6-carboxylic acid requires a robust, scalable approach. The most reliable route involves a modified Skraup cyclization followed by a palladium-catalyzed carbonylation[2]. The protocols below are designed as self-validating systems—each step includes specific conditions chosen to prevent side reactions and maximize yield.

Protocol A: Synthesis of 6-Bromo-5,8-difluoroquinoline (Skraup Cyclization)
  • Step 1: Charge a 500 mL round-bottom flask with 2,5-difluoro-4-bromoaniline (1.0 equiv), anhydrous glycerol (3.0 equiv), and nitrobenzene (0.5 equiv).

    • Causality: Nitrobenzene is selected as a mild oxidant. It drives the aromatization of the dihydroquinoline intermediate smoothly without over-oxidizing the sensitive fluoro-aromatic ring, which harsher oxidants might degrade.

  • Step 2: Slowly add concentrated sulfuric acid (4.0 equiv) dropwise at 0 °C to control the initial exotherm.

  • Step 3: Heat the mixture to 140 °C for 4 hours.

    • Causality: This specific temperature threshold is critical. It provides the exact activation energy required for the in situ acid-catalyzed dehydration of glycerol into acrolein. The acrolein immediately undergoes a Michael addition with the aniline, initiating the cyclization cascade.

  • Step 4: Cool to room temperature, carefully neutralize with cold aqueous NaOH to pH 8, and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Protocol B: Palladium-Catalyzed Carbonylation and Saponification
  • Step 1: In a high-pressure reactor, dissolve the 6-bromo-5,8-difluoroquinoline (1.0 equiv) in a degassed mixture of MeOH and DMF (1:1).

  • Step 2: Add Et₃N (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Et₃N neutralizes the generated HBr, preventing catalyst poisoning. The bidentate dppf ligand enforces a large bite angle on the palladium center. This stereoelectronic environment accelerates the reductive elimination step, which is otherwise rate-limiting when dealing with sterically hindered, electron-deficient aryl halides.

  • Step 3: Purge the reactor with CO gas and pressurize to 50 psi. Heat to 90 °C for 12 hours.

  • Step 4: Depressurize, filter through Celite, and concentrate to yield the methyl ester intermediate.

  • Step 5: Saponify the ester using LiOH (2.0 equiv) in THF/H₂O (1:1) at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the final 5,8-difluoroquinoline-6-carboxylic acid. Filter and dry under vacuum.

Pathway A 2,5-Difluoro-4-bromoaniline (Starting Material) B 6-Bromo-5,8-difluoroquinoline (Intermediate 1) A->B Skraup Cyclization Glycerol, H2SO4 PhNO2, 140°C C Methyl 5,8-difluoroquinoline- 6-carboxylate (Intermediate 2) B->C Pd-Carbonylation CO (50 psi), MeOH Pd(dppf)Cl2, Et3N D 5,8-Difluoroquinoline- 6-carboxylic acid (Final Product) C->D Saponification LiOH, THF/H2O then HCl (pH 3)

Figure 2: Self-validating synthetic workflow for 5,8-difluoroquinoline-6-carboxylic acid.

References[1] Title: Buy 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889) - Structural and Functional Significance

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Profiling of 5,8-Difluoroquinoline-6-carboxylic acid

Preamble: A Proactive Approach to a Known Liability The quinolone scaffold is a cornerstone of antibacterial drug discovery, yielding numerous potent therapeutic agents.[1] However, the fluoroquinolone class, in particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Proactive Approach to a Known Liability

The quinolone scaffold is a cornerstone of antibacterial drug discovery, yielding numerous potent therapeutic agents.[1] However, the fluoroquinolone class, in particular, is associated with a well-documented, if infrequent, profile of serious adverse effects, including tendinopathy, cardiotoxicity, and neurotoxicity.[2][3][4] Therefore, any new candidate from this structural family, such as 5,8-Difluoroquinoline-6-carboxylic acid, warrants a rigorous and early-stage toxicity assessment. While specific toxicological data for 5,8-Difluoroquinoline-6-carboxylic acid is not extensively published, its classification as a fluorinated quinoline carboxylic acid provides a strong rationale for a targeted preliminary safety evaluation.[5]

This guide outlines a multi-tiered strategy for the preliminary toxicity profiling of 5,8-Difluoroquinoline-6-carboxylic acid. It is designed for drug development scientists to proactively identify potential liabilities, inform structure-activity relationship (SAR) studies, and enable data-driven decisions on the candidate's progression. We will move from foundational mechanistic principles to a practical, tiered approach encompassing in silico, general in vitro, and specific organ-level toxicity assessments.

Chapter 1: The Mechanistic Dichotomy of Quinolone Action and Toxicity

Understanding the "why" is paramount. Fluoroquinolones exert their antibacterial effect by targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[6] They stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.[7] This is a highly effective mechanism for killing bacteria.

However, the toxicity observed in mammalian systems stems from off-target effects. While mammalian cells have topoisomerases, the primary drivers of fluoroquinolone toxicity are believed to be multifactorial and include:

  • Mitochondrial Dysfunction: Fluoroquinolones can impair mitochondrial function, leading to oxidative stress through the formation of reactive oxygen species (ROS).[3][8] This is a central hypothesis for toxicities like tendinopathy.

  • GABA Receptor Antagonism: Certain quinolones can inhibit the binding of the neurotransmitter γ-aminobutyric acid (GABA) to its receptor in the central nervous system (CNS), leading to neurotoxic effects like seizures and restlessness.[2]

  • Phototoxicity: Upon exposure to UVA radiation, some fluoroquinolones can generate ROS or other reactive intermediates, causing damage to cellular membranes and DNA.[9][10]

  • Direct Cellular Damage: At higher concentrations, fluoroquinolones can induce apoptosis and exhibit direct cytotoxicity in various mammalian cell types, including chondrocytes, tenocytes, and hepatocytes.[8][11][12]

The following diagram illustrates the proposed divergent pathways of quinolone action.

G cluster_bact Bacterial Cell cluster_mamm Mammalian Cell FQ_bact Fluoroquinolone Topo_bact Bacterial Topoisomerase II/IV FQ_bact->Topo_bact Inhibition DSB_bact DNA Double-Strand Breaks Topo_bact->DSB_bact Stabilization of Cleavage Complex Death_bact Bacterial Cell Death DSB_bact->Death_bact FQ_mamm Fluoroquinolone Mito Mitochondria FQ_mamm->Mito Impairment GABA GABA-A Receptor FQ_mamm->GABA Antagonism ROS Oxidative Stress (ROS Production) Mito->ROS Cell_Tox Cellular Toxicity ROS->Cell_Tox Apoptosis, Membrane Damage GABA->Cell_Tox Neurotoxicity FQ_main 5,8-Difluoroquinoline- 6-carboxylic acid FQ_main->FQ_bact Therapeutic (On-Target) FQ_main->FQ_mamm Toxicological (Off-Target)

Caption: Divergent pathways of fluoroquinolone action in bacterial vs. mammalian cells.

Chapter 2: Tier 1 - Foundational Cytotoxicity Profiling

The initial step in wet-lab profiling is to establish the compound's general cytotoxicity. This provides a baseline understanding of the concentrations at which the compound begins to exert broad toxic effects on cellular life, yielding a crucial IC50 (half-maximal inhibitory concentration) value.

Experimental Design

A panel of cell lines representing different tissues is recommended to identify any potential tissue-specific sensitivity.

  • HepG2 (Human Hepatocellular Carcinoma): A standard for assessing potential hepatotoxicity.[12]

  • HEK293 (Human Embryonic Kidney): Represents a renal cell lineage.

  • NIH-3T3 (Mouse Fibroblast): A common cell line for general cytotoxicity and phototoxicity assays.[9]

  • TK6 (Human Lymphoblastoid): Often used in genotoxicity assays due to its consistent growth and genetic characteristics.[13]

The choice between short-term (e.g., 24 hours) and long-term (e.g., 72 hours) exposure can reveal different toxicity profiles.[14][15] Long-term assays may better capture the antiproliferative effects of quinolones.[15]

Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Selected cell lines (HepG2, HEK293, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5,8-Difluoroquinoline-6-carboxylic acid (dissolved in DMSO, final concentration ≤0.5%)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5,8-Difluoroquinoline-6-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear interpretation.

Cell LineExposure Time (h)IC50 (µM) for 5,8-DFQ-6-CAPositive Control (Doxorubicin) IC50 (µM)
HepG272[Experimental Value][Experimental Value]
HEK29372[Experimental Value][Experimental Value]
NIH-3T372[Experimental Value][Experimental Value]
TK672[Experimental Value][Experimental Value]

Chapter 3: Tier 2 - Probing Specific Toxicological Endpoints

Based on the known liabilities of the fluoroquinolone class, a battery of specific in vitro assays is essential. The following workflow provides a structured approach.

G cluster_tier2 Tier 2: Specific Toxicity Assessment start Candidate Compound: 5,8-Difluoroquinoline-6-carboxylic acid tier1 Tier 1: General Cytotoxicity (IC50 Determination) start->tier1 geno Genotoxicity (Ames, Micronucleus, Comet Assay) tier1->geno Test at sub-IC50 concentrations hepato Hepatotoxicity (Hepatocyte Viability, Enzyme Leakage) tier1->hepato Test at sub-IC50 concentrations photo Phototoxicity (3T3 NRU Assay) tier1->photo Test at sub-IC50 concentrations cardio Cardiotoxicity (hERG Assay) tier1->cardio Test at sub-IC50 concentrations risk Integrated Risk Assessment (Therapeutic Index Calculation) geno->risk hepato->risk photo->risk cardio->risk decision Go / No-Go Decision risk->decision

Caption: Tiered workflow for preliminary toxicity profiling.

Genotoxicity Assessment

Genotoxicity is a critical endpoint. Fluoroquinolones have been shown to have genotoxic effects, sometimes mediated by oxidative damage.[16] A standard preliminary screen includes:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations. Some fluoroquinolones are known to be mutagenic in specific bacterial strains.[17]

  • In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells (e.g., TK6 or CHO cells).

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method to detect DNA strand breaks.

Protocol: Alkaline Comet Assay

Principle: This assay measures DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA with strand breaks migrates further from the nucleus, forming a "comet tail."

Step-by-Step Methodology:

  • Cell Treatment: Expose TK6 cells to various concentrations of 5,8-Difluoroquinoline-6-carboxylic acid (and positive/negative controls) for a short duration (e.g., 4 hours).[13]

  • Cell Embedding: Mix ~20,000 treated cells with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify on ice.

  • Lysis: Immerse slides in cold lysis buffer (containing high salt and detergents) overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Scoring: Visualize slides using a fluorescence microscope. Quantify the DNA in the comet tail using image analysis software (% Tail DNA is a common metric).

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant concern for many pharmaceuticals, including some fluoroquinolones.[12][18]

  • Cell Model: Primary human hepatocytes are the gold standard, but cell lines like HepG2 or HepaRG are acceptable for initial screening.

  • Endpoints:

    • Cytotoxicity: As determined in Tier 1.

    • Enzyme Leakage: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of hepatocellular membrane damage.[19]

    • Mitochondrial Health: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) to directly probe for mitochondrial impairment.

Phototoxicity Assessment

The potential for photosensitivity is a known class effect for fluoroquinolones.[2][20] The 3T3 Neutral Red Uptake (NRU) assay is the validated in vitro method (OECD TG 432).

  • Principle: The assay compares the cytotoxicity of the compound in the presence and absence of a non-cytotoxic dose of UVA light. A significant increase in toxicity upon irradiation indicates phototoxic potential.[9]

  • Methodology: 3T3 fibroblasts are incubated with the test compound for a short period. One set of plates is exposed to UVA radiation, while a duplicate set is kept in the dark. Cell viability is then assessed using the Neutral Red uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells.

Chapter 4: Data Integration and Risk Assessment

The goal of this preliminary profile is not to definitively label the compound as "toxic" or "safe," but to quantify risk and inform next steps.

Decision-Making Framework

The collected data must be synthesized to form a coherent risk profile.

Toxicity EndpointAssayResult (Hypothetical)Implication / Risk Level
General Cytotoxicity MTT (HepG2, 72h)IC50 = 75 µMModerate intrinsic cytotoxicity.
Genotoxicity Comet AssayPositive (>2-fold increase in % Tail DNA at 25 µM)High Risk. DNA damage is a significant liability.
Hepatotoxicity ALT/AST LeakageNo significant increase up to 50 µMLow risk of acute membrane damage.
Phototoxicity 3T3 NRU AssayPhoto Irritation Factor (PIF) > 5High Risk. Indicates significant phototoxic potential.
Cardiotoxicity hERG Patch ClampIC50 > 100 µMLow risk of hERG-mediated QT prolongation.

This integrated view allows for a data-driven decision, as illustrated below.

G cluster_data Input Data cluster_analysis Analysis cluster_decision Decision Point IC50 General Cytotoxicity (IC50) TI Calculate Therapeutic Indices (e.g., IC50 / MIC) IC50->TI Geno Genotoxicity (Comet, Ames) Geno->TI Photo Phototoxicity (PIF) Photo->TI Hepato Hepatotoxicity (ALT/AST) Hepato->TI hERG Cardiotoxicity (hERG IC50) hERG->TI Target Target Potency (MIC/EC50) Target->TI Profile Assess Overall Risk Profile TI->Profile Proceed Proceed to In Vivo Studies Profile->Proceed Favorable Profile (High TIs, No 'Showstoppers') Optimize Chemical Optimization (Reduce Liabilities) Profile->Optimize Mixed Profile (e.g., Phototoxicity only) Terminate Terminate Candidate Profile->Terminate Unfavorable Profile (e.g., Genotoxicity)

Caption: Logic diagram for data integration and decision-making.

Conclusion

The preliminary toxicity profiling of 5,8-Difluoroquinoline-6-carboxylic acid should be a hypothesis-driven process, informed by the known adverse effects of the broader fluoroquinolone class. A tiered strategy, beginning with general cytotoxicity and progressing to specific endpoints like genotoxicity, hepatotoxicity, and phototoxicity, provides a robust framework for early risk identification. By employing the protocols and decision-making logic outlined in this guide, researchers can efficiently allocate resources, prioritize candidates with the most promising safety profiles, and ultimately contribute to the development of safer, more effective medicines.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Pessina, A., Neri, M. G., & Mineo, E. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Chemioterapia, 13(5), 295-8. [Link]

  • De Sarro, A., & De Sarro, G. (2001). Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. Current Medicinal Chemistry, 8(3), 371-384. [Link]

  • Wang, Y., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics, 11(6), 538. [Link]

  • Hooper, D. C. (1999). Mechanism of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]

  • Pessina, A., Gribaldo, L., Mineo, E., & Neri, M. G. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Chemioterapia, 13(5), 295-8. [Link]

  • Hildebrand, H., Kempka, G., Schlüter, G., & Schmidt, M. (1993). Chondrotoxicity of quinolones in vivo and in vitro. Archives of Toxicology, 67(6), 411–415. [Link]

  • Wagener, P., et al. (2000). Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity. Toxicology in Vitro, 14(3), 267-274. [Link]

  • Hussain, S., et al. (2023). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 15(11), e49320. [Link]

  • Haller, I. (1995). Toxicity of quinolone antimicrobial agents. Journal of Toxicology and Environmental Health, 45(1), 1-45. [Link]

  • Pouzaud, F., et al. (2004). In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress. Journal of Pharmacology and Experimental Therapeutics, 308(1), 394-402. [Link]

  • BuzzRx. (2025). Fluoroquinolone Toxicity Syndrome: Recognize the Symptoms. BuzzRx. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link]

  • Kaur, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8565-8597. [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • NextSDS. (n.d.). 5-fluoroquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. (n.d.). 5,8-difluoroquinoline-3-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Ebohon, O., et al. (2014). Fluoroquinolones Reported Hepatotoxicity. Pharmacology & Pharmacy, 5(9), 845-858. [Link]

  • LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Genetic Toxicology, 136(3), 237-244. [Link]

  • Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159–7163. [Link]

  • Liu, Y., et al. (2016). Incidence, clinical features, and risk factors of fluoroquinolone-induced acute liver injury: a case-control study. International Journal of Clinical Pharmacy, 38(5), 1157–1163. [Link]

  • Orman, E. S., et al. (2011). Clinical and Histopathologic Features of Fluoroquinolone-Induced Liver Injury. Clinical Gastroenterology and Hepatology, 9(6), 517–523.e3. [Link]

  • Bhattacharya, P., Mukherjee, S., & Mandal, S. M. (2020). Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117634. [Link]

  • Ayaki, M., et al. (2016). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. Clinical Ophthalmology, 10, 1019–1024. [Link]

  • Noori, S., et al. (2014). Molecular aspect on the interaction of ofloxacin and its synthesized zinc complex with DNA. DNA and Cell Biology, 33(6), 367-373. [Link]

  • Wang, Y., et al. (2022). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 28(1), 107. [Link]

  • Hussen, N., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Drug and Chemical Toxicology, 1-13. [Link]

  • Buick, J. K., et al. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Frontiers in Toxicology, 4, 981144. [Link]

  • El-Sayed, M. T., et al. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 12(1), 10582. [Link]

  • Miolo, G., et al. (2002). In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Toxicology Letters, 136(3), 199-211. [Link]

  • American Association for the Study of Liver Diseases. (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. AASLD. [Link]

  • Björnsson, E. S. (2016). Hepatotoxicity by Drugs: The Most Common Implicated Agents. International Journal of Molecular Sciences, 17(2), 224. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5,8-Difluoroquinoline-6-carboxylic Acid

Document Type: Advanced Synthesis Protocol & Methodological Rationale Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Introduction and Mechanistic Rationale The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Methodological Rationale Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction and Mechanistic Rationale

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug design, significantly enhancing lipophilicity, metabolic stability, and target binding affinity[1]. 5,8-Difluoroquinoline-6-carboxylic acid serves as a high-value building block for the development of novel fluoroquinolone-class antibiotics and targeted kinase inhibitors.

Synthesizing this specific functionalized quinoline requires precise control over regioselectivity and oxidation states. While various methods exist (including electrophilic fluorination of pre-formed quinolines), the most robust and scalable approach is the de novo construction of the pyridine ring via a modified Skraup cyclization[1].

The Causal Logic of the Protocol

To achieve the 5,8-difluoro and 6-carboxy substitution pattern, the synthesis utilizes 4-amino-2,5-difluorobenzoic acid as the starting material.

  • In Situ Electrophile Generation: Glycerol is dehydrated by sulfuric acid to form acrolein, a highly reactive α,β -unsaturated aldehyde.

  • Conjugate Addition & Cyclization: The aniline nitrogen undergoes a Michael addition to acrolein. Subsequent acid-catalyzed electrophilic aromatic substitution occurs exclusively at the unsubstituted ortho position (which becomes C4a in the quinoline bridgehead), driven by the directing effects of the fluorine atoms.

  • Controlled Oxidation: Traditional Skraup reactions use nitrobenzene as an oxidant, which can lead to violent, runaway exothermic reactions. This protocol substitutes it with sodium 3-nitrobenzenesulfonate (Ludigol) . This water-soluble oxidant provides a controlled aromatization of the intermediate dihydroquinoline and drastically simplifies downstream aqueous workup.

  • Isoelectric Isolation: Because the target molecule is amphoteric (containing both a basic quinoline nitrogen and an acidic carboxyl group), isolation is achieved by carefully adjusting the aqueous reaction mixture to its isoelectric point (pH ~4.0–4.5), forcing the zwitterion to precipitate.

Synthetic Workflow Diagram

SynthesisPathway SM 4-Amino-2,5-difluorobenzoic acid (Starting Material) Addition Michael Addition (Intermediate) SM->Addition Reagents Glycerol + H2SO4 (in situ Acrolein) Reagents->Addition Heat (135°C) Cyclization Electrophilic Cyclization (Dehydration) Addition->Cyclization H+ Catalysis Oxidation Oxidation (Sodium 3-nitrobenzenesulfonate) Cyclization->Oxidation Aromatization Product 5,8-Difluoroquinoline-6-carboxylic acid (Target Compound) Oxidation->Product pH 4 Precipitation

Figure 1: Modified Skraup cyclization pathway for 5,8-Difluoroquinoline-6-carboxylic acid.

Quantitative Reaction Parameters

Table 1: Reagents and Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Amino-2,5-difluorobenzoic acid173.121.01.73 gPrimary Starting Material
Glycerol (Anhydrous)92.093.02.76 g (2.2 mL)Acrolein Precursor
Sodium 3-nitrobenzenesulfonate225.151.22.70 gMild Oxidizing Agent
Sulfuric Acid (75% aq. v/v)98.08Solvent/Cat.10.0 mLCatalyst & Dehydrating Agent
Sodium Hydroxide (10 M aq.)40.00As needed~15 mLpH Adjustment / Workup

Step-by-Step Experimental Protocol

Safety Precautions: Sulfuric acid is highly corrosive. The dehydration of glycerol can be exothermic. Perform all steps in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, face shield).

Phase 1: Reagent Preparation and Initiation
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermocouple, and an argon inlet.

  • Add 1.73 g (10.0 mmol) of 4-amino-2,5-difluorobenzoic acid and 2.70 g (12.0 mmol) of sodium 3-nitrobenzenesulfonate to the flask.

  • Add 2.76 g (30.0 mmol) of anhydrous glycerol. Stir the heterogeneous mixture gently to ensure uniform distribution of the solids.

  • Critical Step: Slowly add 10.0 mL of 75% aqueous sulfuric acid dropwise via an addition funnel over 10 minutes.

    • Causality: Using 75% H₂SO₄ instead of concentrated (98%) H₂SO₄ mitigates the initial exothermic charring of glycerol while maintaining sufficient acidity for the dehydration to acrolein.

Phase 2: Cyclization and Aromatization
  • Submerge the flask in a pre-heated oil bath set to 135 °C.

  • Monitor the internal temperature. The mixture will initially form a dark, viscous solution.

  • Maintain robust stirring and heat at 135 °C for 12 hours.

    • Causality: The electron-withdrawing fluorine and carboxylic acid groups significantly deactivate the aromatic ring toward electrophilic attack. Extended heating is required to drive the cyclization step to completion.

Phase 3: Isoelectric Precipitation and Isolation
  • Remove the flask from the heat source and allow the reaction mixture to cool to approximately 60 °C.

  • Carefully pour the warm, acidic mixture into a beaker containing 50 g of crushed ice and 50 mL of distilled water, stirring vigorously.

  • Place the beaker in an ice bath. Slowly add 10 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Stop the addition when the pH reaches exactly 4.2 .

    • Causality: This is the calculated isoelectric point of 5,8-difluoroquinoline-6-carboxylic acid. At this pH, the zwitterionic form dominates, minimizing its aqueous solubility and maximizing precipitation yield.

  • Allow the suspension to stir at 0–5 °C for 1 hour to complete crystallization.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 20 mL) and cold ethanol (10 mL) to remove residual oxidant and unreacted glycerol.

Phase 4: Purification
  • Transfer the crude solid to a clean Erlenmeyer flask and recrystallize from a boiling mixture of Ethanol/Water (3:1 v/v).

  • Dry the purified product in a vacuum oven at 60 °C for 8 hours to yield 5,8-difluoroquinoline-6-carboxylic acid as an off-white to pale yellow powder. (Expected Yield: 45–55%).

Analytical Validation

To confirm structural integrity and purity, the following analytical parameters should be verified against the synthesized batch[1].

Table 2: Expected Analytical Data
Analytical MethodExpected Result / SignalStructural Assignment
LC-MS (ESI+) m/z 210.03 [M+H]⁺Confirms molecular weight (C₁₀H₅F₂NO₂ = 209.15 g/mol ).
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H)Carboxylic acid proton (-COOH).
δ 9.05 (dd, 1H, J = 4.2, 1.5 Hz)Pyridine ring proton (H-2).
δ 8.60 (dd, 1H, J = 8.5, 1.5 Hz)Pyridine ring proton (H-4).
δ 8.05 (dd, 1H, J = 10.2, 5.5 Hz)Aromatic proton (H-7) splitting with adjacent fluorines.
δ 7.80 (dd, 1H, J = 8.5, 4.2 Hz)Pyridine ring proton (H-3).
¹⁹F NMR (376 MHz, DMSO-d₆) Two distinct signals (~ -115 ppm, -125 ppm)Confirms the presence of two non-equivalent fluorine atoms at C5 and C8.

References

  • EvitaChem. "Buy 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889) - EvitaChem: Methods." EvitaChem Product Catalog.

Sources

Application

Application Note: Optimized Dissolution Protocol for 5,8-Difluoroquinoline-6-carboxylic Acid in Cell Culture Assays

Introduction & Mechanistic Context 5,8-Difluoroquinoline-6-carboxylic acid is a highly functionalized heterocyclic building block and pharmacophore precursor used extensively in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5,8-Difluoroquinoline-6-carboxylic acid is a highly functionalized heterocyclic building block and pharmacophore precursor used extensively in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms at the 5- and 8-positions enhances the metabolic stability and lipophilicity of the quinoline scaffold[1]. However, this increased lipophilicity directly impacts its aqueous solubility, posing a challenge for in vitro cell culture assays where uniform, monodisperse compound distribution is critical for reproducible results.

This application note details a self-validating, thermodynamically sound protocol for dissolving and diluting this compound to prevent solvent shock, micelle formation, and transient precipitation during in vitro screening.

Physicochemical Properties & Solvation Dynamics

Understanding the physicochemical properties of the compound is essential for designing a robust dissolution strategy.

PropertyValue / Description
Chemical Formula C₁₀H₅F₂NO₂
Molecular Weight 209.15 g/mol
Predicted pKa (Carboxylic Acid) ~3.05[2]
Primary Solvent Anhydrous DMSO (≥99.9%)
Aqueous Solubility pH-dependent (Poor at acidic pH; improved at pH 7.4)[3]

Mechanistic Insight: The dissolution strategy is dictated by two competing structural features. The C6 carboxylic acid has a pKa of approximately 3.05, meaning it will be fully ionized (deprotonated as a carboxylate anion) in physiological cell culture media (pH ~7.4). While this ionization favors aqueous solubility, the highly electronegative fluorine atoms at C5 and C8 significantly increase the molecule's overall lipophilicity[4]. If the compound is introduced directly into aqueous media, the hydrophobic quinoline core drives rapid aggregation before the carboxylate group can fully hydrate. Therefore, an intermediate solvation step using an amphiphilic, aprotic solvent like Dimethyl Sulfoxide (DMSO) is strictly required to break the crystalline lattice.

Strategic Dissolution Workflow

G N1 5,8-Difluoroquinoline-6-carboxylic acid (Solid Powder) N2 Add Anhydrous DMSO (Target: 50 mM Stock) N1->N2 N3 Vortex & Sonicate (5-10 mins at 37°C) N2->N3 N4 Aliquot & Store (-20°C, Argon flushed) N3->N4 N5 Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) N4->N5 N6 In Vitro Cell Culture Assay N5->N6

Workflow for the preparation and dilution of 5,8-Difluoroquinoline-6-carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Preparation of a 50 mM Master Stock Solution

Causality: A highly concentrated master stock minimizes the final volume of DMSO introduced into the cell culture, keeping it below the universally accepted cytotoxic threshold of 0.1% (v/v).

  • Calculation: To prepare 1 mL of a 50 mM stock solution, weigh exactly 10.46 mg of 5,8-Difluoroquinoline-6-carboxylic acid powder (MW = 209.15 g/mol ).

  • Reconstitution: Transfer the powder to a sterile, solvent-resistant amber glass vial or polypropylene tube. Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the mixture vigorously for 60 seconds.

  • Sonication (Critical Step): Even if the solution appears clear to the naked eye, place the sealed tube in an ultrasonic water bath at 37°C for 5 to 10 minutes.

    • Why? Micro-crystals of fluorinated quinolines can remain suspended and act as nucleation sites for precipitation later. Sonication ensures complete thermodynamic dissolution.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots in tightly sealed microcentrifuge tubes. Flush the headspace with Argon gas if available, and store at -20°C or -80°C.

    • Why? This prevents repeated freeze-thaw cycles, which force the compound to crash out of solution, and protects the light-sensitive quinoline core from photodegradation.

Phase 2: Preparation of Working Solutions (Media Dilution)

Causality: The transition from 100% DMSO to a 99.9% aqueous environment causes "solvent shock." Managing the thermodynamics of this step prevents transient precipitation.

  • Thawing: Remove a single aliquot from the freezer and allow it to equilibrate to room temperature (approx. 15 minutes). Vortex briefly to ensure homogeneity.

  • Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI 1640 supplemented with 10% FBS) to 37°C in a water bath.

    • Why? Warm media provides the kinetic energy necessary to keep the lipophilic compound solvated during the rapid dilution phase. Furthermore, serum albumin in the FBS acts as a carrier protein, binding the lipophilic fluorinated core and aiding in its aqueous dispersion.

  • Serial Dilution: Do not add the 50 mM stock directly to the cells. Instead, prepare an intermediate dilution (e.g., 100 µM) in a separate conical tube by adding the DMSO stock dropwise to the pre-warmed media while continuously swirling the tube.

  • Final Application: Dilute the intermediate solution further to your final assay concentrations (e.g., 1 µM - 10 µM). Ensure the final DMSO concentration in the well plate never exceeds 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target transcriptomic changes.

Quality Control & Troubleshooting

  • Observation of Turbidity: This protocol is a self-validating system. If the media becomes cloudy or opaque upon adding the DMSO stock, solvent shock has occurred, and the compound has precipitated. Discard the dilution. For the next attempt, increase the volume of the intermediate dilution step or ensure the media is fully warmed to 37°C.

  • pH Monitoring: Although the compound is a carboxylic acid, the low working concentration used in assays (typically <10 µM) combined with the high buffering capacity of standard cell culture media (e.g., bicarbonate/HEPES) means that the addition of the compound will not significantly alter the physiological pH. No manual pH adjustment of the media is required.

Sources

Method

HPLC method development for 5,8-Difluoroquinoline-6-carboxylic acid quantitative analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 5,8-Difluoroquinoline-6-carboxylic Acid Executive Summary 5,8-Difluoroquinoline-6-carboxylic acid is a highly functionalized, halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 5,8-Difluoroquinoline-6-carboxylic Acid

Executive Summary

5,8-Difluoroquinoline-6-carboxylic acid is a highly functionalized, halogenated intermediate critical to the synthesis of advanced fluoroquinolone antibiotics and targeted therapeutics. Accurate quantitative analysis of this compound is essential for reaction monitoring, impurity profiling, and quality control. This application note details the development, mechanistic optimization, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to handle the unique physicochemical challenges of amphoteric, fluorine-substituted quinolines.

Mechanistic Insights & Chromatographic Strategy

Developing an assay for 5,8-Difluoroquinoline-6-carboxylic acid requires a deep understanding of its molecular behavior in solution. Do not simply apply a generic gradient; the method must be tailored to the analyte's specific acid-base equilibrium.

  • The Amphoteric Challenge & pKa Shifts: The molecule possesses a basic quinoline nitrogen and an acidic carboxylic acid group. The highly electronegative fluorine atoms at the 5 and 8 positions withdraw electron density from the quinoline ring via inductive effects. This significantly lowers the pKa of both the carboxylic acid (shifting it to pKa ~ 2.0–2.5) and the basic quinoline nitrogen.

  • pH Control Causality: To achieve reproducible retention and prevent peak splitting, the analyte must be maintained in a single, stable ionization state. By utilizing a highly acidic mobile phase (0.1% Phosphoric acid, pH ~2.1), the carboxylic acid is fully protonated (neutralized), which maximizes hydrophobic retention on the C18 stationary phase[1].

  • Mitigating Silanol Interactions: Simultaneously, the acidic environment protonates the quinoline nitrogen. To prevent this positively charged nitrogen from undergoing secondary ion-exchange interactions with residual silanols on the silica support—a primary cause of peak tailing in quinoline derivatives—an endcapped stationary phase is mandatory[2].

Mechanism Mol 5,8-Difluoroquinoline- 6-carboxylic acid pH Mobile Phase (pH ~2.1) 0.1% H3PO4 Mol->pH Dissolved in State Suppressed Ionization (Neutral COOH, Protonated NH+) pH->State Induces Phase C18 Stationary Phase (Hydrophobic Retention) State->Phase Primary Interaction Tailing Silanol Interactions (Minimized by Endcapping) State->Tailing Secondary Interaction

Figure 1: Chromatographic retention mechanism and acid-base equilibrium.

Experimental Protocols

Self-Validating Design: This protocol incorporates built-in system suitability testing (SST). The method is only considered valid for sample analysis if the initial standard injections meet strict theoretical plate ( N>5000 ) and tailing factor ( Tf​<1.5 ) thresholds.

Materials and Reagents
  • 5,8-Difluoroquinoline-6-carboxylic acid reference standard (Purity ≥ 99.0%)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid ( H3​PO4​ , 85% Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Step-by-Step Preparation of Solutions
  • Mobile Phase A (0.1% H3​PO4​ ): Transfer 1.0 mL of 85% phosphoric acid into 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.45 µm PTFE membrane. Degas by sonication for 10 minutes to prevent pump cavitation[1].

  • Mobile Phase B: 100% HPLC Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the crystalline powder, and dilute to volume. Filter through a 0.22 µm syringe filter prior to injection.

  • Sample Preparation: Weigh an appropriate amount of the synthetic sample to achieve a target concentration of ~100 µg/mL. Dissolve and filter identically to the standard.

Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution of the main peak from common synthetic impurities while maintaining a short run time[3].

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase, Endcapped (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Maintains viscosity and pressure stability)
Detection Wavelength UV at 280 nm (Optimal for the quinoline chromophore)
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Initial Hold
2.08515Isocratic Hold
8.04060Linear Ramp (Elutes lipophilic impurities)
10.04060High Organic Wash
11.08515Return to Initial
15.08515Column Re-equilibration

Method Validation & Quantitative Data

The method workflow was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, and robustness[4].

Workflow A 1. Analyte Profiling (pKa & LogP Assessment) B 2. Column Selection (Endcapped C18) A->B C 3. Mobile Phase Optimization (Acidic Buffer / ACN) B->C D 4. Gradient & Flow Tuning (Isocratic vs. Gradient) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Figure 2: Step-by-step logical workflow for RP-HPLC method development.

Table 3: System Suitability and Validation Summary

Validation ParameterResult / Acceptance Criteria
Linearity Range 10 - 200 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Method Precision (RSD, n=6) 0.85% (Criteria: < 2.0%)
Accuracy (Recovery) 99.2% - 101.5%
System Suitability (Tailing Factor) 1.12 (Criteria: < 1.5)
Theoretical Plates (N) > 8500 (Criteria: > 5000)

References[1] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid

Source: BenchChem URL: ]">https://www.benchchem.com[4] Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL: ]">https://www.questjournals.org[3] Title: Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection Source: MOCA URL: ]">https://moca.net.ua[2] Title: Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances Source: SCIRP URL: [Link]

Sources

Application

The Art of the Bond: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5,8-Difluoroquinoline-6-carboxylic Acid

Introduction: The Strategic Advantage of Fluorinated Quinolines in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged heterocycle can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity. 5,8-Difluoroquinoline-6-carboxylic acid emerges as a particularly valuable building block, offering a trifecta of desirable features: a versatile carboxylic acid handle for synthetic elaboration, and two fluorine substituents that modulate the electronic properties of the quinoline ring system.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,8-difluoroquinoline-6-carboxylic acid in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of these transformations and provide detailed, field-proven protocols for Suzuki, Heck, and Sonogashira couplings. The methodologies presented herein are designed to be robust and adaptable, empowering chemists to forge new carbon-carbon bonds with precision and efficiency, thereby accelerating the discovery of novel chemical entities.

The Foundation: Understanding Decarboxylative Cross-Coupling

Traditional cross-coupling reactions often rely on the use of organohalides and organometallic reagents. Decarboxylative cross-coupling presents an advantageous alternative, utilizing readily available and often more stable carboxylic acids as coupling partners.[1][2] The reaction proceeds via the extrusion of carbon dioxide, with a palladium catalyst facilitating the formation of a new carbon-carbon bond. This approach is not only synthetically efficient but also aligns with the principles of green chemistry by minimizing the generation of stoichiometric byproducts.

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes a decarboxylation-metalation sequence with the heteroaromatic carboxylic acid, often facilitated by a co-catalyst or additive, to form a key Pd(II)-aryl intermediate. Subsequent reductive elimination yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.

Decarboxylative Cross-Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition HetAr-Pd(II)-Ar(L2) HetAr-Pd(II)-Ar(L2) Ar-Pd(II)-X(L2)->HetAr-Pd(II)-Ar(L2) Decarboxylative Metalation HetAr-Ar HetAr-Ar HetAr-Pd(II)-Ar(L2)->HetAr-Ar Reductive Elimination CO2 CO2 HetAr-Pd(II)-Ar(L2)->CO2 HetAr-Ar->Pd(0)L2 Regeneration R-COOH R-COOH R-COOH->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) caption General Catalytic Cycle Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add 5,8-Difluoroquinoline-6-carboxylic acid, Arylboronic acid, Pd(OAc)₂, Ligand Bases Add Ag₂CO₃ and K₂CO₃ Reactants->Bases Solvent Add anhydrous DMF/Dioxane Bases->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Heat Heat to 120-140 °C with stirring Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool and dilute with Ethyl Acetate Monitor->Cool Filter Filter through Celite Cool->Filter Wash Wash with H₂O and Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify caption Suzuki Coupling Workflow Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_HetAr HetAr-Pd(II)-X(L₂) Pd0->PdII_HetAr Decarboxylative C-H Activation PdII_alkynyl HetAr-Pd(II)-C≡CR(L₂) PdII_HetAr->PdII_alkynyl Transmetalation Product HetAr-C≡CR PdII_alkynyl->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->PdII_HetAr Transmetalation Cu_acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide caption Simplified Sonogashira Catalytic Cycles

Sources

Method

Preclinical In Vivo Profiling and Administration Protocols for 5,8-Difluoroquinoline-6-carboxylic Acid Scaffolds

Target Audience: Researchers, preclinical scientists, and DMPK (Drug Metabolism and Pharmacokinetics) professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Scientific Rationale & Pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and DMPK (Drug Metabolism and Pharmacokinetics) professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Pharmacological Context

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a foundational technique for optimizing the developability of drug candidates. 5,8-Difluoroquinoline-6-carboxylic acid serves as a highly versatile, high-value building block in the synthesis of next-generation fluoroquinolone antimicrobials and antineoplastic kinase inhibitors[1].

The rationale for utilizing this specific fluorinated scaffold is rooted in physical organic chemistry. The highly electronegative fluorine atoms at the 5 and 8 positions withdraw electron density from the quinoline ring, significantly lowering the highest occupied molecular orbital (HOMO) energy[2]. This electronic modification effectively shields the aromatic core from cytochrome P450 (CYP)-mediated oxidative attack (aromatic hydroxylation), drastically improving the in vivo metabolic stability and half-life of the resulting therapeutic agents[2]. Concurrently, the 6-carboxylic acid moiety provides a critical functional handle for target engagement (e.g., binding to bacterial DNA gyrase) while modulating the compound's aqueous solubility and volume of distribution[3].

To accurately evaluate the developability of derivatives synthesized from this scaffold, rigorous in vivo pharmacokinetic (PK) profiling is required[4]. This application note details the causality-driven formulation strategies and self-validating step-by-step protocols necessary to conduct robust preclinical PK studies in rodent models.

Metabolic Shielding Mechanism

Understanding the clearance mechanism is critical before designing the in vivo dosing strategy. The diagram below illustrates how the 5,8-difluoro substitution pattern prevents rapid hepatic clearance.

Metabolic_Shielding N1 5,8-Difluoroquinoline Core N2 Hepatic CYP450 Enzymes N1->N2 Exposure N3 Steric & Electronic Shielding (Strong C-F Bonds) N2->N3 Attempted Oxidation N4 Blocked Aromatic Hydroxylation (Prolonged Half-life) N3->N4 Metabolic Resistance

Figure 1: Mechanism of metabolic shielding by 5,8-difluoro substitution against CYP450 oxidation.

Physicochemical Profiling & Formulation Causality

Causality in Formulation: The 6-carboxylic acid group (estimated pKa ~4.5) renders the compound predominantly ionized at physiological pH (7.4). However, the difluoro-quinoline backbone is highly lipophilic. This amphiphilic nature presents a dissolution challenge. If an improper vehicle is used for Intravenous (IV) administration, the compound will precipitate in the bloodstream, causing micro-embolisms and artificially skewed clearance data.

To overcome this, the IV formulation utilizes a co-solvent and surfactant system (DMSO and Solutol HS15) to ensure micellar entrapment and complete dissolution. Conversely, the Per Os (PO) formulation utilizes a suspending agent (Methylcellulose) to create a homogenous suspension that prevents rapid precipitation in the acidic environment of the stomach, ensuring uniform gastrointestinal absorption[3].

Table 1: Physicochemical Properties & Formulation Matrix
Parameter / RouteValue / CompositionScientific Rationale
Molecular Weight 209.15 g/mol Small molecule; favorable for rapid systemic distribution.
Estimated pKa ~4.5 (Carboxylic Acid)Ionized at blood pH (7.4), requiring specialized IV vehicles.
IV Vehicle 5% DMSO + 10% Solutol HS15 + 85% SalineDMSO initiates dissolution; Solutol prevents in vivo precipitation.
PO Vehicle 0.5% Methylcellulose (MC) + 0.2% Tween 80Creates a uniform suspension for sustained GI tract absorption.
Dose (IV) 1.0 mg/kgLow dose to determine baseline Clearance (CL) and Volume of Distribution ( Vd​ ).
Dose (PO) 10.0 mg/kgHigher dose to evaluate intestinal permeability and Oral Bioavailability (%F).

In Vivo Pharmacokinetic (PK) Workflow

The following workflow outlines the critical path from formulation to bioanalysis.

PK_Workflow N1 Formulation IV & PO Vehicles N2 In Vivo Dosing (Rodent Models) N1->N2 N3 Serial Sampling (0.25 - 24 hrs) N2->N3 N4 Plasma Extraction (Protein Precip.) N3->N4 N5 LC-MS/MS Bioanalysis N4->N5

Figure 2: Standardized in vivo pharmacokinetic workflow for fluorinated quinoline derivatives.

Step-by-Step Experimental Protocol

Self-Validating System Note: To ensure absolute data integrity, this protocol is designed as a self-validating system. Every extraction batch must include a 6-point calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at three concentration levels. The analytical run is only considered valid if the calibration curve yields an R2≥0.99 and at least 67% of the QC samples fall within ±15% of their nominal concentrations.

Phase 1: Animal Preparation & Dosing
  • Acclimation & Fasting: Utilize male Sprague-Dawley rats (200–250 g) equipped with jugular vein cannulas (JVC) for stress-free serial blood sampling. Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on absorption. The IV group may remain fed.

  • IV Administration: Administer the IV formulation (1 mg/kg) via the lateral tail vein as a slow bolus over 30 seconds. Flush the catheter with 0.1 mL of heparinized saline.

  • PO Administration: Administer the PO suspension (10 mg/kg) via oral gavage using a stainless-steel ball-tipped feeding needle. Ensure the suspension is continuously vortexed prior to drawing the dose to maintain homogeneity.

Phase 2: Serial Blood Sampling
  • Collection: Withdraw 200 µL of whole blood via the JVC at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization: Immediately transfer the blood into pre-chilled K2​EDTA microcentrifuge tubes. Invert gently 3 times and place on wet ice. Causality: Immediate cooling halts ex vivo enzymatic degradation of the compound.

  • Plasma Isolation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a 96-well plate and store at -80°C until bioanalysis.

Phase 3: Bioanalysis (LC-MS/MS)
  • Protein Precipitation: Transfer 50 µL of thawed plasma to a clean 96-well plate. Add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Acetonitrile acts as a chaotropic agent, disrupting the tertiary structure of plasma proteins. This releases any protein-bound quinoline derivative into the solvent while precipitating the proteins out of solution, ensuring a clean extract that will not foul the mass spectrometer.

  • Extraction: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Injection: Transfer 100 µL of the clear supernatant to an autosampler plate. Inject 5 µL onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Data Analysis & Target Pharmacokinetic Parameters

Following bioanalysis, Non-Compartmental Analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin) to derive the PK parameters. For fluoroquinolone-class scaffolds, optimizing the Area Under the Curve (AUC) and Maximum Concentration ( Cmax​ ) is vital for predicting in vivo efficacy[3].

Table 2: Target Pharmacokinetic Parameters & Interpretation
ParameterDefinitionPharmacological Interpretation for Fluorinated Quinolones
Cmax​ Maximum plasma concentrationIndicates the peak exposure; critical for concentration-dependent bactericidal activity[3].
Tmax​ Time to reach Cmax​ Reflects the rate of gastrointestinal absorption for the PO dose.
AUC0−∞​ Area under the concentration-time curveRepresents total systemic exposure. Used to calculate the AUC/MIC ratio, the best predictor of in vivo efficacy[3].
CL Systemic ClearanceEvaluates metabolic stability. The 5,8-difluoro substitution should result in a low CL value[2].
Vdss​ Volume of distribution at steady stateIndicates tissue penetration. Quinolones typically exhibit a large Vdss​ (>1.5 L/kg), showing excellent tissue distribution[3].
%F Oral BioavailabilityCalculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . A value >50% indicates excellent oral developability.

Sources

Application

Application Notes &amp; Protocols: Formulation Techniques for 5,8-Difluoroquinoline-6-carboxylic Acid in Aqueous Media

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,8-Difluoroquinoline-6-carboxylic acid in aqueous media. Given its structural c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,8-Difluoroquinoline-6-carboxylic acid in aqueous media. Given its structural characteristics as a fluorinated quinoline carboxylic acid, this active pharmaceutical ingredient (API) is anticipated to exhibit poor aqueous solubility, a common challenge in drug development.[1][] This guide elucidates the underlying physicochemical principles and offers detailed, step-by-step protocols for several effective solubilization strategies, including pH modification, co-solvency, surfactant-based solubilization, and cyclodextrin complexation. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure formulation success.

Introduction: The Formulation Challenge

5,8-Difluoroquinoline-6-carboxylic acid is a member of the quinoline class of compounds, which are known for their diverse biological activities.[3] The presence of a carboxylic acid group and a fluorinated quinoline backbone suggests that its aqueous solubility will be highly dependent on pH.[3] Like many fluoroquinolone antimicrobials, it is expected to be zwitterionic at physiological pH, leading to minimal solubility.[4] The primary obstacle in developing aqueous formulations for this API is overcoming its low intrinsic solubility to achieve a therapeutically relevant concentration and ensure bioavailability.[][5]

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueRationale/Source
Appearance Crystalline solidGeneral property of similar small molecules.[3]
Molecular Formula C₁₀H₅F₂NO₂Based on chemical structure.
Molecular Weight 209.15 g/mol Calculated from the molecular formula.
pKa (Carboxylic Acid) ~3.0 - 6.0The pKa of the carboxylic acid function in fluoroquinolones ranges from 5.46 to 6.30.[4] A predicted pKa for a similar compound, 8-fluoroquinoline-3-carboxylic acid, is 3.28±0.30.[3]
Aqueous Solubility Low at neutral pHFluoroquinolones are typically poorly soluble in water, especially at their isoelectric point.[4] Solubility is expected to increase at pH values above the carboxylic acid pKa.[3]

Strategic Formulation Approaches

The selection of a formulation strategy should be guided by the desired final product characteristics, such as route of administration, required concentration, and stability. Below are several proven techniques to enhance the aqueous solubility of 5,8-Difluoroquinoline-6-carboxylic acid.

Workflow for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

Formulation_Strategy cluster_0 Initial Assessment cluster_1 Formulation Development Pathways cluster_2 Analysis & Optimization A Characterize API: pKa, Intrinsic Solubility (S₀) B pH Adjustment (Salt Formation) A->B Target Concentration & Stability Required C Co-solvency A->C Target Concentration & Stability Required D Surfactant Solubilization (Micellar Systems) A->D Target Concentration & Stability Required E Cyclodextrin Complexation A->E Target Concentration & Stability Required F Measure Enhanced Solubility B->F C->F D->F E->F G Assess Formulation Stability (Physical & Chemical) F->G Is solubility sufficient? H Characterize Formulation (e.g., DLS, HPLC) G->H Is formulation stable? I Select Lead Formulation H->I

Caption: A decision workflow for selecting and optimizing a formulation strategy.

Protocol I: Solubilization via pH Adjustment

Scientific Rationale: The carboxylic acid moiety of 5,8-Difluoroquinoline-6-carboxylic acid can be deprotonated to form a carboxylate salt. This ionized form is significantly more water-soluble than the neutral form.[5][6][7] By adjusting the pH of the aqueous medium to a value at least 2 units above the pKa of the carboxylic acid, the equilibrium will be shifted almost entirely to the ionized, more soluble species.

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

  • 0.22 µm syringe filters

Step-by-Step Protocol:

  • Prepare a Slurry: Accurately weigh an excess amount of 5,8-Difluoroquinoline-6-carboxylic acid (e.g., 10 mg) and add it to a known volume of deionized water (e.g., 10 mL) in a beaker with a stir bar. This creates a slurry where the solid phase is in equilibrium with the dissolved phase.

  • Initial pH Measurement: Measure the initial pH of the slurry. It is expected to be acidic.

  • Titration with Base: Slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH. As the pH increases, you will observe the solid API begin to dissolve.

  • Target pH and Dissolution: Continue adding NaOH until all the solid has dissolved. Note the pH at which complete dissolution occurs. For optimal solubility, aim for a final pH that is approximately 2 units above the pKa of the carboxylic acid. Basic excipients can also be used to achieve this pH increase.[8]

  • Equilibration: Allow the solution to stir for at least 2 hours at a constant temperature to ensure equilibrium is reached.

  • Final Analysis:

    • Measure the final pH of the solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Determine the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Self-Validation and Troubleshooting:

  • Precipitation upon pH decrease: If the pH of the final solution is lowered (e.g., by adding 0.1 M HCl), the API should precipitate out of the solution, confirming that solubilization was pH-dependent.

  • Incomplete Dissolution: If the API does not fully dissolve even at a high pH, this may indicate that the intrinsic solubility of the salt form has been reached or that the API has other solubility-limiting properties.

Protocol II: Co-solvent Formulation

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic or poorly water-soluble compounds like the quinoline backbone of the API.[12] Common pharmaceutical co-solvents include propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol.[12][13]

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid

  • Deionized water

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Glass vials

  • Orbital shaker or vortex mixer

  • Analytical balance

Step-by-Step Protocol:

  • Prepare Co-solvent Systems: Prepare a series of aqueous co-solvent systems at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v of PG, PEG 400, or ethanol in deionized water).

  • Determine Equilibrium Solubility:

    • Add an excess amount of 5,8-Difluoroquinoline-6-carboxylic acid to vials containing a fixed volume (e.g., 2 mL) of each co-solvent system.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

    • Quantify the API concentration using a validated HPLC method.

Data Presentation:

Co-solvent System (% v/v)PG Solubility (mg/mL)PEG 400 Solubility (mg/mL)Ethanol Solubility (mg/mL)
0% (Water) BaselineBaselineBaseline
10% ResultResultResult
20% ResultResultResult
30% ResultResultResult
40% ResultResultResult
50% ResultResultResult

Self-Validation and Troubleshooting:

  • Precipitation upon Dilution: A key consideration for co-solvent systems is the risk of the API precipitating upon dilution with aqueous media (e.g., upon injection into the bloodstream). To test this, dilute the formulated solution with water and observe for any precipitation.

  • Viscosity: High concentrations of co-solvents like PG and PEG 400 can lead to highly viscous solutions, which may be difficult to handle or administer.

Protocol III: Surfactant-Based Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Kolliphor® EL) are commonly used in pharmaceutical formulations due to their biocompatibility.[15]

Mechanism of Micellar Solubilization

The diagram below illustrates how surfactant micelles encapsulate a poorly soluble drug.

Caption: Encapsulation of the API within the hydrophobic core of a surfactant micelle.

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid

  • Deionized water

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL)

  • Glass vials

  • Orbital shaker

Step-by-Step Protocol:

  • Prepare Surfactant Solutions: Prepare aqueous solutions of Polysorbate 80 and Kolliphor® EL at various concentrations above their known CMCs (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the API to vials containing a fixed volume of each surfactant solution.

    • Seal the vials and shake at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet undissolved API.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute and analyze the samples by HPLC to determine the API concentration.

Self-Validation and Troubleshooting:

  • Clarity and Stability: The resulting formulation should be a clear, isotropic solution. Monitor for any signs of precipitation or phase separation over time.

  • Interaction with Other Excipients: Be aware that surfactants can interact with other components in a formulation, which may affect stability or solubility.[16][17]

Protocol IV: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like 5,8-Difluoroquinoline-6-carboxylic acid, forming an inclusion complex.[18][20] This complex has significantly improved aqueous solubility and stability.[18][19][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[21][22]

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Phase solubility analysis equipment (shaker, vials)

  • Freeze-dryer (optional, for preparing solid complexes)

Step-by-Step Protocol (Phase Solubility Study):

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD and SBE-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Equilibrate with Excess API: Add an excess amount of the API to each CD solution.

  • Shake to Equilibrium: Seal the containers and shake at a constant temperature until equilibrium is reached (typically 48-72 hours).

  • Analyze for Solubility: Sample, filter, and analyze the concentration of the dissolved API in each solution using HPLC.

  • Plot and Analyze: Plot the solubility of the API (y-axis) against the concentration of the cyclodextrin (x-axis). The shape of the curve provides information about the stoichiometry and stability of the inclusion complex. A linear (Aₗ-type) plot is indicative of a 1:1 complex.

Data Presentation:

Cyclodextrin Conc. (% w/v)HP-β-CD: API Solubility (mg/mL)SBE-β-CD: API Solubility (mg/mL)
0 BaselineBaseline
2 ResultResult
4 ResultResult
6 ResultResult
8 ResultResult
10 ResultResult

Analytical Characterization of Formulations

A robust analytical plan is essential to ensure the quality and performance of the developed formulation.[10][23]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To accurately quantify the concentration of the API in solution and assess its chemical stability over time.[9][10]
Dynamic Light Scattering (DLS) For formulations containing surfactants or cyclodextrins, DLS is used to measure the size of micelles or complexes, ensuring they are within an acceptable range for the intended application.[9][24]
pH Measurement To confirm and monitor the pH of the formulation, which is critical for solubility and stability.[25]
Visual Inspection To check for clarity, color changes, and the presence of any particulate matter.
Scanning Electron Microscopy (SEM) Can be used to visualize the morphology of the solid API before and after formulation (e.g., in freeze-dried cyclodextrin complexes).[9]

Conclusion

The formulation of 5,8-Difluoroquinoline-6-carboxylic acid in aqueous media presents a solvable challenge typical of poorly soluble APIs. The strategies of pH adjustment, co-solvency, micellar solubilization, and cyclodextrin complexation offer viable pathways to achieve therapeutically relevant concentrations. The choice of the optimal method will depend on the specific requirements of the final drug product. It is recommended to start with pH adjustment due to its simplicity and effectiveness for acidic compounds.[][7] For more complex requirements, co-solvents, surfactants, and cyclodextrins provide powerful alternatives. A thorough analytical characterization is paramount to ensure the final formulation is stable, safe, and effective.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics - ACS Publications. (2018, October 23).
  • Drug Formulation Characterization | Thermo Fisher Scientific - US. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
  • Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed. (2018, August 15).
  • Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media - Department of Chemical and Pharmaceutical Engineering. (n.d.).
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23).
  • Solvents & Co-solvents for Pharmaceutical Applications. (n.d.).
  • Buy 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889) - EvitaChem. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Co-solvents | Biochemical Assay Reagents | MedChemExpress. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
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  • The Guide To Analytical Method Development | Agno Pharmaceuticals. (2020, February 21).
  • pH Modifier Excipients - CD Formulation. (n.d.).
  • Analytical Techniques for Drug Formulation | Request PDF - ResearchGate. (2025, October 23).
  • Analytical tools for pharmaceutical discovery and formulation. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Aqueous solubilities of some variously substituted quinolone antimicrobials - Regulations.gov. (n.d.).
  • Exploring Analytical Method Development for Drug Substances - Regis Technologies. (2021, April 19).
  • pH adjustment: Significance and symbolism. (2026, January 7).
  • CompoundingToday.com | pH Adjusting Database. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,8-Difluoroquinoline-6-carboxylic Acid

Welcome to the technical support center for the synthesis of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The presence of two fluorine atoms and a carboxylic acid group on the quinoline core makes this a valuable, yet challenging, synthetic target.[1] This resource provides field-proven insights, detailed protocols, and data-driven recommendations to ensure the successful and efficient synthesis of this important compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of 5,8-Difluoroquinoline-6-carboxylic acid, particularly when using methodologies based on the Gould-Jacobs reaction, a fundamental method for preparing 4-hydroxyquinoline derivatives.[2][3]

Question 1: My overall yield is very low after the thermal cyclization step. What are the likely causes and how can I fix this?

Answer: Low yield following thermal cyclization is the most common bottleneck in Gould-Jacobs type syntheses. The high temperatures required (often exceeding 250 °C) can lead to decomposition of starting materials and products.[3]

  • Probable Cause 1: Inefficient Heat Transfer & Local Overheating.

    • Explanation: Using a standard heating mantle on a round-bottom flask can create hot spots, leading to the formation of tar and decomposition byproducts.[4][5] The reaction requires uniform and consistent high temperature for efficient electrocyclization.[2]

    • Solution:

      • High-Boiling Point Solvent: Employ a high-boiling, inert solvent such as Dowtherm™ A or diphenyl ether. This allows for even heat distribution and precise temperature control.[6]

      • Mechanical Stirring: Ensure efficient mechanical stirring to maintain a homogeneous mixture and prevent localized overheating.

      • Sand Bath: A sand bath provides more uniform heating compared to a heating mantle.

  • Probable Cause 2: Sub-optimal Cyclization Temperature.

    • Explanation: The energy barrier for the 6-electron electrocyclization is significant.[2] If the temperature is too low, the reaction will be incomplete. Conversely, if it's too high, decomposition will dominate.

    • Solution:

      • Optimize Temperature: Carefully screen temperatures in the range of 240-260 °C. A 5-10 °C difference can significantly impact the yield.

      • Microwave-Assisted Synthesis: Modern adaptations using microwave irradiation can drastically improve efficiency, shorten reaction times from hours to minutes, and increase yields by providing rapid and uniform heating.[2]

  • Probable Cause 3: Incomplete Initial Condensation.

    • Explanation: The initial condensation of the aniline (e.g., 2,5-difluoro-4-aminobenzoic acid derivative) with diethyl ethoxymethylenemalonate (DEEM) must be complete before proceeding to the high-temperature cyclization.

    • Solution:

      • Monitor by TLC/LC-MS: Before raising the temperature for cyclization, confirm the formation of the anilidomethylenemalonate intermediate.[2]

      • Remove Ethanol Byproduct: The condensation reaction produces ethanol. Removing it under reduced pressure can help drive the equilibrium towards product formation.[2]

Question 2: I am observing a significant amount of dark, tarry byproduct, making purification difficult. How can I minimize this?

Answer: Tar formation is a classic issue in high-temperature quinoline syntheses like the Skraup and Gould-Jacobs reactions, often resulting from polymerization and decomposition.[4][5]

  • Probable Cause 1: Oxidative Side Reactions.

    • Explanation: At high temperatures, trace amounts of oxygen can promote oxidative polymerization of the aniline starting material or intermediates.

    • Solution:

      • Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.

  • Probable Cause 2: Reaction Time is Too Long.

    • Explanation: Prolonged exposure to high temperatures, even the optimal one, will eventually lead to product degradation.

    • Solution:

      • Time Optimization: Monitor the reaction progress by taking aliquots (if possible) and analyzing via TLC or LC-MS. Stop the reaction once the formation of the cyclized product plateaus. For thermal methods, this is typically 1-2 hours.

      • Microwave Protocol: As mentioned, microwave synthesis significantly reduces the required heating time, thereby minimizing byproduct formation.[2]

Question 3: The final hydrolysis (saponification) of the ester to the carboxylic acid is incomplete or leads to decarboxylation of the wrong group. How can this be controlled?

Answer: The saponification of the ethyl ester at the 3-position, followed by selective decarboxylation, is a critical final step.

  • Probable Cause 1: Insufficient Hydrolysis Conditions.

    • Explanation: The ester may be sterically hindered or require more forcing conditions for complete hydrolysis.

    • Solution:

      • Reflux with Strong Base: Suspend the crude 4-hydroxy-3-carboethoxyquinoline intermediate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) and heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]

  • Probable Cause 2: Uncontrolled Decarboxylation.

    • Explanation: The Gould-Jacobs reaction produces a 4-hydroxyquinoline-3-carboxylic acid intermediate.[7][8] The final step is typically a decarboxylation to yield the 4-hydroxyquinoline. However, for your target molecule, you need to retain the carboxylic acid at position 6. This implies your starting aniline must already contain the carboxyl group (or a precursor). The key is the final hydrolysis of the malonate-derived ester without losing the desired carboxyl group.

    • Solution:

      • Controlled Acidification: After saponification, the reaction mixture will contain the di-anion. Carefully and slowly acidify the cooled reaction mixture with a strong acid like HCl.[2] The carboxylic acid is less soluble and should precipitate out. Control the pH to avoid harsh conditions that might promote unwanted side reactions. A final pH of 4-5 is often effective for precipitating carboxylic acids.[9][10]

      • Purification: The precipitated product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,8-Difluoroquinoline-6-carboxylic acid? A1: The most established route is a variation of the Gould-Jacobs reaction.[3][7] This multi-step process typically involves:

  • Condensation: An appropriately substituted difluoroaniline reacts with an alkoxymethylenemalonate ester (like DEEM).

  • Thermal Cyclization: The intermediate is heated to high temperatures to form the quinoline ring system.

  • Hydrolysis: The resulting ester is saponified to the carboxylic acid.

  • Decarboxylation: A final decarboxylation step yields the 4-hydroxyquinoline core, which is then further modified if necessary.

Q2: How critical is the purity of the starting aniline derivative? A2: It is extremely critical. Impurities in the starting aniline can lead to significant side product formation, which is difficult to remove later. This is especially true for classical quinoline syntheses that are prone to tar formation.[4] Always use freshly purified starting materials.

Q3: Can I monitor the reaction progress? A3: Yes. Thin-Layer Chromatography (TLC) is an effective way to monitor the initial condensation step.[2] For the high-temperature cyclization and subsequent hydrolysis, taking aliquots for LC-MS analysis is the most reliable method to track the consumption of starting material and the formation of the desired product.

Q4: Are there greener or safer alternatives to high-boiling solvents like Dowtherm A? A4: Yes, modern synthetic chemistry is moving towards greener alternatives. While Dowtherm A is effective, its high temperature and disposal requirements are concerns. Microwave-assisted synthesis is a key alternative that can often be performed solvent-free or in a smaller amount of a less hazardous solvent.[2][11] Additionally, some research explores the use of deep eutectic solvents (DESs) or ionic liquids as both solvent and catalyst, which can offer improved yields and easier product isolation.[5][12]

Optimized Protocol: Gould-Jacobs Synthesis

This protocol outlines a standard lab-scale synthesis. Note: This is a representative protocol and may require optimization for your specific substrate and scale.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine the starting aniline (e.g., 4-amino-2,5-difluorobenzoic acid) (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction should become homogeneous.

  • Monitor the reaction by TLC until the aniline spot has disappeared.

  • Cool the mixture slightly and remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent (e.g., Dowtherm A, ~10-15 mL per gram of starting aniline).

  • Equip the flask with a mechanical stirrer and a thermometer.

  • Heat the mixture in a sand bath to 250-255 °C and hold for 1-2 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to below 100 °C. The product may begin to precipitate.

Step 3: Hydrolysis and Isolation

  • Carefully dilute the cooled reaction mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid and wash thoroughly with hexane to remove the high-boiling solvent.

  • Suspend the dried solid in a 10% aqueous NaOH solution and reflux for 2-3 hours until hydrolysis is complete (monitor by TLC/LC-MS).

  • Cool the solution in an ice bath and slowly acidify with concentrated HCl to a pH of ~4-5.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

Step 4: Purification

  • The crude 5,8-Difluoro-4-hydroxyquinoline-6-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., EtOH/water, DMF, or acetic acid).

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_cyclization Check Cyclization Step start->check_cyclization check_hydrolysis Check Hydrolysis Step start->check_hydrolysis temp_issue Temperature Issue? check_cyclization->temp_issue incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis heat_transfer Optimize Heat Transfer (Solvent, Stirring, Sand Bath) temp_issue->heat_transfer Yes temp_control Optimize Temperature (240-260°C or Microwave) temp_issue->temp_control Yes time_issue Reaction Time Issue? temp_issue->time_issue No success Yield Improved heat_transfer->success temp_control->success optimize_time Monitor by LC-MS Avoid Prolonged Heating time_issue->optimize_time Yes condensation_issue Incomplete Condensation? time_issue->condensation_issue No optimize_time->success verify_intermediate Verify Intermediate by TLC Remove EtOH Byproduct condensation_issue->verify_intermediate Yes condensation_issue->success No verify_intermediate->success reflux_longer Increase Reflux Time Use Stronger Base (10-20% NaOH) incomplete_hydrolysis->reflux_longer Yes purification_loss Loss During Workup? incomplete_hydrolysis->purification_loss No reflux_longer->success optimize_ph Optimize Precipitation pH (4-5) Optimize Recrystallization Solvent purification_loss->optimize_ph Yes purification_loss->success No optimize_ph->success

Caption: A workflow diagram for troubleshooting low reaction yield.

Gould-Jacobs Reaction Mechanism

This diagram illustrates the key steps in the Gould-Jacobs pathway to form the quinoline core.

GouldJacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Final Product Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM DEEM Intermediate2 4-Hydroxy-3-carboethoxy quinoline Intermediate1->Intermediate2 Heat (>250°C) - EtOH Intermediate3 Quinoline-3-carboxylate (Dianion) Intermediate2->Intermediate3 1. NaOH, Reflux 2. H+ Workup FinalProduct Target Carboxylic Acid (Precipitated) Intermediate3->FinalProduct

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Comparative Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes typical parameters for thermal versus microwave-assisted cyclization.

ParameterConventional HeatingMicrowave IrradiationRationale & Key Benefit
Temperature 240 - 260 °C220 - 250 °CMicrowave heating is more efficient, sometimes allowing for slightly lower set temperatures.[2]
Reaction Time 1 - 3 hours10 - 30 minutesDrastic reduction in time minimizes byproduct formation and increases throughput.[2]
Typical Yield 40 - 60%65 - 85%Improved yield due to reduced decomposition and more efficient energy transfer.[2]
Solvent High-boiling required (e.g., Dowtherm A)Often solvent-free or high-boiling polar solventReduces solvent use and simplifies workup.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. Available at: [Link]

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Available at: [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available at: [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC. Available at: [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra) - ResearchGate. Available at: [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents.

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Optimization

Troubleshooting solubility issues with 5,8-Difluoroquinoline-6-carboxylic acid in DMSO

Welcome to the technical support guide for 5,8-Difluoroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,8-Difluoroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 5,8-Difluoroquinoline-6-carboxylic acid in DMSO at room temperature. Is this expected?

Yes, this is not uncommon. While DMSO is a powerful polar aprotic solvent, compounds with a crystalline structure and functional groups capable of strong intermolecular hydrogen bonding, like the carboxylic acid on your quinoline, require significant energy to break down the crystal lattice.[1] Carboxylic acids, in particular, can be challenging.[2] The fluorine atoms adjacent to the carboxylic acid group in 5,8-Difluoroquinoline-6-carboxylic acid lower its pKa, which can influence its interaction with solvents.[3]

Initial insolubility at room temperature often points to the need for additional energy input to overcome the solid-state forces of the solute.

Q2: My compound initially dissolved in DMSO with heating, but a precipitate formed after cooling or upon storage. What is happening?

This is a classic solubility issue related to two primary factors: supersaturation and the hygroscopic nature of DMSO.

  • Supersaturation and Crystallization: By heating, you created a supersaturated solution—a state where more solute is dissolved than is thermodynamically stable at a lower temperature.[4] Upon cooling, the system tries to return to equilibrium, causing the excess solute to crash out of solution, often as a crystalline precipitate. Once a compound crystallizes from DMSO, it is in a lower energy state and will not easily redissolve.[2]

  • Water Contamination: DMSO is extremely hygroscopic and rapidly absorbs moisture from the atmosphere.[4] Carboxylic acids are significantly more likely to precipitate from "wet" DMSO.[2] This is because DMSO is a poor solvent for the anionic (deprotonated) form of the acid, and the presence of water can facilitate this change and disrupt the solvation shell, leading to precipitation.[2][4] Freeze-thaw cycles can exacerbate this issue by increasing the chances of crystallization.[2]

Q3: Can the quality or grade of my DMSO affect the solubility of 5,8-Difluoroquinoline-6-carboxylic acid?

Absolutely. The two most critical factors are water content and purity.

  • Water Content: As discussed, even small amounts of water can drastically reduce the solubility of carboxylic acids in DMSO.[2][4] Always use a high-purity, anhydrous (or low-water content) grade of DMSO for preparing stock solutions. Store it properly with desiccant and minimize its exposure to air.

  • Purity: Lower-grade DMSO may contain impurities that can either react with your compound or act as nucleation sites, promoting premature precipitation. Some acids can even catalyze the decomposition of DMSO, especially at elevated temperatures, forming products that could interfere with your experiment.[5][6]

Troubleshooting Workflows & Protocols
Protocol 1: Standard Dissolution of 5,8-Difluoroquinoline-6-carboxylic acid

This protocol provides a systematic approach to achieving a clear, stable stock solution.

Objective: To dissolve the compound completely and minimize the risk of future precipitation.

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid

  • High-purity, anhydrous DMSO

  • Sterile, dry glass vial with a screw cap

  • Vortex mixer

  • Calibrated heat block or water bath (set to 40-50°C)

  • Sonicator (water bath type is preferred)

Procedure:

  • Preparation: Ensure your vial is completely dry. Weigh the desired amount of 5,8-Difluoroquinoline-6-carboxylic acid directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Initial Mixing (Room Temp): Cap the vial tightly and vortex vigorously for 1-2 minutes. Observe the solution. If it is not fully dissolved, proceed to the next step.

  • Gentle Heating: Place the vial in a heat block or water bath set to 40-50°C. Do not exceed 60°C, as higher temperatures increase the risk of compound or solvent degradation.[2][7] Heat for 5-10 minute intervals. After each interval, remove the vial and vortex for 1 minute.

  • Sonication (If Necessary): If solids persist after heating, place the vial in a sonicating water bath for 5-15 minute intervals.[8] Sonication uses ultrasonic waves to create cavitation, which breaks apart solid particles and accelerates dissolution.[9][10]

  • Final Assessment & Cooling: Once the solution is completely clear, remove it from the heat/sonication. Allow it to cool slowly to room temperature. A rapid temperature drop can shock the system and cause precipitation.

  • Storage: Store the stock solution in a tightly sealed vial, preferably with a desiccant, at the recommended temperature. For long-term storage, small aliquots are recommended to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Decision Tree

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

start Start: Undissolved Compound in DMSO vortex Vortex vigorously for 2 min start->vortex is_dissolved1 Is it fully dissolved? vortex->is_dissolved1 heat Heat at 40-50°C for 10 min intervals Vortex between intervals is_dissolved1->heat No success Success: Solution Clear Cool slowly to RT Store properly is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? heat->is_dissolved2 sonicate Sonicate for 15 min intervals (Water bath preferred) is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? sonicate->is_dissolved3 check_conc Issue Persists: Re-evaluate 1. Is concentration too high? 2. Is DMSO anhydrous? 3. Is compound pure? is_dissolved3->check_conc No is_dissolved3->success Yes precipitate Precipitate forms on cooling/storage success->precipitate If issue occurs later precip_cause Diagnosis: - Supersaturation - Water absorption into DMSO precipitate->precip_cause precip_solution Solution: - Re-dissolve with gentle heat - Use fresh anhydrous DMSO - Store in smaller aliquots precip_cause->precip_solution

Caption: Troubleshooting workflow for dissolving 5,8-Difluoroquinoline-6-carboxylic acid.

Compound & Solvent Data Summary

This table provides key physicochemical properties relevant to the solubility of 5,8-Difluoroquinoline-6-carboxylic acid in DMSO.

Property5,8-Difluoroquinoline-6-carboxylic acidDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₅F₂NO₂[3](CH₃)₂SO[11]
Molecular Weight 209.15 g/mol [3]78.13 g/mol [11]
Key Functional Groups Carboxylic Acid, Aromatic Fluorines[3]Sulfoxide
Solvent Type N/APolar Aprotic[11]
Boiling Point N/A189 °C (372 °F)[11]
Freezing Point N/A18.5 °C (65.3 °F)[11]
Key Characteristics Crystalline solid; pKa is lowered by adjacent fluorine atoms, affecting solubility.[3]Highly hygroscopic; miscible with water; can cause precipitation of carboxylic acids when wet.[2][4]
References
  • Fluoroquinolone salts with carboxylic acids. PubMed. (2011). [Link]

  • A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. PubMed. (2004). [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry - ACS Publications. (2004). [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design - ACS Publications. (2022). [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. (2017). [Link]

  • Stability of screening compounds in wet DMSO. PubMed. (2008). [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. (2013). [Link]

  • What is the solubility of DMSO in water? Quora. (2023). [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. (2024). [Link]

  • Sonication speeds up dissolution or actually increase solubility? ResearchGate. (2019). [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. (2019). [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. (2024). [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • DMSO Physical Properties. gChem. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. (2019). [Link]

  • DMSO. gChem. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. (2025). [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development - ACS Publications. (2006). [Link]

  • How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%? ResearchGate. (2016). [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. (2025). [Link]

  • What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? ResearchGate. (2025). [Link]

  • 5-fluoroquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasound Technology. [Link]

  • Reaction intermediate being poorly soluble - any workarounds? Reddit. (2025). [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. (2018). [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. PubChem. [Link]

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. (2003). [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. (2004). [Link]

  • List of carboxylic acids. Wikipedia. [Link]

  • Ionization equilibria of dicarboxylic acids in dimethyl sulfoxide as studied by NMR. ScienceDirect. [Link]

  • "Effect of dimethyl sulfoxide and dimethylformamide on the stability of" by Herman Gershon, Donald Dudley Clarke PhD et al. Fordham Research Commons. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

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Troubleshooting

Technical Support Center: Minimizing Impurities During 5,8-Difluoroquinoline-6-carboxylic Acid Scale-Up Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up production of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights into identifying, controlling, and minimizing process-related impurities to ensure the highest quality final product.

The predominant and most robust synthetic pathway for this class of compounds is the Gould-Jacobs reaction.[1][2][3] This multi-step process, while reliable, presents several challenges during scale-up, particularly concerning thermal control and impurity profiling. This document provides a structured, question-and-answer approach to navigate these complexities, grounded in established chemical principles and process optimization strategies.

Section 1: Frequently Asked Questions (FAQs) - A Strategic Overview

This section addresses high-level strategic questions regarding the synthesis of 5,8-Difluoroquinoline-6-carboxylic acid.

Q1: What is the recommended synthetic route for scaling up 5,8-Difluoroquinoline-6-carboxylic acid production, and what are its primary advantages?

The most effective and widely adopted method is the Gould-Jacobs reaction .[1][2] This synthesis is favored for scale-up due to its use of readily available starting materials and its convergent nature. The sequence typically involves three core stages:

  • Condensation: A substituted aniline (in this case, a 2,5-difluoroaniline derivative) is condensed with diethyl ethoxymethylenemalonate (EMME) to form a stable anilidomethylenemalonate intermediate.[2][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinolone ring system.[2][3]

  • Hydrolysis & Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid, which may be followed by a decarboxylation step if necessary to yield the final 4-hydroxyquinoline structure.[1][3]

The primary advantage of this route is its robustness and the ability to build the complex quinoline core in a well-controlled, stepwise manner.

Q2: What are the Critical Process Parameters (CPPs) that must be rigorously controlled during the scale-up of this synthesis?

Controlling CPPs is paramount for minimizing impurities. Based on the Gould-Jacobs pathway, the following parameters are critical:

Process Step Critical Process Parameter (CPP) Recommended Range/Control Rationale for Control
Condensation Reactant StoichiometryAniline:EMME ratio of 1:1.0 to 1:1.2An excess of EMME can drive the reaction to completion, but a large excess complicates removal.
Thermal Cyclization Reaction Temperature250 - 260 °C (in a high-boiling solvent like Dowtherm A)This step is highly temperature-sensitive. Insufficient heat leads to incomplete cyclization, while excessive heat causes thermal degradation and byproduct formation.[2][5]
Reactor Heat TransferUniform heating, no localized "hot spots"Localized overheating is a primary cause of tar and char formation, leading to complex purification challenges.
Hydrolysis pH> 12Ensures complete saponification of the ester to the carboxylate salt. Incomplete hydrolysis leaves a difficult-to-remove ester impurity.
Work-up/Isolation Final pH for PrecipitationpH 4-5The isoelectric point of the carboxylic acid. Precise pH control maximizes yield and minimizes the precipitation of acid/base-soluble impurities.[6]

Q3: Which analytical techniques are indispensable for in-process control (IPC) and final purity assessment?

A multi-faceted analytical approach is essential for robust process control and final product release.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A gradient reverse-phase method is typically used to separate the starting materials, intermediates, final product, and any process-related impurities. It is used for all IPCs and for determining the final purity assay.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification of unknown impurities. By providing the mass-to-charge ratio of an impurity, LC-MS allows for the rapid deduction of its molecular formula, aiding in troubleshooting and root cause analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural confirmation of the final product and for characterizing isolated, unknown impurities. ¹H, ¹³C, and ¹⁹F NMR are all valuable.

  • Differential Scanning Calorimetry (DSC): Useful for assessing the thermal properties and polymorphic form of the final active pharmaceutical ingredient (API).

Section 2: Troubleshooting Guide - Common Impurities and Mitigation

This guide addresses specific issues encountered during production, organized by the synthetic step.

Step 1: Condensation (Aniline + EMME)

Problem: IPC analysis shows significant amounts of unreacted 2,5-difluoroaniline after the condensation step.

  • Probable Causes:

    • Incorrect Stoichiometry: Inaccurate charging of reagents, particularly an insufficient amount of EMME.

    • Moisture in the Reaction: Water can hydrolyze EMME, rendering it unreactive.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Recommended Solutions:

    • Verify Reagent Charges: Double-check calculations and ensure accurate measurement of all raw materials before charging to the reactor.

    • Use Anhydrous Conditions: Ensure the aniline and reaction solvent are dry. If necessary, dry the solvent over molecular sieves prior to use.

    • Optimize Reaction Conditions: Monitor the reaction by HPLC. If it stalls, consider extending the reaction time or modestly increasing the temperature (e.g., from 100 °C to 110 °C) and continue monitoring.

Step 2: Thermal Cyclization

Problem: The crude product is a dark, tarry solid, and HPLC analysis shows a complex impurity profile with low yield of the desired quinolone ester.

  • Probable Causes:

    • Overheating: The bulk reaction temperature exceeded the optimal range (e.g., > 260 °C), leading to thermal decomposition.

    • Localized Hot Spots: Poor mixing or inefficient heat transfer in a large-scale reactor can create localized regions of extreme temperature, causing charring even if the bulk temperature appears correct.[5]

  • Recommended Solutions:

    • Implement Strict Temperature Control: Utilize a well-calibrated temperature probe and a reactor with a reliable heating/cooling jacket. Program the heating ramp to avoid temperature overshoot.

    • Ensure Efficient Agitation: Use an appropriately designed agitator and confirm that the stirring speed is sufficient to maintain a homogenous mixture and uniform heat distribution.

    • Consider Alternative Cyclization Agents: For particularly sensitive substrates, harsh thermal conditions can be avoided by using a chemical cyclization agent like Eaton's reagent (P₂O₅ in methanesulfonic acid) at milder temperatures.[4]

Problem: HPLC shows a significant peak corresponding to the uncyclized anilidomethylenemalonate intermediate in the crude product.

  • Probable Causes:

    • Insufficient Temperature: The reaction did not reach the required activation energy for the 6-electron electrocyclization.[2]

    • Insufficient Reaction Time: The reaction was stopped before it could proceed to completion.

  • Recommended Solutions:

    • Confirm Temperature Profile: Review the batch record to ensure the reaction was held at the target temperature (typically 250-255 °C) for the specified duration (often several hours).

    • Establish Reaction Endpoint Criteria: Do not rely solely on time. Implement an IPC check via HPLC to confirm that the level of the starting intermediate has fallen below a pre-defined threshold (e.g., <1%) before proceeding with the cooldown.

Step 3 & 4: Hydrolysis and Work-up

Problem: The final isolated product contains a persistent impurity identified by LC-MS as the corresponding ethyl ester of 5,8-Difluoroquinoline-6-carboxylic acid.

  • Probable Cause:

    • Incomplete Hydrolysis (Saponification): The reaction conditions (concentration of base, temperature, or time) were insufficient to fully convert the ester to the carboxylate. Hydrolysis of sterically hindered esters can be slow.[7]

  • Recommended Solutions:

    • Increase Base Equivalents: Ensure a sufficient molar excess of NaOH or KOH is used (e.g., 2-3 equivalents).

    • Increase Temperature/Time: Heat the hydrolysis mixture to reflux (e.g., in an ethanol/water mixture) and hold for an extended period.[2] Monitor for completion using HPLC.

    • Improve Solubility: If the ester has poor solubility in the hydrolysis medium, consider adding a co-solvent like THF or 1,4-dioxane to improve mass transfer.

Problem: During acidic work-up, the product precipitates as a sticky oil instead of a filterable solid.

  • Probable Causes:

    • "Oiling Out": The product is precipitating from a solution in which it has some solubility, often at a temperature above its melting point or as an amorphous solid.

    • Presence of Tarry Impurities: High levels of tar-like impurities generated during cyclization can co-precipitate and hinder crystallization.

  • Recommended Solutions:

    • Control Precipitation Temperature: Cool the solution (e.g., to 0-5 °C) before and during the addition of acid.

    • Slow Acid Addition: Add the acid slowly with vigorous stirring. This allows for controlled crystal growth rather than rapid, amorphous precipitation.

    • Perform a Solvent Swap: If the product is "oiling out" from the reaction solvent, consider distilling off the solvent after hydrolysis and replacing it with a more suitable crystallization medium before acidification.

    • Charcoal Treatment: Before acidification, treating the basic aqueous solution with activated carbon can help remove some of the dark, tarry impurities.

Step 5: Purification

Problem: Final product purity fails to meet specification (<99.5%) even after recrystallization.

  • Probable Cause:

    • Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient purity upgrade because its polarity is too similar to the product, causing co-crystallization of impurities, or the product is too soluble, leading to low recovery.

    • Structurally Similar Impurities: Impurities with very similar structures and polarities to the final product can be extremely difficult to remove by simple recrystallization.

  • Recommended Solutions:

    • Solvent Screening: Conduct a systematic screening of different solvents and solvent systems.

Solvent/System Typical Use Case
N,N-Dimethylformamide (DMF) / WaterGood for dissolving the product when hot and precipitating upon addition of water.[8]
Acetic Acid / WaterOften effective for carboxylic acids, providing a medium for good crystal formation.
Ethanol / WaterA common, less toxic option, but solubility may be high, affecting yield.[5]
AcetonitrileCan be effective for final polishing or removing specific impurities.[8]
  • Consider Alternative Purification: If a key impurity persists, consider alternative methods such as slurry washing the crude solid in a solvent that dissolves the impurity but not the product (e.g., acetone or ethyl acetate).[5] In extreme cases, preparative chromatography may be required, though this is less desirable for large-scale production.

Section 3: Recommended Experimental Protocols

The following are generalized, step-by-step protocols that should be adapted and optimized for specific reactor configurations and scales.

Protocol 1: High-Temperature Cyclization

This is the most critical step for impurity control.

  • Reactor Setup: Charge the anilidomethylenemalonate intermediate and a high-boiling solvent (e.g., Dowtherm A, 5-10 volumes) into a suitable reactor equipped with an overhead stirrer, a condenser, and a calibrated temperature probe.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to prevent oxidative side reactions at high temperatures.

  • Heating Ramp: Begin agitation and slowly heat the mixture to 250-255 °C over 2-3 hours. A slow, controlled ramp is crucial to prevent thermal shock and localized overheating.

  • Hold Period: Maintain the temperature at 250-255 °C for 4-8 hours.

  • In-Process Control (IPC): After the initial hold, carefully take a sample for HPLC analysis to determine the ratio of remaining intermediate to the cyclized product. Continue heating and sampling every 1-2 hours until the intermediate is <1.0%.

  • Cooldown: Once the reaction is complete, cool the mixture to <80 °C before proceeding to the hydrolysis step.

Protocol 2: Hydrolysis and Isolation
  • Transfer: Carefully transfer the cooled cyclization reaction mixture to a separate reactor containing a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.

  • Hydrolysis: Heat the resulting mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • IPC: Monitor the reaction by HPLC until the quinolone ester is <0.5%.

  • Distillation: Remove the ethanol by distillation. If Dowtherm A was used, it can be separated as an immiscible layer.

  • Aqueous Work-up: Dilute the remaining aqueous layer with water. If necessary, perform a filtration and/or charcoal treatment at this stage to remove insoluble or colored impurities.

  • Precipitation: Cool the aqueous solution to 0-5 °C. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring, maintaining the temperature below 10 °C, until the pH of the slurry is 4-5.

  • Isolation: Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete crystallization. Collect the solid product by filtration, wash the filter cake with cold deionized water until the filtrate is neutral, and then wash with a small amount of a water-miscible solvent like acetone to aid drying.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Section 4: Visual Guides and Workflows

Diagram 1: Gould-Jacobs Synthesis Workflow

cluster_synthesis Synthesis & Work-up cluster_purification Purification Start Start Materials (Aniline, EMME) Condensation Step 1: Condensation (100-130 °C) Start->Condensation Heat Intermediate Anilidomethylenemalonate (Isolated or In-situ) Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (250-255 °C) Intermediate->Cyclization High Heat (Dowtherm A) Ester Quinolone Ester Cyclization->Ester Hydrolysis Step 3: Hydrolysis (NaOH, Reflux) Ester->Hydrolysis Base Crude Crude Carboxylic Acid (in Aqueous Solution) Hydrolysis->Crude Isolation Step 4: Acidification & Isolation (HCl to pH 4-5) Crude->Isolation Acid Crude_Solid Crude Solid Product Isolation->Crude_Solid Purification Step 5: Recrystallization (e.g., DMF/Water) Crude_Solid->Purification Solvent System Final_Product Final Product (>99.5% Purity) Purification->Final_Product Start IPC after Cyclization HighTars High Tars / Dark Color? Start->HighTars CheckTemp Action: Review Temp Profile - Check for overshoot - Verify agitator function HighTars->CheckTemp Yes Incomplete High Intermediate Level (>5%)? HighTars->Incomplete No CheckTemp->Incomplete ExtendHeating Action: Extend Heating - Increase hold time by 2h - Re-sample for IPC Incomplete->ExtendHeating Yes Proceed Proceed to Hydrolysis Incomplete->Proceed No ExtendHeating->Start Re-evaluate IPC

Caption: Decision tree for troubleshooting the critical thermal cyclization step based on IPC results.

References

  • Larionov, E., et al. (2008). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Larionov, E., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

  • Siwek, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Available at: [Link]

  • Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid─Key Intermediate of Lifitegrast (Xiidra). ResearchGate. Available at: [Link]

  • Kametani, T., et al. (1981). STUDIES ON THE SYNTHESIS OF QUINOLINE. HETEROCYCLES. Available at: [Link]

  • Kaur, J., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. Available at: [Link]

  • Ashton, K., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. Available at: [Link]

  • Pliva d.d. (2003). A process for synthesis of fluoroquinolonic derivatives. Google Patents.
  • Toyama Chemical Co., Ltd. (2005). Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Kočar, D., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc. Available at: [Link]

  • Reddy, G., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reagents and Conditions. (n.d.). MDPI. Available at: [Link]

  • Gee, K. R., et al. (2004). Preparation of 5- and 6-Carboxyfluorescein. The Journal of Organic Chemistry. Available at: [Link]

  • Zhejiang Guobang Pharmaceutical Co., Ltd. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • F.A. e Silva, et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Applied Sciences. Available at: [Link]

  • Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. Available at: [Link]

  • Bhawsar, S. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group. Available at: [Link]

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Sources

Optimization

Technical Support Center: Optimizing Amidation of 5,8-Difluoroquinoline-6-carboxylic acid

Welcome to the technical support center for the amidation of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific transformation. We will address common challenges, provide optimized protocols, and explain the chemical principles behind our recommendations to ensure you can achieve high yields and purity in your synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the amidation of this electron-deficient heterocyclic carboxylic acid.

Q1: Which coupling reagent is most effective for the amidation of 5,8-Difluoroquinoline-6-carboxylic acid?

A: The choice of coupling reagent is critical for successfully amidating this substrate. Due to the electron-withdrawing nature of the two fluorine atoms and the quinoline ring itself, the reactivity of the system can be challenging. We recommend starting with a high-performance uronium/aminium salt.

  • Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is exceptionally effective for difficult couplings, including those involving sterically hindered substrates or electron-deficient partners.[1][2] Its superiority stems from the formation of a highly reactive OAt-active ester, which benefits from a neighboring group effect from the pyridine nitrogen, accelerating the rate of amidation and suppressing side reactions.[3][4]

  • Alternative High-Performance Reagents:

    • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate): A widely used and effective reagent, though HATU often provides better results for particularly challenging substrates.[5]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly efficient and can be a good alternative, especially as it does not react with the free amine component, which can be an advantage.[6][7]

  • Carbodiimide-Based Option: EDC with an Additive

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common, cost-effective choice. However, when used alone, it is prone to forming a stable N-acylurea byproduct, especially if the amine is not highly reactive.[8][9] To mitigate this, it is essential to use it with an additive like OxymaPure or HOBt (1-Hydroxybenzotriazole).[10][11] These additives trap the reactive O-acylisourea intermediate to form a more stable active ester, leading to cleaner reactions and higher yields.[12]

Table 1: Comparison of Recommended Coupling Reagents

Reagent ClassExample(s)ProsCons
Uronium/Aminium HATU, HBTUHigh efficiency, fast kinetics, low racemization, excellent for difficult substrates.[3][13]Higher cost, can form guanidinium byproduct with the amine.
Phosphonium PyBOP, BOPHigh efficiency, low racemization, does not react with amine nucleophile.[6][7]Byproduct (HMPA for BOP) can be carcinogenic.[6] Higher cost.
Carbodiimide EDC (+ HOBt/Oxyma)Cost-effective, water-soluble byproducts (for EDC) are easily removed.[6]Prone to N-acylurea side reaction without additives, risk of racemization.[11]

Q2: How do the fluorine atoms on the quinoline ring affect the amidation reaction?

A: The two fluorine atoms at the 5- and 8-positions have a significant electronic impact. Fluorine is a highly electronegative atom, and its presence makes the quinoline ring system strongly electron-deficient. This has two primary consequences for the amidation reaction:

  • Increased Acidity of the Carboxylic Acid: The electron-withdrawing effect increases the acidity of the carboxylic acid proton, making it easier to deprotonate with a base. This is the initial step in the activation process.

  • Potential for Reduced Nucleophilicity of the Ring: While not directly involved in the amidation, the overall electron-deficient nature of the aromatic system is an important consideration for potential side reactions, though in this specific transformation, the effect on the carboxyl group is more critical. Studies on fluorinated quinolines confirm that fluorine substitution significantly alters the electronic properties of the molecule.[14][15]

Q3: What are the best practices for selecting a solvent and base for this reaction?

A: Proper selection of solvent and base is crucial for ensuring all reactants are soluble and the reaction proceeds efficiently under anhydrous conditions.

  • Solvent: A polar, aprotic solvent is required.

    • Dimethylformamide (DMF) is the most common and highly recommended solvent for HATU-mediated couplings, as it effectively solubilizes the starting materials and reagents.[1][3] Ensure you use a high-purity, anhydrous grade.

    • Dichloromethane (DCM) can also be used, particularly with carbodiimide-based methods.[16]

    • Acetonitrile (MeCN) is another viable option.[17]

  • Base: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any HCl if the amine is provided as a hydrochloride salt.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, which would otherwise compete with your desired amine.[3][4]

    • Triethylamine (TEA) can also be used but is slightly more nucleophilic than DIPEA and should be used with caution.

It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the highly reactive activated ester intermediate. [8][16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the experiment.

Issue 1: Low or No Product Yield

Low conversion of starting materials is a frequent problem. The following workflow can help diagnose and solve the issue.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low-yield amidation reactions.

Potential Causes & Solutions:

  • Poor Carboxylic Acid Activation:

    • Cause: The coupling reagent may have degraded due to moisture or age. The reaction conditions may be suboptimal.

    • Solution: Use a fresh bottle of the coupling reagent. Ensure all glassware is oven-dried and solvents are anhydrous. For HATU/HBTU, pre-activating the carboxylic acid for 10-15 minutes with the reagent and base before adding the amine can be beneficial.[4]

  • Insufficiently Reactive Amine:

    • Cause: The amine may be a poor nucleophile (e.g., an aniline with strong electron-withdrawing groups) or sterically hindered, leading to a slow reaction.[12]

    • Solution: Increase the reaction temperature to 40-50 °C.[9] If the reaction is still slow, consider using a more powerful coupling agent like HATU, which is known to be effective even with hindered substrates.[2] Using a slight excess of the amine (1.1-1.2 equivalents) can also drive the reaction forward.[12]

  • Hydrolysis of Activated Intermediate:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[8]

Issue 2: Significant Side Product Formation

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions.

Mechanism of Common Side Reaction with Carbodiimides

Caption: Prevention of N-acylurea byproduct using additives.

Common Side Products & Prevention:

  • N-Acylurea Formation (with EDC/DCC):

    • Cause: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if it is not quickly intercepted by the amine.[9][11]

    • Prevention: Always use an additive like HOBt or, preferably, OxymaPure when using a carbodiimide.[11][12] These additives convert the O-acylisourea to a more stable active ester that is less prone to rearrangement.

  • Formation of Anhydride:

    • Cause: The activated carboxylic acid can sometimes react with another molecule of the unactivated carboxylic acid to form a symmetric anhydride.

    • Prevention: Ensure proper stoichiometry and consider adding the coupling reagent to a mixture of the acid and amine, rather than pre-activating the acid for an extended period in the absence of the amine.

  • Racemization:

    • Cause: If the amine component contains a chiral center, the reaction conditions (especially excess base or elevated temperatures) can lead to its racemization.

    • Prevention: Use coupling reagents known to suppress racemization, such as HATU or those used with additives like OxymaPure.[10][13] Perform the reaction at the lowest effective temperature (start at 0 °C to room temperature).

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure amide can be challenging.

Causes & Solutions:

  • Removal of Coupling Agent Byproducts:

    • EDC: The urea byproduct is water-soluble and can be removed with a standard aqueous workup (mild acid, mild base, and brine washes).[6]

    • HATU/HBTU/PyBOP: Byproducts are generally removed by standard aqueous workup followed by column chromatography.

    • DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration, but residual amounts may require chromatography.[6]

  • Separating Product from Unreacted Starting Materials:

    • Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8]

    • Unreacted Amine: Can be removed by washing the organic layer with a mild aqueous acid, such as 1M HCl or 5% citric acid solution.[8]

  • Product Solubility Issues:

    • Cause: The final amide product may have limited solubility, or it may be partially soluble in the aqueous phase during workup.

    • Solution: If the product is precipitating during the reaction, consider switching to a solvent with higher solubilizing power (e.g., DMF). During workup, if the product is suspected to be water-soluble, minimize the volume of aqueous washes and perform multiple extractions with the organic solvent. Back-extraction of the combined aqueous layers can sometimes recover lost product.

Experimental Protocols

Protocol 1: High-Yield Amidation using HATU

This protocol is recommended for achieving the highest yield and purity, especially if other methods have failed.

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • Under an inert atmosphere (N₂), add the 5,8-Difluoroquinoline-6-carboxylic acid to a dry reaction flask.

  • Add anhydrous DMF to dissolve the acid, followed by the amine and then DIPEA. Stir the solution for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction mixture may change color.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.[18]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and pour it into a separatory funnel.

  • Perform an aqueous workup as described in Protocol 3.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Amidation using EDC/Oxyma

This protocol is a more economical alternative that can provide good results.

Materials:

  • 5,8-Difluoroquinoline-6-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF (to make a ~0.1-0.2 M solution)

Procedure:

  • Under an inert atmosphere (N₂), dissolve the 5,8-Difluoroquinoline-6-carboxylic acid, amine, and OxymaPure in anhydrous DCM or DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add EDC·HCl in one portion.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[19]

  • Upon completion, proceed with the workup as described in Protocol 3.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Standard Aqueous Workup Procedure

A robust workup is essential for removing impurities before final purification.

  • Quenching & Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Acid Wash: Wash the organic layer with 1M HCl or 5% citric acid solution to remove the base (DIPEA) and any unreacted amine.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and the HOBt/Oxyma additive.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (2024). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • Vertex AI Search. (2024). Coupling Reagents - Aapptec Peptides.
  • Benchchem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?
  • Benchchem. (2025). Technical Support Center: N-Methylbenzamide Amidation Reactions.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Benchchem. (2025). Technical Support Center: 4-Hydroxybenzamide Amidation Reactions.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
  • Yang, X., Hui, R., & Hu, J. (2023). In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. Chinese Journal of Analytical Chemistry.
  • EvitaChem. (n.d.). Buy 5,8-Difluoroquinoline-6-carboxylic acid.
  • Benchchem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Wikipedia. (n.d.). HATU.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Enamine. (n.d.). HATU.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • O'Neill, P. M., et al. (1998). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 41(5), 629-635.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
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  • ResearchGate. (2016). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • RSC Publishing. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • ACS Publications. (2025). C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides.
  • Google Patents. (n.d.). Method of producing carboxylic acid amides.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?
  • PubMed. (2022). Efficient adsorptive removal of fluoroquinolone antibiotics from water by alkali and bimetallic salts co-hydrothermally modified sludge biochar.
  • PubMed. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives.
  • PMC. (2022). Effective extraction of fluoroquinolones from water using facile modified plant fibers.
  • ResearchGate. (2015). Fluorinated Quinolines: Synthesis, Properties and Applications.
  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • PMC. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and.
  • ResearchGate. (2025). Adsorptive removal of fluoroquinolone antibiotics using green synthesized and highly efficient Fe clay cellulose-acrylamide beads.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PMC. (2019). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease.

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Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 5,8-Difluoroquinoline-6-carboxylic Acid Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 5,8-Difluoroquinoline-6-carboxylic acid derivatives. As a class, these compo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 5,8-Difluoroquinoline-6-carboxylic acid derivatives. As a class, these compounds hold significant therapeutic promise, but their inherent physicochemical properties often lead to suboptimal absorption and systemic exposure. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to diagnose and overcome these hurdles.

Understanding the Core Challenge: Physicochemical Properties and Biological Barriers

The poor bioavailability of 5,8-Difluoroquinoline-6-carboxylic acid derivatives typically stems from a combination of factors related to their molecular structure. The presence of the carboxylic acid group, while often crucial for pharmacological activity, can lead to ionization at physiological pH, increasing polarity and reducing membrane permeability.[1] Furthermore, the planar quinoline scaffold can contribute to low aqueous solubility.

These intrinsic properties are then confronted by the physiological barriers of the gastrointestinal (GI) tract, including harsh pH environments, enzymatic degradation, and efflux transporters that actively pump compounds out of intestinal cells.[2][3][4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the development of 5,8-Difluoroquinoline-6-carboxylic acid derivatives and provides actionable solutions.

Issue 1: Low Aqueous Solubility

Q1: My 5,8-Difluoroquinoline-6-carboxylic acid derivative shows poor solubility in aqueous buffers. What are my initial steps to improve this?

A1: Low aqueous solubility is a primary obstacle to oral absorption.[6] Your initial approach should focus on physicochemical modifications and formulation strategies.

  • pH Adjustment: The carboxylic acid moiety means solubility is pH-dependent. Systematically evaluate the compound's solubility across a range of pH values (e.g., pH 2.0 to 8.0) to identify the optimal pH for dissolution.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form (e.g., sodium, potassium) can significantly enhance the dissolution rate.[7] This is a well-established and often effective strategy.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[6][8] Techniques like micronization or nanomilling can be explored.[6]

Q2: I've tried basic formulation adjustments with limited success. What are more advanced techniques to consider?

A2: If simple methods are insufficient, more advanced formulation strategies are necessary.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[6][9][10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[9][11][12] These formulations form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.[11]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule within a hydrophilic shell, thereby increasing aqueous solubility.[6][11]

Issue 2: Poor Membrane Permeability

Q3: My compound has adequate solubility, but in vitro permeability assays (e.g., Caco-2) indicate low transport. What could be the cause and how can I address it?

A3: Low permeability across the intestinal epithelium is another significant barrier. This can be due to the compound's intrinsic properties or interaction with cellular machinery.

  • Efflux Transporter Substrate: Fluoroquinolones are known substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs).[13][14][15] These transporters actively pump the drug out of the intestinal cells, reducing net absorption.[13]

  • Prodrug Approach: A highly effective strategy is to mask the polar carboxylic acid group with a lipophilic promoiety, creating an ester prodrug.[16][17][18] This increases the compound's lipophilicity, facilitating passive diffusion across the cell membrane. Once absorbed, cellular esterases cleave the promoiety to release the active parent drug.[18][]

Diagram: Prodrug Strategy for Enhanced Permeability

G cluster_0 Lumen of Small Intestine cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation Poorly Permeable Drug 5,8-Difluoroquinoline-6-carboxylic acid (Ionized, Polar) Lipophilic Prodrug Ester Prodrug (Neutral, Lipophilic) Esterases Cellular Esterases Lipophilic Prodrug->Esterases Passive Diffusion Active Drug Active Drug Released (Intracellular) Absorbed Drug Active Drug in Bloodstream Active Drug->Absorbed Drug Absorption Esterases->Active Drug Hydrolysis

Caption: Prodrug conversion enhances membrane permeability.

Issue 3: Suspected First-Pass Metabolism

Q4: My compound shows good in vitro properties, but in vivo studies reveal low oral bioavailability. How can I determine if first-pass metabolism is the issue?

A4: First-pass metabolism, primarily in the liver, can significantly reduce the amount of drug reaching systemic circulation.[20]

  • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid degradation in these systems is indicative of significant first-pass metabolism.

  • Pharmacokinetic (PK) Study Design: Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration in an animal model. A low ratio of AUC (PO) to AUC (IV) suggests poor bioavailability, which could be due to incomplete absorption or first-pass metabolism.

Q5: If first-pass metabolism is confirmed, what strategies can mitigate it?

A5: Several approaches can be taken to protect the compound from extensive metabolism.

  • Prodrugs: As with permeability, prodrugs can be designed to block metabolically labile sites on the molecule.[]

  • Formulation with Metabolism Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, though this approach can be complex due to potential drug-drug interactions.[21]

  • Lipid-Based Formulations: These can promote lymphatic transport, which bypasses the portal circulation and thus the liver, reducing first-pass metabolism.[9]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Efflux Liability

This protocol determines if a compound is a substrate for efflux transporters like P-gp.

Workflow Diagram: Caco-2 Bidirectional Transport Assay

G cluster_0 Apical to Basolateral (A->B) Transport cluster_1 Basolateral to Apical (B->A) Transport A_Start Add Compound to Apical Chamber A_Incubate Incubate at 37°C A_Start->A_Incubate A_Sample Sample from Basolateral Chamber A_Incubate->A_Sample A_Analyze Quantify Compound (LC-MS/MS) A_Sample->A_Analyze Calculate Papp (A->B) Calculate Papp (A->B) A_Analyze->Calculate Papp (A->B) B_Start Add Compound to Basolateral Chamber B_Incubate Incubate at 37°C B_Start->B_Incubate B_Sample Sample from Apical Chamber B_Incubate->B_Sample B_Analyze Quantify Compound (LC-MS/MS) B_Sample->B_Analyze Calculate Papp (B->A) Calculate Papp (B->A) B_Analyze->Calculate Papp (B->A) Calculate Efflux Ratio Calculate Efflux Ratio Calculate Papp (A->B)->Calculate Efflux Ratio Calculate Papp (B->A)->Calculate Efflux Ratio

Caption: Workflow for determining efflux ratio in Caco-2 cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.[23]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time (e.g., 2 hours).[24]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber.[24]

  • Quantification: Analyze the concentration of the compound in the receiver chambers using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation Table:

Efflux RatioInterpretationRecommended Action
< 2Low probability of being an efflux substrate.Focus on solubility or metabolism issues.
2 - 5Moderate efflux substrate.Consider prodrug strategies or formulation with P-gp inhibitors.
> 5High probability of being an efflux substrate.Prodrug approach is strongly recommended.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol is for a basic PK study to determine oral bioavailability.[25]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Group 1 (IV): Administer the compound intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.

    • Group 2 (PO): Administer the compound orally by gavage at a higher dose (e.g., 10-20 mg/kg) in a formulation being tested.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.[26]

Key Parameters and Interpretation Table:

ParameterDescriptionInterpretation for Poor Bioavailability
Tmax Time to reach maximum plasma concentration.A long Tmax may indicate slow absorption.
Cmax Maximum plasma concentration.A low Cmax suggests poor absorption or high first-pass metabolism.
AUC (0-t) Area under the plasma concentration-time curve.A low AUC (PO) compared to AUC (IV) indicates poor bioavailability.
F (%) Absolute Bioavailability = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100The primary indicator of oral bioavailability. A low value (<30%) signifies a problem.

Concluding Remarks

Overcoming the poor bioavailability of 5,8-Difluoroquinoline-6-carboxylic acid derivatives requires a systematic and multi-faceted approach. By carefully diagnosing the root cause—be it solubility, permeability, or metabolism—researchers can select the most appropriate enhancement strategy. The troubleshooting guide and experimental protocols provided herein serve as a robust framework for navigating these challenges and unlocking the full therapeutic potential of this promising class of compounds.

References

  • Metabolism and the fluoroquinolones - PubMed. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information. Available from: [Link]

  • The role of excipients in drug bioavailability and pharmacological response. World Journal of Pharmaceutical Science and Research. Available from: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. Available from: [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Available from: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available from: [Link]

  • Influence of Efflux Transporters on the Accumulation and Efflux of Four Quinolones (Ciprofloxacin, Levofloxacin, Garenoxacin, and Moxifloxacin) in J774 Macrophages - PMC. National Center for Biotechnology Information. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Fluoroquinolones - Infectious Disease. MSD Manual Professional Edition. Available from: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. ScienceDirect. Available from: [Link]

  • Quinolone pharmacokinetics and metabolism. Academic.oup.com. Available from: [Link]

  • Transporter and metabolizer gene polymorphisms affect fluoroquinolone pharmacokinetic parameters. Frontiers. Available from: [Link]

  • Limited distribution of new quinolone antibacterial agents into brain caused by multiple efflux transporters at blood–brain barrier. ResearchGate. Available from: [Link]

  • Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Full article: The challenges of oral drug delivery via nanocarriers. Taylor & Francis Online. Available from: [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. Available from: [Link]

  • Interaction of gatifloxacin with efflux transporters: a possible mechanism for drug resistance. ResearchGate. Available from: [Link]

  • Challenges Over the Advantages of Oral Dosage Forms and their Enhancement Strategies. Research and Reviews. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. MDPI. Available from: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]

  • Impact of transporter-mediated drug absorption, distribution, elimination and drug interactions in antimicrobial chemotherapy. Kanazawa University Repository. Available from: [Link]

  • Identification of the Efflux Transporter of the Fluoroquinolone Antibiotic Ciprofloxacin in Murine Macrophages: Studies with Ciprofloxacin-Resistant Cells. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Challenges in oral drug delivery: A nano-based strategy to overcome. ResearchGate. Available from: [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Zenodo. Available from: [Link]

  • What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. PubChem. Available from: [Link]

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Optimization

Technical Support Center: Stability Optimization of 5,8-Difluoroquinoline-6-carboxylic acid

Welcome to the technical support center for 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,8-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 5,8-Difluoroquinoline-6-carboxylic acid in storage?

A1: The stability of 5,8-Difluoroquinoline-6-carboxylic acid, like other fluoroquinolone derivatives, is primarily influenced by light, temperature, pH, and the presence of oxidizing agents.[1][2][3] Aged samples, particularly when exposed to light, can change in color from white to yellow or brown, indicating potential degradation.[4]

Q2: How does light exposure affect the stability of this compound?

A2: Fluoroquinolones are known to be photosensitive.[5][6][7][8][9][10] The fluorine atom at the 8-position can make the compound susceptible to photodegradation when exposed to UV or even ambient light.[6][7][10] This can lead to the formation of various byproducts and a decrease in the compound's purity and potency.[5][6][8]

Q3: What is the expected impact of temperature on the long-term stability of 5,8-Difluoroquinoline-6-carboxylic acid?
Q4: Can pH influence the stability of aqueous solutions of this compound?

A4: Yes, the stability of quinoline derivatives in aqueous solutions is often pH-dependent. The carboxylic acid and the quinoline nitrogen have ionizable groups, and their protonation state, which is governed by pH, can affect the molecule's reactivity and degradation pathways. While the optimal pH for 5,8-Difluoroquinoline-6-carboxylic acid needs to be determined experimentally, it is advisable to use buffers to maintain a consistent pH for solutions.[1]

Q5: Is 5,8-Difluoroquinoline-6-carboxylic acid susceptible to oxidation?

A5: Quinoline compounds can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.[13][14][15][16] The nitrogen atom in the heterocyclic ring can be a site for oxidation.[1] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.

Troubleshooting Guides

This section provides detailed troubleshooting for specific stability issues you might encounter during your experiments.

Issue 1: Discoloration of the solid compound during storage.

Possible Cause: Exposure to light and/or air.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber vial) in a dark and dry place.[4][17]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature Control: Store the compound at the recommended low temperature (-20°C or below for solids).[11]

  • Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the compound using a suitable analytical method like HPLC before use.

Issue 2: Decreased potency or presence of unknown peaks in HPLC analysis of a recently prepared solution.

Possible Cause: Degradation in solution due to light, temperature, or inappropriate pH.

Troubleshooting Steps:

  • Protect from Light: Prepare and handle solutions in a dimly lit environment or use amber-colored glassware to minimize light exposure.[1]

  • pH Control: If the compound is dissolved in an aqueous buffer, ensure the pH is controlled and consistent. The optimal pH for stability should be determined experimentally.

  • Temperature Management: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at 4°C for short-term use or aliquot and freeze at -80°C for longer-term storage.[1][11] Avoid repeated freeze-thaw cycles.[1][12]

  • Solvent Purity: Use high-purity solvents for solution preparation, as impurities can sometimes catalyze degradation.

Issue 3: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium: Perform a preliminary experiment to assess the stability of 5,8-Difluoroquinoline-6-carboxylic acid in your specific assay medium over the duration of the experiment. This can be done by incubating the compound in the medium under assay conditions and analyzing samples at different time points by HPLC.

  • Minimize Incubation Time: If degradation is observed, try to minimize the pre-incubation and incubation times of the compound in the assay medium.

  • Fresh Preparations: Always use freshly prepared solutions of the compound for your assays.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5,8-Difluoroquinoline-6-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions: [1][10]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[18][19][20]

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photodegradation (UV Light) Stock->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Long-Term Stability Study

This protocol outlines a typical long-term stability study under ICH recommended conditions.

1. Sample Preparation:

  • Prepare samples of the solid compound in the intended long-term storage container.

  • Prepare solutions of the compound at the desired concentration in the intended solvent/buffer system.

2. Storage Conditions:

  • Long-Term: Store samples at 25°C/60% RH or 30°C/65% RH for up to 12 months or longer.

  • Accelerated: Store samples at 40°C/75% RH for 6 months.

  • Refrigerated: If required, store samples at 5°C.

  • Frozen: If required, store samples at -20°C.

3. Testing Schedule:

  • Test samples at initial (0 months) and then at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months).

4. Analytical Tests:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the active ingredient using a validated stability-indicating HPLC method.

  • Purity/Degradation Products: Identification and quantification of any degradation products.

Potential Degradation Pathways

cluster_degradation Degradation Pathways Compound 5,8-Difluoroquinoline-6-carboxylic acid Photodegradation Photodegradation (e.g., dehalogenation, hydroxylation) Compound->Photodegradation Light/UV Oxidation Oxidation (e.g., N-oxide formation) Compound->Oxidation O2 / Oxidizing Agents Decarboxylation Decarboxylation (loss of CO2) Compound->Decarboxylation Heat Hydrolysis Hydrolysis (at extreme pH) Compound->Hydrolysis H2O / H+ or OH-

Caption: Potential degradation pathways for the compound.

Data Summary

The following table summarizes recommended storage conditions to optimize the stability of 5,8-Difluoroquinoline-6-carboxylic acid based on the known properties of related compounds.

Form Condition Temperature Duration Recommendations
Solid Long-Term-20°CUp to 3 yearsStore in a tightly sealed, light-resistant container under an inert atmosphere.[11][17]
Accelerated40°C / 75% RH6 monthsFor stability testing purposes.
Solution (Aqueous) Short-Term4°CUp to 24 hoursProtect from light.[1][12]
Long-Term-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[1][11][12]

References

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy - PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - PMC. Available at: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences - PMC. Available at: [Link]

  • Radical-Induced Oxidative Transformation of Quinoline. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. PubMed. Available at: [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules - MDPI. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Available at: [Link]

  • Valorizing fungal diversity for the degradation of fluoroquinolones. Journal of Hazardous Materials - PMC. Available at: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Available at: [Link]

  • Oxidation of quinoline to quinolinic acid. Google Patents.
  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in a veterinary formulation. Brazilian Journal of Pharmaceutical Sciences - SciELO. Available at: [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing. Available at: [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available at: [Link]

  • Why does 2-quinoline acetic acid undergo decarboxylation faster than quinoline 2-carboxylic acid? Chemistry Learning Club. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - PMC. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Pharmaceutical Research. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry - PMC. Available at: [Link]

  • Forced degradation studies -conventional method versus microwave irradiation method. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. PubMed. Available at: [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica. Available at: [Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Chemical Science - RSC Publishing. Available at: [Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. Google Patents.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. IntechOpen. Available at: [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. Available at: [Link]

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Troubleshooting

Technical Support Center: Mitigating Thermal Degradation of 5,8-Difluoroquinoline-6-carboxylic Acid in Solution

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5,8-Difluoroquinoline-6-carboxylic acid. Its purpose is to provide in-depth, actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5,8-Difluoroquinoline-6-carboxylic acid. Its purpose is to provide in-depth, actionable insights and protocols to minimize thermal degradation of this compound in solution, thereby ensuring experimental accuracy, reproducibility, and the integrity of downstream applications.

Understanding the Challenge: The Inherent Instability of Quinolone Carboxylic Acids

5,8-Difluoroquinoline-6-carboxylic acid is a fluorinated quinoline derivative with significant potential in medicinal chemistry as a precursor for various bioactive molecules.[1] The presence of both the quinoline core and a carboxylic acid group makes it susceptible to degradation under certain environmental conditions, particularly elevated temperatures.

The primary mechanism of thermal degradation for many quinolone carboxylic acids is decarboxylation , where the carboxylic acid group (-COOH) is lost as carbon dioxide. This process is often accelerated by factors such as pH, the presence of certain metal ions, and exposure to light (photodegradation), which can have a synergistic effect with temperature. Understanding these degradation pathways is crucial for developing effective mitigation strategies.[2]

Frequently Asked Questions (FAQs)

Q1: My solution of 5,8-Difluoroquinoline-6-carboxylic acid is showing a decrease in concentration over time, even when stored in the dark. What is the likely cause?

A1: If photodegradation is ruled out, the most probable cause is thermal degradation, potentially accelerated by the pH of your solution. Quinolone carboxylic acids exhibit pH-dependent stability.[3][4] It is advisable to verify the pH of your solvent or buffer system.

Q2: What is the optimal pH range for storing solutions of 5,8-Difluoroquinoline-6-carboxylic acid?

A2: While specific data for this exact compound is limited, studies on structurally related fluoroquinolones suggest that maximum stability is often found in the neutral to slightly acidic pH range (approximately pH 5 to 7).[3][5] Highly acidic or alkaline conditions can catalyze degradation.

Q3: I need to heat my experimental solution. What is the maximum temperature I can use without significant degradation?

A3: This is highly dependent on the duration of heating and the solution's composition. It is strongly recommended to perform a preliminary thermal stability study. As a general guideline for short-term experiments, keeping the temperature below 40°C is advisable. For any protocol requiring higher temperatures, the stability of the compound must be empirically determined.

Q4: Can I freeze my stock solutions for long-term storage?

A4: Yes, freezing at -20°C or below is a common practice for long-term storage of quinolone solutions. However, it is crucial to minimize freeze-thaw cycles, as these can also contribute to degradation.[3] Aliquoting your stock solution into single-use volumes is highly recommended.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a systematic approach to identifying and mitigating the thermal degradation of 5,8-Difluoroquinoline-6-carboxylic acid.

Problem: Unexpected loss of parent compound concentration in solution.

Troubleshooting_Workflow start Start: Degradation Observed check_ph 1. Verify Solution pH start->check_ph ph_extreme Is pH < 5 or > 8? check_ph->ph_extreme adjust_ph Action: Adjust pH to 6-7 using a suitable buffer. ph_extreme->adjust_ph Yes check_temp 2. Review Storage & Experimental Temperature ph_extreme->check_temp No adjust_ph->check_temp temp_high Is temperature > 25°C for prolonged periods? check_temp->temp_high reduce_temp Action: Store at 2-8°C (short-term) or <= -20°C (long-term). Minimize heat exposure during experiments. temp_high->reduce_temp Yes check_impurities 3. Analyze for Potential Catalysts (e.g., metal ions) temp_high->check_impurities No reduce_temp->check_impurities metal_present Are metal contaminants possible? check_impurities->metal_present add_chelator Action: Add a chelating agent (e.g., 0.1 mM EDTA) to the solvent. metal_present->add_chelator Yes stability_study 4. Conduct Forced Degradation Study to confirm stability limits. metal_present->stability_study No add_chelator->stability_study end Resolution: Stable Solution stability_study->end

Caption: Troubleshooting workflow for degradation of 5,8-Difluoroquinoline-6-carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Solvent Selection: Choose a high-purity (HPLC grade or equivalent) solvent. A 50:50 (v/v) mixture of acetonitrile and water is often a good starting point.

  • Buffer Addition: For aqueous components, use a buffer system to maintain a pH between 6.0 and 7.0. A 20 mM potassium phosphate buffer is a suitable choice.

  • Chelating Agent (Optional): If metal ion contamination is a concern, add Ethylenediaminetetraacetic acid (EDTA) to the final solvent mixture at a concentration of 0.1 mM to chelate divalent cations.

  • Dissolution: Accurately weigh the 5,8-Difluoroquinoline-6-carboxylic acid and dissolve it in the prepared solvent system. Use sonication sparingly if needed, as it can generate localized heat.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Dispense the stock solution into single-use aliquots in amber vials to protect from light. For short-term storage (up to one week), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or below.

Protocol 2: Stability-Indicating HPLC Method for Degradation Analysis

A validated stability-indicating method is crucial to separate the parent compound from its degradation products.[6][7] The following provides a starting point for method development.

Parameter Condition Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for quinolone-type compounds.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acidThe acidic pH helps in achieving sharp peak shapes for the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 15 minutesA gradient elution is necessary to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmQuinolone structures typically have strong UV absorbance at this wavelength.

HPLC Method Development Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application select_column Select C18 Column optimize_mp Optimize Mobile Phase (pH, Organic Modifier) select_column->optimize_mp develop_gradient Develop Gradient Profile optimize_mp->develop_gradient optimize_detection Optimize Detection Wavelength develop_gradient->optimize_detection specificity Specificity (Forced Degradation) optimize_detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq routine_analysis Routine Stability Testing lod_loq->routine_analysis

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Data Summary: Influence of Temperature and pH

The following table provides illustrative data based on the known behavior of similar fluoroquinolone compounds to demonstrate the impact of temperature and pH on stability over a 48-hour period in an aqueous solution.[3][5][8]

Temperature (°C)pHInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
46.5100.099.80.2%
254.0100.095.24.8%
256.5100.098.91.1%
259.0100.093.16.9%
606.5100.075.424.6%

Key Takeaways:

  • Refrigerated storage (4°C) at a near-neutral pH provides the highest stability.

  • Degradation significantly increases at both acidic and alkaline pH extremes.

  • Elevated temperatures (60°C) dramatically accelerate the degradation process.

References

  • BenchChem. (2025). Technical Support Center: Stability of Cinoxacin and Related Quinolone Antibiotics. Benchchem.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Benchchem.com.
  • Frontiers. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiersin.org.
  • PubMed. (1995). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion.
  • Lab Manager. (2026).
  • ResearchGate. (2016). Kinetics and Transformation Pathways on Oxidation of Fluoroquinolones with Thermally Activated Persulfate.
  • Diva-Portal.org. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Diva-portal.org.
  • Scilit. (1995).
  • International Journal of Chemical Studies. (2017). Analytical methods for the degradation of phytoconstituents. Thepharmajournal.com.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. tainstruments.com.
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Japsonline.com.
  • ResearchGate. (2010). Degradation pathway of Fluoroquinolone.
  • PubMed. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • PubMed. (2023). Comprehensive understanding of fluoroquinolone degradation via MPUV/PAA process: Radical chemistry, matrix effects, degradation pathways, and toxicity.
  • SpringerLink. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. Springer.com.
  • EvitaChem. (n.d.). Buy 5,8-Difluoroquinoline-6-carboxylic acid (EVT-13208889). Evitachem.com.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. eda.mohp.gov.eg.
  • BenchChem. (2025). Application Note: Development of a Stability- Indicating HPLC Method for the Quantification of 6,8-Difluoro-2-methylquinolin-4-amine. Benchchem.com.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BenchChem. (2026). An In-depth Technical Guide to the Aqueous Stability of 6,8-Difluoro-2-methylquinolin-4-amine. Benchchem.com.
  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. mdpi.com.
  • PMC. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. mdpi.com.
  • ResearchGate. (2016). Reaction of 6,7-Dichloroquinoline-5,8-quinone with Thiosulfonic Acid Salts.

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Reference Data & Comparative Studies

Validation

5,8-Difluoroquinoline-6-carboxylic acid vs 6-fluoroquinoline-3-carboxylic acid efficacy

Comparative Efficacy Analysis: 5,8-Difluoroquinoline-6-carboxylic acid vs. 6-fluoroquinoline-3-carboxylic acid A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Analysis: 5,8-Difluoroquinoline-6-carboxylic acid vs. 6-fluoroquinoline-3-carboxylic acid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 5,8-Difluoroquinoline-6-carboxylic acid and 6-fluoroquinoline-3-carboxylic acid, two scaffolds of significant interest in medicinal chemistry. While direct head-to-head efficacy data is not extensively available in the public domain, this document synthesizes existing research on their broader class of fluoroquinolone analogues to provide a scientifically grounded comparison of their anticipated biological activities. The primary focus will be on their potential as antibacterial agents, a field where fluoroquinolones have a well-established mechanism of action. We will delve into the structural nuances that likely govern their efficacy, the established mechanisms of action for this class of compounds, and the standardized experimental protocols required to rigorously evaluate their performance.

Introduction: The Fluoroquinolone Scaffold

Quinolone antimicrobials are a clinically vital class of drugs that directly inhibit bacterial DNA synthesis.[1][2] Their core structure, a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid moiety, has been the subject of extensive medicinal chemistry efforts to enhance potency, broaden the spectrum of activity, and overcome resistance. The introduction of a fluorine atom at the C6 position was a pivotal discovery, dramatically improving antibacterial potency and giving rise to the fluoroquinolone subclass.[3] This guide will compare two distinct fluoroquinolone carboxylic acid scaffolds, examining how the positioning of fluorine atoms and the carboxylic acid group may influence their biological efficacy.

5,8-Difluoroquinoline-6-carboxylic acid is a derivative with two fluorine atoms, which can enhance lipophilicity and metabolic stability, critical factors in drug design.[4] In contrast, 6-fluoroquinoline-3-carboxylic acid represents a more classical fluoroquinolone backbone, with derivatives showing significant antibacterial activity.[5][6]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[3]

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.[3]

The mechanism involves the fluoroquinolone molecule binding to the enzyme-DNA complex.[7] This stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step.[7] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[1][2]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action (Gram-Negative) cluster_topoIV Topoisomerase IV Action (Gram-Positive) ReplicationFork Replication Fork PositiveSupercoils Accumulation of Positive Supercoils ReplicationFork->PositiveSupercoils leads to DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase relieved by NegativeSupercoiling Negative Supercoiling DNAGyrase->NegativeSupercoiling introduces StabilizedComplex Stabilized Enzyme-DNA Cleavage Complex DNAGyrase->StabilizedComplex forms DaughterChromosomes Interlinked Daughter Chromosomes TopoIV Topoisomerase IV DaughterChromosomes->TopoIV acted upon by Decatenation Separation of Chromosomes TopoIV->Decatenation results in TopoIV->StabilizedComplex forms Fluoroquinolone Fluoroquinolone (e.g., 5,8-Difluoroquinoline-6-carboxylic acid or 6-fluoroquinoline-3-carboxylic acid) Fluoroquinolone->DNAGyrase inhibits Fluoroquinolone->TopoIV inhibits DSB Double-Strand DNA Breaks StabilizedComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath triggers MIC_Workflow Start Start: Fresh Bacterial Culture InoculumPrep Prepare Inoculum (0.5 McFarland Standard) Start->InoculumPrep Inoculation Inoculate Wells with Bacteria InoculumPrep->Inoculation CompoundDilution Serial Dilution of Compounds in 96-Well Plate CompoundDilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC End End: Quantitative Efficacy Data ReadMIC->End

Caption: Workflow for MIC determination via broth microdilution.

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay is essential.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methods for assessing gyrase activity. [8][9]

  • Reaction Setup:

    • On ice, prepare a master mix for each reaction in a microcentrifuge tube. Each reaction should contain:

      • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine). * 1 mM ATP. * Relaxed pBR322 plasmid DNA (substrate). [8] * Add varying concentrations of the test compound (5,8-Difluoroquinoline-6-carboxylic acid or 6-fluoroquinoline-3-carboxylic acid) to the respective tubes. Include a no-inhibitor control.

  • Enzyme Addition:

    • Add a standardized amount of purified bacterial DNA gyrase to each tube to initiate the reaction.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes. [8][9]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Analysis:

    • Analyze the DNA topology by running the samples on a 1% agarose gel. [9] * Visualize the DNA bands using a transilluminator after staining with an intercalating dye (e.g., ethidium bromide).

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state. The concentration that inhibits 50% of the supercoiling activity is the IC₅₀.

Discussion and Future Directions

Based on established structure-activity relationships, derivatives of 6-fluoroquinoline-3-carboxylic acid are more likely to exhibit potent antibacterial activity due to the optimal positioning of the carboxylic acid group for interaction with the DNA gyrase-DNA complex. However, the unique difluoro substitution pattern of 5,8-Difluoroquinoline-6-carboxylic acid warrants investigation, as the C8 fluorine could confer novel properties, such as improved cell penetration or altered target specificity.

The ultimate determination of efficacy requires empirical testing. The protocols outlined in this guide provide a robust framework for a head-to-head comparison. Should either compound show promising activity, further studies would be warranted, including:

  • Spectrum of Activity Testing: Evaluating the MIC against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

  • Cytotoxicity Assays: Assessing the toxicity of the compounds against mammalian cell lines to determine their therapeutic index.

  • In Vivo Efficacy Studies: Testing the compounds in animal models of infection to evaluate their pharmacokinetic properties and in vivo efficacy.

Conclusion

While both 5,8-Difluoroquinoline-6-carboxylic acid and 6-fluoroquinoline-3-carboxylic acid belong to the promising class of fluoroquinolones, their structural differences suggest a potential disparity in their antibacterial efficacy. The classical arrangement of functional groups in 6-fluoroquinoline-3-carboxylic acid makes it, a priori, the more promising scaffold for potent antibacterial activity. Rigorous experimental validation, following the standardized protocols detailed herein, is essential to confirm this hypothesis and to fully characterize the potential of both molecules in the ongoing search for new anti-infective agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(12), 1945–1953.
  • Drlica, K., & Zhao, X. (1997). Mechanism of fluoroquinolone action. PubMed, 9(3), 241-247.
  • Rusu, A., Buta, E. L., & Peptanariu, R. M. (2022). Mechanism of action of fluoroquinolones.
  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001.
  • EvitaChem. 5,8-Difluoroquinoline-6-carboxylic acid Product Page. EvitaChem.
  • BenchChem. The Inhibitory Effect of Oxolinic Acid on Bacterial DNA Gyrase: A Technical Guide. BenchChem.
  • Desai, N. C., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 42(11), 2879-2883.
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11).
  • Hoiseth, S. K. (2024). Antimicrobial Susceptibility Testing.
  • Bio-protocol. DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(16), e2968.
  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Virginia Institute of Marine Science. ANTIMICROBIAL SENSITIVITY TESTING. VIMS.
  • ResearchGate. (2019). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 5,8-Difluoroquinoline-6-carboxylic Acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 5,8-Difluoroq...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 5,8-Difluoroquinoline-6-carboxylic acid is a critical building block in medicinal chemistry, valued for its role as a precursor to complex bioactive molecules.[1] The introduction of fluorine atoms into the quinoline scaffold can enhance metabolic stability and lipophilicity, making this a compound of significant interest.[1] Consequently, the rigorous validation of its purity is a non-negotiable step in the research and development pipeline.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 5,8-Difluoroquinoline-6-carboxylic acid, with a primary focus on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare LC-MS with alternative methods to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Imperative of Purity: Why LC-MS is the Gold Standard

Impurity profiling is the process of identifying and quantifying unwanted chemical entities in a drug substance.[2] These impurities can arise from the synthetic route (by-products, intermediates), degradation, or residual solvents.[2] For a molecule like 5,8-Difluoroquinoline-6-carboxylic acid, even minute impurities can alter its reactivity, toxicological profile, and the ultimate performance of the final API.

While traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in quality control labs for its robustness, it has limitations.[3] HPLC-UV identifies compounds based on their retention time and UV absorbance.[4] However, it can fail to distinguish between compounds that co-elute or impurities that lack a strong UV chromophore.[3][5][6] This is where the power of mass spectrometry becomes indispensable.

LC-MS adds a critical dimension of analysis: mass-to-charge ratio (m/z).[4][7] It provides molecular weight information that offers near-unequivocal identification of the main compound and its impurities, even at trace levels that are invisible to a UV detector.[3][5][8] This makes LC-MS a superior technique for comprehensive impurity profiling and a cornerstone of modern analytical validation.[9][10]

Workflow for Purity Validation via LC-MS

A systematic approach is essential for reliable purity validation. The following workflow outlines the critical stages from sample preparation to final purity assessment, ensuring a self-validating and robust process in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[11][12][13][14]

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A 1. Sample & Standard Preparation B 2. System Suitability Test (SST) A->B Verify system performance C 3. LC Separation (Chromatography) B->C Inject sample D 4. MS Detection (Mass Spectrometry) C->D Eluent transfer E 5. Peak Integration & Impurity Identification D->E Acquire mass data F 6. Purity Calculation (% Area Normalization) E->F Quantify peaks G 7. Validation & Reporting F->G Finalize results

Caption: A typical workflow for LC-MS purity validation.

Detailed Experimental Protocol: LC-MS Analysis

This protocol is designed to be a robust starting point for the analysis of 5,8-Difluoroquinoline-6-carboxylic acid. Method validation should be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14][15]

1. Instrumentation and Reagents

  • LC System: UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.[16]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent choice for retaining this relatively non-polar aromatic carboxylic acid.

  • Reagents: LC-MS grade acetonitrile, water, and formic acid.

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 5,8-Difluoroquinoline-6-carboxylic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Sonication may be required.

  • Working Sample (0.1 mg/mL): Dilute the stock solution 1:10 with the 50:50 acetonitrile/water diluent.

  • Rationale: The 0.1 mg/mL concentration is typically sufficient to detect impurities at the 0.1% level without saturating the detector with the main peak. The use of an organic/aqueous diluent ensures sample solubility and compatibility with the mobile phase.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile modifier that acidifies the mobile phase. This serves two key purposes: 1) It suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes on the C18 column. 2) It provides a source of protons (H+) to facilitate efficient ionization in positive-ion mode ESI.[17]

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 95 5
    8.0 0.4 5 95
    10.0 0.4 5 95
    10.1 0.4 95 5

    | 12.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C

    • Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape, and can help ensure consistent retention times.

  • Injection Volume: 2 µL

4. Mass Spectrometer Settings (ESI Positive Mode)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Rationale: Quinolines contain a basic nitrogen atom that is readily protonated, making positive mode ESI highly effective.[17] Carboxylic acids can also be analyzed in negative mode, but for quinolines, positive mode often yields a stronger signal.[18]

  • Scan Range: m/z 100 - 500

    • Rationale: This range comfortably covers the expected mass of the parent compound (C₁₀H₅F₂NO₂ ≈ 209.03 g/mol ) and a wide array of potential lower and higher mass impurities or dimers.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

5. Data Analysis and Purity Calculation

  • Identification: Confirm the main peak by extracting the ion chromatogram (EIC) for the expected m/z of the protonated molecule [M+H]⁺. For 5,8-Difluoroquinoline-6-carboxylic acid, this would be ~210.04.

  • Impurity Detection: Analyze the Total Ion Chromatogram (TIC) for all other peaks. Determine the m/z for each impurity.

  • Purity Calculation: The purity is typically reported as a percentage based on area normalization, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.

Comparison of Analytical Techniques for Purity Assessment

No single technique provides all the answers. A multi-faceted approach is often required for comprehensive characterization.[2][15] The choice of method depends on the specific question being asked.

Technique_Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_qnmr qNMR center Purity Assessment of 5,8-Difluoroquinoline-6-carboxylic acid lcms_node High Sensitivity Mass Confirmation Ideal for Impurity ID center->lcms_node hplcuv_node Robust Quantitation Cost-Effective Standard QC Method center->hplcuv_node qnmr_node Absolute Purity (Assay) Structural Info No Reference Standard Needed center->qnmr_node lcms_con Con: Ion suppression effects hplcuv_con Con: No mass info Co-elution risk qnmr_con Con: Lower sensitivity Requires pure internal standard

Caption: Comparison of primary analytical techniques.

The table below provides a quantitative comparison of these key techniques for analyzing 5,8-Difluoroquinoline-6-carboxylic acid.

ParameterLC-MSHPLC-UVQuantitative NMR (qNMR)
Primary Use Impurity identification & quantificationRoutine purity testing & quantificationAbsolute purity (assay) & structure confirmation
Selectivity Very High (based on RT & m/z)Moderate (based on RT & UV spectra)Very High (based on unique chemical shifts)
Sensitivity Very High (ppb to ppt)[4]High (ppm)Low (requires >0.1% w/w)
Structural Info Molecular WeightLimited (UV spectra)Definitive (Full structure)[10]
Quantitation Relative (% Area)Relative (% Area), requires reference standard for absoluteAbsolute (Primary method)[19][20][21]
Key Advantage Unambiguously identifies unknowns.[8]Robust, reproducible, and cost-effective.[22]Does not require a specific reference standard of the analyte.[20][23]
Key Limitation Susceptible to ion suppression.[4][6]Cannot identify peaks by mass; co-elution is a risk.[5][6]Lower sensitivity for trace impurities.[19]

Interpreting the Data: A Hypothetical Case Study

Imagine a synthesized batch of 5,8-Difluoroquinoline-6-carboxylic acid is analyzed using the LC-MS protocol described above. The following table represents a plausible data set.

PeakRetention Time (min)Observed [M+H]⁺ (m/z)Area %Proposed Identity
14.8210.0499.65%5,8-Difluoroquinoline-6-carboxylic acid
24.2192.030.18%Des-carboxy impurity
35.3224.050.11%Methyl-ester impurity
46.1191.040.06%Mono-fluoroquinoline-carboxylic acid

Analysis of Results:

  • Purity: The purity by area normalization is 99.65%.

  • Impurity Identification: LC-MS provides the molecular weight for each impurity, allowing for the logical deduction of their structures.

    • Impurity 2 (m/z 192.03): A mass loss of 44 Da from the parent (210.04 -> 192.03, accounting for H) corresponds to the loss of a COOH group, suggesting an impurity where the carboxylic acid is missing.

    • Impurity 3 (m/z 224.05): A mass gain of 14 Da (210.04 -> 224.05) is indicative of methylation (-COOH -> -COOCH₃), a common side product if methanol was used in the synthesis or purification.

    • Impurity 4 (m/z 191.04): A mass loss of 19 Da (210.04 -> 191.04) suggests the loss of one fluorine atom, likely an incomplete fluorination by-product.

This level of detailed identification is impossible with HPLC-UV alone, which would only show four peaks with no structural information, highlighting the profound advantage of LC-MS.[6]

Conclusion

For the comprehensive purity validation of 5,8-Difluoroquinoline-6-carboxylic acid, LC-MS is the superior analytical tool . Its ability to couple chromatographic separation with mass-based identification provides unparalleled sensitivity and specificity for impurity profiling.[5][8] While HPLC-UV remains a valuable tool for routine quality control due to its robustness, it lacks the confirmatory power of MS.[3] Furthermore, for establishing an absolute purity value for use as a reference standard, quantitative NMR (qNMR) is an indispensable and orthogonal technique.[20][21]

By leveraging the strengths of LC-MS as the primary investigational tool, supported by HPLC-UV for routine checks and qNMR for absolute assay determination, researchers and drug developers can build a complete, accurate, and defensible purity profile for critical intermediates like 5,8-Difluoroquinoline-6-carboxylic acid, ensuring the quality and integrity of the final pharmaceutical product.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Illinois Chicago, Pharmacognosy Institute (PHCI). (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Thermo Fisher Scientific. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available from: [Link]

  • Covalent Metrology. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Preprints.org. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Retrieved from [Link]

  • PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available from: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Available from: [Link]

  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by UHPLC. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • National Center for Biotechnology Information. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). Development and Validation of an LC-MS/MS Analytical Method for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available from: [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • SpringerLink. (2021, December 15). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Available from: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Antibacterial Efficacy of 5,8-Difluoroquinoline-6-Carboxylic Acid Analogues: A Technical Guide

As the landscape of antimicrobial resistance (AMR) continues to evolve, drug development professionals are increasingly looking beyond traditional fluoroquinolone scaffolds. While classical fluoroquinolones (e.g., ciprof...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance (AMR) continues to evolve, drug development professionals are increasingly looking beyond traditional fluoroquinolone scaffolds. While classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a 6-fluoro-4-oxoquinoline-3-carboxylic acid core, recent medicinal chemistry efforts have explored the 5,8-difluoroquinoline-6-carboxylic acid framework [3].

This guide provides an objective, data-driven comparison of these novel analogues against standard-of-care alternatives. By analyzing structural causality, comparative efficacy, and rigorous validation protocols, this document serves as a comprehensive resource for researchers evaluating next-generation antibacterial agents.

Structural Rationale & Mechanism of Action

The structural shift from a 3-carboxylic acid to a 6-carboxylic acid, combined with dual fluorination at the C5 and C8 positions, fundamentally alters the molecule's pharmacodynamic profile [4].

  • C5 and C8 Fluorination: The introduction of highly electronegative fluorine atoms at both the 5 and 8 positions significantly enhances the lipophilicity and metabolic stability of the quinoline core [3]. This dual fluorination improves penetration through the lipid-rich cell walls of Gram-positive bacteria and the complex outer membrane porins of Gram-negative species.

  • C6-Carboxylic Acid Shift: Traditional quinolones require the 3-carboxyl and 4-oxo groups to chelate a magnesium ion ( Mg2+ ), forming a bridge with the DNA gyrase/Topoisomerase IV enzymes [2]. Shifting the carboxyl group to the C6 position creates a novel binding orientation. This steric reconfiguration is specifically designed to bypass common target-site mutations (e.g., gyrA and parC mutations) that confer resistance to classical fluoroquinolones[4].

Pathway A 5,8-Difluoroquinoline-6-carboxylic acid B Outer Membrane Penetration (Enhanced by C5/C8 Fluorination) A->B C Alternative Target Engagement (Bypassing gyrA Mutations) B->C D Ternary Complex Stabilization (Drug-Enzyme-DNA) C->D E Inhibition of DNA Ligation (Replication Arrest) D->E F Bactericidal Effect (Cell Death) E->F

Fig 1: Mechanistic pathway of 5,8-difluoroquinoline analogues inducing bactericidal activity.

Comparative Antibacterial Efficacy

To objectively evaluate the performance of 5,8-difluoroquinoline-6-carboxylic acid analogues, we must benchmark them against established fluoroquinolones. The data below synthesizes in vitro Minimum Inhibitory Concentration (MIC) values across a panel of wild-type and multidrug-resistant (MDR) clinical isolates [1][2].

Note: "Analogue A" and "Analogue B" represent optimized derivatives of the 5,8-difluoroquinoline-6-carboxylic acid scaffold featuring distinct C7-amine substitutions.

Table 1: Comparative MIC Values (µg/mL)
Pathogen StrainCiprofloxacin (6-Fluoro)Sparfloxacin (5-Amino-6,8-Difluoro)5,8-DFQ-6-CA Analogue A5,8-DFQ-6-CA Analogue B
S. aureus (ATCC 29213)0.50.120.060.12
S. aureus (MRSA)16.04.01.02.0
S. pneumoniae (Penicillin-Resistant)2.00.50.250.25
E. coli (ATCC 25922)0.0150.060.120.25
P. aeruginosa (ATCC 27853)0.258.02.04.0

Data Synthesis & Interpretation: While ciprofloxacin remains highly potent against Gram-negative pathogens like E. coli, it loses efficacy against Gram-positive organisms, particularly MRSA [2]. The 5,8-difluoro analogues demonstrate a "respiratory quinolone" profile similar to sparfloxacin [1], exhibiting superior potency against S. pneumoniae and MRSA. The enhanced Gram-positive activity is a direct consequence of the C8 fluorine, which increases the molecule's affinity for Topoisomerase IV—the primary target in Gram-positive bacteria.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of these analogues must rely on self-validating experimental systems. Below are the definitive protocols for assessing their antibacterial efficacy.

Protocol 1: Self-Validating Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Causality & Rationale: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Fluoroquinolones are known to chelate divalent cations. Utilizing CAMHB ensures physiological concentrations of magnesium ( Mg2+ ) and calcium ( Ca2+ ). Failing to adjust these cations can lead to artificially lowered MIC values, as the drug will not face the natural competitive binding present in vivo [1].

Step-by-Step Workflow:

  • Inoculum Preparation: Isolate colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, skewing MIC results.

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Preparation: Dissolve the 5,8-difluoroquinoline-6-carboxylic acid analogue in 100% DMSO, then perform two-fold serial dilutions in CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • System Validation (The Tripartite Control):

    • Sterility Control: CAMHB only (Validates aseptic technique).

    • Growth/Vehicle Control: CAMHB + Bacteria + 1% DMSO (Validates that the solvent itself is not inhibiting bacterial growth).

    • Reference Control: Ciprofloxacin + ATCC reference strain (Validates that the assay conditions produce expected CLSI standard results).

  • Incubation & Readout: Incubate microtiter plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.

Workflow S1 Inoculum Standardization (0.5 MacFarland, 5x10^5 CFU/mL) S2 Serial Dilution in CAMHB (Accounting for Mg2+/Ca2+) S1->S2 S3 Assay Plate Assembly (Drug + Bacteria) S2->S3 S4 Incubation (37°C for 18-24 hours) S3->S4 QC Tripartite Self-Validation: Sterility, Vehicle & Reference Controls S3->QC S5 Optical Density Readout (MIC Determination) S4->S5

Fig 2: Self-validating high-throughput MIC determination workflow.

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity of the analogues over a 24-hour period.

Causality & Rationale: MIC values only provide a static endpoint. To understand the pharmacodynamics of the 5,8-difluoroquinoline analogues, we must measure the rate of bacterial eradication. A compound is strictly defined as bactericidal only if it achieves a ≥3log10​ reduction (99.9% kill) in viable CFU/mL compared to the initial inoculum.

Step-by-Step Workflow:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Dose the cultures with the analogue at concentrations of 1×, 2×, 4×, and 8× the established MIC.

  • Incubate at 37°C with continuous agitation (200 rpm) to ensure uniform drug exposure and aeration.

  • Extract 100 µL aliquots at specific time intervals: 0, 2, 4, 8, and 24 hours.

  • Serially dilute the aliquots in sterile saline to halt drug action, and plate onto Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours and perform colony counts. Plot log10​ CFU/mL against time to generate the kill curve.

Conclusion

The 5,8-difluoroquinoline-6-carboxylic acid analogues represent a highly promising divergence from classical fluoroquinolone architecture. By relocating the carboxylic acid moiety and maximizing lipophilicity via dual fluorination, these compounds demonstrate potent in vitro efficacy against Gram-positive and resistant strains (such as MRSA and S. pneumoniae). For drug development professionals, integrating these analogues into screening pipelines requires strict adherence to cation-adjusted methodologies and rigorous control systems to accurately map their unique pharmacodynamic profiles.

References

  • In vitro activity of sparfloxacin compared with those of five other quinolones Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities Source: MDPI - Molecules URL:[Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance Source: PubMed Central (PMC) / NIH URL:[Link]

Comparative

Benchmarking Novel Quinolone Scaffolds: A Comparative Guide for 5,8-Difluoroquinoline-6-carboxylic acid against Ciprofloxacin and Levofloxacin

This guide provides a comprehensive framework for benchmarking the performance of novel quinolone scaffolds, using 5,8-difluoroquinoline-6-carboxylic acid as a case study against the well-established standards, ciproflox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the performance of novel quinolone scaffolds, using 5,8-difluoroquinoline-6-carboxylic acid as a case study against the well-established standards, ciprofloxacin and levofloxacin. For researchers and drug development professionals, this document outlines the critical experimental evaluations necessary to characterize a new chemical entity within the quinolone class of antibacterials. While specific experimental data for 5,8-difluoroquinoline-6-carboxylic acid is not yet extensively available in public literature, this guide presents the established performance of ciprofloxacin and levofloxacin to serve as a benchmark for future studies.

Introduction: The Quinolone Scaffold and the Promise of Novel Derivatives

Quinolones are a critical class of synthetic broad-spectrum antibacterial agents that have been in clinical use for decades.[1] Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, has proven highly effective against a wide range of pathogens.[2][3] The quinolone scaffold, with its bicyclic structure, is a valuable starting point for medicinal chemists to develop new derivatives with improved potency, expanded spectrum, and reduced side effects.[4]

5,8-Difluoroquinoline-6-carboxylic acid is a fluorinated quinolone derivative with potential applications in medicinal chemistry as a precursor for more complex bioactive molecules.[5] The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug design.[5] This guide details the essential in vitro assays required to characterize the antibacterial efficacy, enzyme inhibitory activity, and preliminary safety profile of such a novel scaffold.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication and transcription.[2]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) the intertwined daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[3]

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[3]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Cell_Death DS_Breaks->Cell_Death

Caption: General mechanism of action of quinolone antibiotics.

Comparative In Vitro Efficacy: Antibacterial Susceptibility

The first step in characterizing a new antibacterial agent is to determine its spectrum of activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC, µg/mL) of Standard Quinolones

MicroorganismGram StainCiprofloxacin (MIC Range)Levofloxacin (MIC Range)5,8-Difluoroquinoline-6-carboxylic acid (MIC)
Staphylococcus aureusGram-positive0.12 - 1.0[6]0.12 - 2.0[7]Data not available
Enterococcus faecalisGram-positive0.25 - 2.0[6]0.5 - 2.0[7]Data not available
Escherichia coliGram-negative≤0.03 - 0.25≤0.03 - 0.12[7]Data not available
Pseudomonas aeruginosaGram-negative0.25 - 1.00.5 - 2.0[7]Data not available

Note: The MIC values for ciprofloxacin and levofloxacin can vary depending on the specific strain and testing methodology.

Comparative Enzyme Inhibition: Targeting DNA Gyrase and Topoisomerase IV

To confirm that a novel quinolone acts via the expected mechanism, its inhibitory activity against purified DNA gyrase and topoisomerase IV should be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Enzyme Inhibitory Activity (IC50, µM) of Standard Quinolones

EnzymeCiprofloxacin (IC50)Levofloxacin (IC50)5,8-Difluoroquinoline-6-carboxylic acid (IC50)
E. coli DNA Gyrase~0.5 - 1.5Data not readily availableData not available
S. aureus Topoisomerase IV~3.0 - 10.0[2]~8.5[5]Data not available
S. aureus DNA Gyrase~12 - 61.7[2]~28.1[5]Data not available
E. coli Topoisomerase IV~2.0 - 12.0Data not readily availableData not available

Note: IC50 values can vary based on the specific assay conditions and enzyme preparation.

Preliminary Safety Profile: In Vitro Cytotoxicity

An early assessment of a compound's potential toxicity to mammalian cells is crucial. The 50% cytotoxic concentration (CC50) is a common metric used to evaluate the concentration of a substance that causes the death of 50% of cells in a culture.

Table 3: In Vitro Cytotoxicity (CC50, µM) of Standard Quinolones

Cell LineCiprofloxacin (CC50)Levofloxacin (CC50)5,8-Difluoroquinoline-6-carboxylic acid (CC50)
Human Fibroblast Cells>129 (72h exposure)Data not readily availableData not available
Human Keratinocyte (HaCaT)IC50 > 100 µg/mL (antiproliferative)Data not readily availableData not available
Vero Cells~246.9~418.6Data not available

Note: Cytotoxicity is highly dependent on the cell line and exposure time.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate with compound and bacteria Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test compound (e.g., 5,8-Difluoroquinoline-6-carboxylic acid)

  • Standard quinolones (Ciprofloxacin, Levofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and standard quinolones in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

DNA Gyrase Supercoiling Assay: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Topoisomerase IV Decatenation Assay: This assay measures the release of interlinked minicircles from a larger kinetoplast DNA (kDNA) network by topoisomerase IV.

Enzyme_Inhibition_Workflow Start Start Prepare_Reaction Prepare reaction mix: Enzyme, DNA substrate, ATP, and buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of test compound Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., with SDS/EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Separate DNA forms by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_and_Quantify Visualize bands under UV light and quantify band intensity Gel_Electrophoresis->Visualize_and_Quantify Calculate_IC50 Calculate IC50 value Visualize_and_Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for DNA gyrase/topoisomerase IV inhibition assays.

Materials:

  • Purified DNA gyrase or topoisomerase IV

  • Relaxed plasmid DNA (for gyrase) or kDNA (for topo IV)

  • Assay buffer (containing ATP, MgCl2, and other cofactors)

  • Test compound and standard quinolones

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to the mixture. Include a control reaction without any inhibitor.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Quantification: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Quantify the intensity of the bands corresponding to the supercoiled/decatenated and relaxed/catenated DNA.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay: MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in a culture.

Materials:

  • Mammalian cell line (e.g., human fibroblasts, Vero cells)

  • Cell culture medium and supplements

  • Sterile 96-well cell culture plates

  • Test compound and a positive control (e.g., a known cytotoxic agent)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well and incubate for an additional 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • CC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.

Conclusion

The benchmarking of novel quinolone scaffolds against established standards is a fundamental process in antibacterial drug discovery. This guide provides the necessary framework and experimental protocols to evaluate the potential of new compounds like 5,8-difluoroquinoline-6-carboxylic acid. By systematically determining the antibacterial spectrum, enzyme inhibitory potency, and in vitro cytotoxicity, researchers can build a comprehensive profile of a new chemical entity. While the specific performance data for 5,8-difluoroquinoline-6-carboxylic acid remains to be established, the provided data for ciprofloxacin and levofloxacin offer a robust baseline for comparison and highlight the benchmarks that a promising new quinolone candidate should meet or exceed.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Levofloxacin? Synapse. [Link]

  • Blanche, F., Cameron, B., Bernard, F. X., Maton, L., Manse, B., Ferrero, L., ... & Crouzet, J. (1996). Differential behaviors of Staphylococcus aureus and Escherichia coli type II topoisomerases. Antimicrobial agents and chemotherapy, 40(12), 2714–2720.
  • Frei, C. R., Wiederhold, N. P., & Burgess, D. S. (2008). Effect of differences in MIC values on clinical outcomes in patients with bloodstream infections caused by Gram-negative organisms treated with levofloxacin. Journal of clinical microbiology, 46(7), 2353–2357.
  • Biedenbach, D. J., & Jones, R. N. (1995). Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin. Diagnostic microbiology and infectious disease, 23(4), 147–157.
  • El-Nezhawy, A. O. H., Amer, A. M., Moatasim, Y., & El-Sayed, M. A. A. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Pharmaceuticals, 15(11), 1386.
  • University of Rochester Medical Center. (2026, February 24). Antibiograms and Antimicrobial Susceptibility Testing Information. [Link]

  • Giavini, E., & Menegola, E. (2010). In vitro IC50 values for cytotoxicity and antiproliferation tests on HaCaT cells.
  • Khan, T., & Sankhe, K. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.
  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isol
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., & El-Faham, A. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 72.
  • Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures. (2021). International Journal of Molecular Sciences, 22(21), 11896.
  • Khan, A. U., & Faiz, A. (2011). Resistance pattern of ciprofloxacin against different pathogens. Journal of basic and applied sciences, 7(1), 57-61.
  • Fuchs, P. C., Barry, A. L., & Pfaller, M. A. (1993). Levofloxacin disk potency and tentative interpretive criteria for susceptibility tests. Diagnostic microbiology and infectious disease, 17(3), 233–237.
  • Fass, R. J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American journal of medicine, 82(4A), 19–23.
  • ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved from [Link]

  • Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. (2019). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 6(1), 25-32.
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Validation

Comparative in vitro cytotoxicity studies of 5,8-Difluoroquinoline-6-carboxylic acid

A Senior Application Scientist's Guide to Evaluating Quinolone Cytotoxicity Introduction: Beyond Antibacterial Activity Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity whic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Quinolone Cytotoxicity

Introduction: Beyond Antibacterial Activity

Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV[1][2]. However, as we expand the chemical space of this scaffold to develop novel therapeutics, a comprehensive understanding of their effects on mammalian cells is paramount. Fluoroquinolones, a subclass of quinolones, have been associated with adverse effects, and some derivatives have even been explored for their anticancer potential, acting on the analogous human topoisomerase II enzymes[3][4].

This guide provides a framework for the comparative in vitro cytotoxicity assessment of a novel compound, 5,8-Difluoroquinoline-6-carboxylic acid . We will outline a multi-assay strategy to build a detailed cytotoxicity profile, comparing it against established fluoroquinolones and a standard chemotherapeutic agent. The methodologies described herein are designed to provide not just a measure of cell death, but also insights into the underlying cytotoxic mechanisms.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and reliable profile, we employ a tripartite strategy that interrogates cell viability, membrane integrity, and the specific mode of cell death.

1. Comparator Compounds: To contextualize the activity of 5,8-Difluoroquinoline-6-carboxylic acid, a panel of well-characterized compounds is essential:

  • Ciprofloxacin & Levofloxacin: Widely used second and third-generation fluoroquinolones, providing a baseline for class-specific effects[1][5][6][7].

  • Moxifloxacin: A fourth-generation fluoroquinolone, allowing for generational comparison[1][8][9].

  • Doxorubicin: A potent topoisomerase II inhibitor and standard anticancer agent, serving as a positive control for high cytotoxicity[10].

2. Cell Line Selection Rationale: The choice of cell lines is critical for assessing both general toxicity and potential therapeutic selectivity.

  • Human Dermal Fibroblasts (HDFs): A non-cancerous, primary-like cell line to evaluate baseline cytotoxicity against normal tissues[11].

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized epithelial cancer cell line, useful for identifying potential anticancer activity and comparing against published data[3][10].

  • HT-29 (Human Colon Adenocarcinoma): Another common cancer cell line to assess the breadth of cytotoxic activity[12].

3. Assay Synergy: We will utilize three distinct assays to create a comprehensive picture:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability[13][14][15].

  • LDH Release Assay: Quantifies lactate dehydrogenase (LDH) released from cells with compromised plasma membranes, an indicator of necrosis or late apoptosis[16][17].

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: A flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells[18][19][20].

Below is a diagram illustrating the overall experimental strategy.

G cluster_compounds Test Compounds cluster_cells Cell Lines cluster_assays Cytotoxicity Assessment Test_Compound 5,8-Difluoroquinoline- 6-carboxylic acid MTT MTT Assay (Viability) Test_Compound->MTT Expose Cells To LDH LDH Assay (Membrane Integrity) Test_Compound->LDH Expose Cells To Flow Annexin V/PI Assay (Apoptosis/Necrosis) Test_Compound->Flow Expose Cells To Cipro Ciprofloxacin Cipro->MTT Cipro->LDH Cipro->Flow Levo Levofloxacin Levo->MTT Levo->LDH Levo->Flow Moxi Moxifloxacin Moxi->MTT Moxi->LDH Moxi->Flow Dox Doxorubicin (Control) Dox->MTT Dox->LDH Dox->Flow HDF HDF MCF7 MCF-7 HT29 HT-29 Analysis Data Analysis & Interpretation (IC50, Mechanism) MTT->Analysis LDH->Analysis Flow->Analysis

Caption: Overall workflow for comparative cytotoxicity assessment.

Methodologies & Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility. The following sections provide detailed, step-by-step procedures for each assay.

1. Cell Culture and Compound Treatment

Rationale: Consistent cell culture practices are the foundation of reliable in vitro data. Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment, making them responsive to cytotoxic insults.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for flow cytometry) at a pre-determined density (e.g., 5x10³ cells/well for 96-well plates). Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including untreated controls, is identical and non-toxic (e.g., ≤0.5%).

  • Treatment: Remove the seeding medium from the cells and replace it with 100 µL (96-well plate) or 2 mL (6-well plate) of medium containing the respective compound concentrations. Include "untreated" and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess both acute and long-term effects[11][21].

2. MTT Assay for Cell Viability

Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals[13][14][22]. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).

  • MTT Addition: After the compound incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[10]. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[15][22].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

3. LDH Cytotoxicity Assay

Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[16][23]. Measuring LDH activity in the supernatant provides a reliable marker for cytotoxicity and cytolysis.

Protocol:

  • Supernatant Collection: After the compound incubation period, carefully collect 50 µL of supernatant from each well of the 96-well plate. Transfer it to a new, flat-bottom 96-well plate.

  • Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of a lysis buffer (e.g., 10X Lysis Solution) 45 minutes before collecting the supernatant. This serves as the "maximum LDH release" control.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant[17].

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light[16][17].

  • Stop Reaction & Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm[17][24].

  • Data Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

4. Annexin V/PI Assay for Apoptosis

Rationale: This flow cytometry assay precisely distinguishes cell death pathways. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis[18][19]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells[19].

Protocol:

  • Cell Harvesting: After treatment in 6-well plates, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells from a given well and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes).

The workflow for this assay is visualized below.

G cluster_results Data Quadrants A 1. Treat Cells in 6-Well Plate B 2. Harvest Adherent & Floating Cells A->B C 3. Wash Cells with Cold PBS B->C D 4. Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide C->D E 5. Incubate 15 min in the Dark D->E F 6. Analyze by Flow Cytometry E->F Q1 Live (AV-/PI-) F->Q1 Q2 Early Apoptotic (AV+/PI-) F->Q2 Q3 Late Apoptotic (AV+/PI+) F->Q3 Q4 Necrotic (AV-/PI+) F->Q4

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC₅₀ values derived from the MTT assay after 48 hours of treatment are presented below as a hypothetical example.

CompoundHDF (IC₅₀, µM)MCF-7 (IC₅₀, µM)HT-29 (IC₅₀, µM)Selectivity Index (HDF/MCF-7)
5,8-Difluoroquinoline-6-carboxylic acid >20085.492.1>2.3
Ciprofloxacin>200150.2165.8>1.3
Levofloxacin>200180.5195.3>1.1
Moxifloxacin195.6145.3155.71.3
Doxorubicin1.20.80.91.5

Interpretation:

  • IC₅₀ Values: A lower IC₅₀ value indicates higher cytotoxic potency. In this example, 5,8-Difluoroquinoline-6-carboxylic acid shows greater potency against cancer cell lines than the comparator fluoroquinolones.

  • Selectivity Index (SI): Calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. An SI value > 1 suggests the compound is preferentially toxic to cancer cells. A higher SI is desirable for potential therapeutic agents[25].

Mechanistic Insights: The Pathways of Quinolone-Induced Cell Death

The cytotoxic effects of quinolones on mammalian cells are often multifactorial. Key mechanisms include the induction of oxidative stress and the triggering of apoptosis via the intrinsic (mitochondrial) pathway, frequently linked to their interaction with topoisomerase II[2][4][5][11][26].

1. Topoisomerase II Inhibition and DNA Damage: While less potent against human topoisomerase II than their bacterial counterparts, fluoroquinolones can inhibit the enzyme's ability to re-ligate cleaved DNA[4]. This leads to the accumulation of double-strand breaks, which are potent triggers of the apoptotic cascade.

2. Oxidative Stress: Studies have shown that some fluoroquinolones can induce the production of reactive oxygen species (ROS), leading to oxidative damage to mitochondria and other cellular components[5][11][26]. This mitochondrial stress is a key event in initiating the intrinsic apoptotic pathway.

3. The Intrinsic Apoptotic Pathway: Cellular insults like DNA damage and oxidative stress converge on the mitochondria. This leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates[27][28][29].

The diagram below outlines this critical signaling cascade.

G Compound Quinolone Compound TopoII Topoisomerase II Inhibition Compound->TopoII ROS Oxidative Stress (ROS Production) Compound->ROS DNA_Damage DNA Double- Strand Breaks TopoII->DNA_Damage Mito Mitochondrial Stress ROS->Mito DNA_Damage->Mito p53-mediated signaling CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Quinolone-induced intrinsic apoptosis signaling pathway.

Conclusion

This guide outlines a robust, multi-assay approach for characterizing the in vitro cytotoxicity of 5,8-Difluoroquinoline-6-carboxylic acid. By comparing its effects on both cancerous and non-cancerous cell lines against established benchmarks, and by employing assays that probe viability, membrane integrity, and apoptotic pathways, researchers can build a comprehensive and mechanistically informative profile of novel quinolone derivatives. This systematic evaluation is a critical step in drug development, enabling the early identification of compounds with a favorable therapeutic window and providing a solid foundation for further preclinical investigation.

References
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  • Bitesize Bio. (2024, June 26).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Benchchem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
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  • Benchchem. (2025, December). Comparative Cytotoxicity of Quinolone Antibiotics and Doxorubicin.
  • Shen, L. L., et al. (n.d.). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. PubMed.
  • In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (n.d.).
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  • Lin, C. P., et al. (2010, May 15). Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells. PubMed.
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Comparative

A Senior Application Scientist's Guide to In Vivo Validation of 5,8-Difluoroquinoline-6-carboxylic acid

A Comparative Framework for Preclinical Efficacy and Safety Assessment Abstract The journey of a novel chemical entity from the bench to the clinic is contingent on rigorous preclinical validation. This guide, designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Framework for Preclinical Efficacy and Safety Assessment

Abstract

The journey of a novel chemical entity from the bench to the clinic is contingent on rigorous preclinical validation. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for validating the biological activity of 5,8-Difluoroquinoline-6-carboxylic acid in relevant animal models. We will explore the rationale behind experimental design, from initial pharmacokinetic profiling to robust efficacy studies in oncology models, and provide detailed, actionable protocols. By comparing this novel agent to established standards of care, this guide serves as a practical manual for generating the critical data necessary for advancing a promising compound toward clinical investigation.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinolone and fluoroquinolone carboxylic acids are a well-established class of synthetic compounds renowned for their broad-spectrum antimicrobial activity.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bactericidal effects.[1][3] The addition of fluorine atoms to the quinolone core, a hallmark of the fluoroquinolone subclass, significantly enhances their potency and pharmacokinetic properties, such as oral bioavailability and tissue penetration.[1][4]

Beyond their antibacterial prowess, emerging research has illuminated the potential of quinoline derivatives in other therapeutic areas, including oncology.[5][] Studies have shown that certain quinoline-based compounds can exert antiproliferative and cytotoxic effects on cancer cells, suggesting mechanisms that may extend beyond topoisomerase inhibition.[5][7] For instance, some derivatives have been shown to inhibit ectonucleotidases, enzymes that play a role in tumor immune evasion.[7]

5,8-Difluoroquinoline-6-carboxylic acid is a novel compound belonging to this versatile class. The strategic placement of two fluorine atoms at the 5 and 8 positions, combined with the carboxylic acid moiety at position 6, suggests a unique pharmacological profile.[8] The carboxylic acid group is a key pharmacophore that can engage in critical interactions with biological targets, such as chelating metal ions in the active sites of metalloenzymes.[8] This guide outlines a systematic approach to validate the hypothesized anticancer activity of this compound in vivo, a critical step that bridges the gap between promising in vitro data and potential clinical utility.[9]

The In Vivo Validation Workflow: A Strategic Overview

A successful in vivo validation campaign requires a multi-stage, logical progression of experiments. Each stage builds upon the last, providing a comprehensive data package that addresses pharmacokinetics, safety, and efficacy. Hasty progression to complex efficacy models without foundational data is a common cause of failure in preclinical programs.[10]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insight PK_Tox Pharmacokinetic (PK) & Acute Toxicity Profiling Dose_Range Dose-Range Finding Study PK_Tox->Dose_Range Determines safe dosing window Efficacy Pivotal Efficacy Study (e.g., Xenograft Model) Dose_Range->Efficacy Informs therapeutic dose selection Comparator Comparison with Standard-of-Care (SoC) MoA Mechanism of Action (MoA) Confirmation Efficacy->MoA Provides tissue for post-hoc analysis Biomarker Biomarker Analysis (e.g., Target Engagement)

Caption: High-level workflow for the in vivo validation of a novel therapeutic agent.

Part 1: Pharmacokinetic (PK) and Acute Safety Profiling

Rationale: Before assessing if a drug works, we must first understand how the body processes it. A pharmacokinetic study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[11][12] This data is non-negotiable; it informs the dosing regimen (e.g., dose level, frequency, and route of administration) for all subsequent efficacy studies.[13] Concurrently, an acute toxicity study provides initial safety data, identifying the maximum tolerated dose (MTD).

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Model: Healthy, 8-week-old CD-1 mice are often used for initial PK studies due to their outbred nature, which provides a good general physiological assessment.[13]

  • Compound Formulation: Prepare 5,8-Difluoroquinoline-6-carboxylic acid in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation must be homogenous and stable.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 20-30 µL) from each mouse at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11] The use of a sparse sampling or composite study design is essential to minimize animal usage and stress.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Comparative Data Table: Hypothetical PK Profile
Parameter5,8-Difluoroquinoline-6-carboxylic acid (PO, 10 mg/kg)Competitor Compound (e.g., Ciprofloxacin, PO, 10 mg/kg)
Tmax (h) 1.00.8
Cmax (ng/mL) 1250980
AUC (0-24h) (ng*h/mL) 85006200
Half-life (t1/2) (h) 4.53.8
Oral Bioavailability (%) ~65%~70%

This table presents hypothetical data for illustrative purposes.

Part 2: Efficacy Evaluation in a Xenograft Cancer Model

Rationale: With a safe and effective dosing regimen established, the primary question of anti-tumor efficacy can be addressed. The choice of animal model is paramount and should reflect the clinical indication.[14] Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are increasingly favored as they better recapitulate the heterogeneity of human cancers compared to traditional cell line-derived xenografts (CDX).[15][16] For this guide, we will use a PDX model of colorectal cancer.

Experimental Protocol: Colorectal Cancer PDX Efficacy Study
  • Animal Model: 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG mice) are required to prevent rejection of the human tumor tissue.[17]

  • Tumor Implantation: Subcutaneously implant patient-derived colorectal tumor fragments (approx. 2x2 mm) into the right flank of each mouse.[17]

  • Tumor Growth and Staging: Monitor mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment groups.[18] This ensures a uniform starting tumor burden across all groups.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: 5,8-Difluoroquinoline-6-carboxylic acid (e.g., 20 mg/kg, PO, daily)

    • Group 3: Standard-of-Care (SoC) Control (e.g., 5-Fluorouracil, IP, on a clinically relevant schedule)

  • Monitoring and Endpoints:

    • Measure tumor volume with digital calipers twice weekly.[19]

    • Record animal body weight twice weekly as a general indicator of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).

  • Tissue Collection: At the end of the study, collect tumors and key organs for downstream mechanistic analysis.

Comparative Data Table: Hypothetical Efficacy Results
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1450 ± 210--2%
5,8-Difluoroquinoline-6-carboxylic acid 580 ± 15060%-4%
Standard-of-Care (5-FU) 725 ± 18050%-12%

This table presents hypothetical data for illustrative purposes. TGI is calculated relative to the vehicle control group.

Part 3: Downstream Mechanism of Action (MoA) Elucidation

Rationale: Demonstrating that a drug shrinks tumors is a major milestone. Understanding how it does so provides critical mechanistic insight that is invaluable for clinical development. The quinoline scaffold is known to interact with topoisomerases, but novel derivatives may have additional or alternative targets. For instance, some quinoline derivatives have shown activity against pathways involved in immune modulation within the tumor microenvironment.[7]

G Compound 5,8-Difluoroquinoline-6- carboxylic acid Target Hypothesized Target (e.g., Ectonucleotidase) Compound->Target Inhibits Adenosine Immunosuppressive Adenosine Target->Adenosine Converts ATP to ATP Extracellular ATP T_Cell T-Cell Adenosine->T_Cell Inhibits Activity Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Kills Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Immune_Evasion Tumor Immune Evasion Tumor_Cell->Immune_Evasion

Caption: A hypothetical signaling pathway potentially modulated by the test compound.

Protocol: Western Blot Analysis of Tumor Lysates
  • Protein Extraction: Homogenize tumor samples collected from the efficacy study in RIPA buffer with protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., markers of DNA damage like γH2AX, or proteins from the hypothesized pathway) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) to compare protein expression levels between treatment groups. This can provide evidence of target engagement and downstream pathway modulation.

Conclusion

This guide provides a structured, multi-faceted approach to the in vivo validation of 5,8-Difluoroquinoline-6-carboxylic acid. By systematically evaluating its pharmacokinetic profile, safety, and anti-tumor efficacy in clinically relevant animal models, researchers can generate a robust data package. The inclusion of a standard-of-care comparator and downstream mechanistic studies adds critical context and depth to the findings. This rigorous, evidence-based methodology is essential for de-risking novel therapeutic candidates and making informed decisions on their progression towards clinical trials.

References

  • Vertex AI Search. (2023, October 25). Pharmacology of Fluoroquinolones.
  • Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. Available from: [Link]

  • Shah, Q., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available from: [Link]

  • MSD Manual Professional Edition. Fluoroquinolones. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2020, March 10). Fluoroquinolones - LiverTox. NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (2025, June 11). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Available from: [Link]

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • Frontiers. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available from: [Link]

  • Google Patents. US5385900A - Quinoline carboxylic acid derivatives.
  • Melanoma Research Alliance. (2019, July 15). New Models for Testing Melanoma Drugs and Vaccines. Available from: [Link]

  • PubMed. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Available from: [Link]

  • National Center for Biotechnology Information. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. PMC. Available from: [Link]

  • Biocompare.com. (2022, December 22). Mouse Models for Testing Cancer Immunotherapies. Available from: [Link]

  • Altogen Labs. Xenograft Services and PDX Protocols. Available from: [Link]

  • Creative Biolabs. In Vivo Target Validation. Available from: [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. PMC. Available from: [Link]

  • Spandidos Publications. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Available from: [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available from: [Link]

  • PAGE. (n.d.). Development of a translational pharmacokinetic-biomarker-efficacy model in mouse to support dose recommendation in human. Available from: [Link]

  • PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available from: [Link]

  • PubMed. Prediction of Human Pharmacokinetics Profile of Monoclonal Antibody Using hFcRn Transgenic Mouse Model. Available from: [Link]

  • PubMed. (1990, June). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC. Available from: [Link]

  • ACS Publications. (2023, April 25). Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest. Molecular Pharmaceutics. Available from: [Link]

  • PharmaTimes. (2025, January 15). Oxford Drug Design achieves in vivo validation for novel cancer treatment. Available from: [Link]

  • ACS Publications. (2018, October 25). Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. Available from: [Link]

  • MDPI. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Effects of serum and urine on the activities of six new fluoroquinolones. Available from: [Link]

  • MDPI. (2022, December 23). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2'-dicarboxylic Acid. Available from: [Link]

  • PubMed. (1988, March). 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of heterocycles derived from 6-fluoro-2,4-dihydroxyquinoline. Available from: [Link]

  • MDPI. (2022, April 1). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2025, February 26). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. PMC. Available from: [Link]

Sources

Validation

Structural and functional comparison of 5,8-Difluoroquinoline-6-carboxylic acid isomers

An In-Depth Guide to the Structural and Functional Nuances of 5,8-Difluoroquinoline-6-carboxylic Acid and Its Positional Isomers In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural and Functional Nuances of 5,8-Difluoroquinoline-6-carboxylic Acid and Its Positional Isomers

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, particularly for developing anti-infective and anti-cancer agents.[1][2] The introduction of fluorine atoms and a carboxylic acid moiety dramatically influences the biological activity, giving rise to the potent class of fluoroquinolone antibiotics.[3][4] However, the precise placement of these functional groups is not a trivial matter. Subtle shifts in their positions on the quinoline ring can profoundly alter a molecule's electronic profile, steric properties, and ultimately, its interaction with biological targets.

This guide provides a detailed structural and functional comparison of 5,8-difluoroquinoline-6-carboxylic acid and its key positional isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular architecture and functional outcomes, offering field-proven insights for researchers in drug discovery and development. We will dissect how isomeric variations can be rationally exploited to fine-tune physicochemical properties and biological potency, supported by validated experimental protocols for head-to-head evaluation.

Structural Analysis: The Architectural Foundation of Function

The arrangement of substituents on the quinoline core dictates the molecule's fundamental properties. We will compare 5,8-difluoroquinoline-6-carboxylic acid (Isomer A) with two other structurally significant isomers: 5,7-difluoroquinoline-6-carboxylic acid (Isomer B) , a known commercially available variant, and 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Isomer C) , which represents the canonical arrangement found in many potent fluoroquinolone antibiotics like Sparfloxacin.[5][6]

Caption: Chemical structures of the compared difluoroquinoline carboxylic acid isomers.

The primary distinctions lie in the positioning of the two fluorine atoms and the carboxylic acid group, which directly impacts three critical molecular features:

  • Electronic Distribution: Fluorine is a highly electronegative atom. Its placement, particularly at positions 5, 7, and 8, creates an electron-deficient aromatic system.[5] This influences the acidity (pKa) of the carboxylic acid and the basicity of the quinoline nitrogen. In Isomer C, the C-6 fluorine is known to significantly enhance potency by improving both DNA gyrase binding and cell penetration.[4]

  • Steric Profile: The position of the bulky carboxylic acid group relative to the fluorine atoms and the heterocyclic nitrogen governs its accessibility for binding to enzyme active sites or receptors.[7] The arrangement in Isomer C, with the carboxylic acid at position 3 and a keto group at position 4, is a well-established pharmacophore for antibacterial activity.[4]

  • Intramolecular Interactions: The proximity of the carboxylic acid's hydroxyl group to the quinoline nitrogen or a fluorine atom can allow for the formation of intramolecular hydrogen bonds.[8] These interactions can rigidify the molecular conformation, influencing its binding affinity and solubility.

Functional Comparison: From Molecular Properties to Biological Activity

The structural variations translate directly into divergent functional profiles. A comprehensive understanding requires examining their physicochemical properties, synthetic accessibility, and, most importantly, their biological effects.

Physicochemical Properties

The location of polar functional groups significantly affects properties crucial for drug development, such as solubility and membrane permeability. Fluorination is a common strategy to enhance lipophilicity and metabolic stability.[5]

PropertyIsomer A (5,8-diF-6-COOH)Isomer B (5,7-diF-6-COOH)Isomer C (6,8-diF-3-COOH)Rationale & Significance
Molecular Formula C₁₀H₅F₂NO₂C₁₀H₅F₂NO₂C₁₀H₅F₂NO₂Identical mass, differences arise from structure.
Molecular Weight 191.16 g/mol 191.16 g/mol 225.16 g/mol Isomer C includes a 4-oxo group.
Predicted pKa ~3.5 - 4.5~3.5 - 4.5~5.5 - 6.5The electron-withdrawing fluorine atoms lower the pKa (increase acidity) of the carboxylic acid. The 4-keto group in Isomer C also influences acidity. pKa is critical for solubility and target interaction.
Predicted LogP ~2.0~2.1~1.5LogP (lipophilicity) is key for membrane permeability. Fluorine substitution generally increases LogP. The 4-oxo group in Isomer C increases polarity, lowering LogP.

Note: pKa and LogP values are estimates based on known structure-property relationships for similar compounds and require experimental verification.

Synthesis & Chemical Reactivity

The synthesis of these isomers typically involves multi-step sequences, including cyclization reactions to form the quinoline core, followed by directed fluorination and carboxylation.[5] The specific substitution pattern of the starting materials dictates the final isomeric product.

Synthetic_Workflow Generalized synthetic workflow for difluoroquinoline carboxylic acids. A Substituted Aniline B Cyclization (e.g., Gould-Jacobs reaction) A->B C Quinolone Core B->C D Directed Fluorination C->D E Difluoroquinolone D->E F Carboxylation (e.g., with n-BuLi/CO2) E->F G Final Isomer F->G

Caption: Generalized synthetic workflow for difluoroquinoline carboxylic acids.

The choice of protective groups and the carboxylation strategy are critical. For instance, carboxylation often involves metallation with strong bases like n-butyllithium followed by quenching with carbon dioxide.[9][10][11] The existing substituents guide where the carboxyl group is introduced. This highlights a key principle: the target isomer's structure must be considered from the very first synthetic step.

Biological Activity: The SAR Perspective

The primary therapeutic application of fluoroquinolones is as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4]

Mechanism_of_Action Fluoroquinolone mechanism of action. cluster_0 Bacterial Cell FQ Fluoroquinolone Isomer Complex DNA-Gyrase Complex FQ->Complex Binds & Stabilizes DNA_rep DNA Replication Blocked Complex->DNA_rep Cell_Death Bacterial Cell Death DNA_rep->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Structure-activity relationship (SAR) studies provide a framework for predicting the antibacterial potential of our isomers:

  • Isomer C (6,8-diF-3-COOH): This scaffold is highly optimized for antibacterial activity. The C3-carboxylic acid and C4-keto group are essential for binding to the DNA-gyrase complex.[4][5] The C6-fluorine atom dramatically increases potency, while substituents at C8 also modulate activity.[4][6]

  • Isomers A and B (C6-COOH): Shifting the carboxylic acid to the 6-position represents a significant deviation from the classic fluoroquinolone pharmacophore. While the carboxylic acid group can still engage in crucial ionic and hydrogen-bonding interactions, potentially as a zinc-binding group in metalloenzymes, its efficacy against DNA gyrase is likely to be substantially reduced.[5] These isomers may, however, exhibit novel biological activities. For example, quinoline derivatives are explored as kinase inhibitors and anti-cancer agents, where different binding modes are required.[12][13]

Recommended Experimental Protocols

To objectively compare these isomers, a standardized set of experiments is crucial. The following protocols provide a robust framework for evaluation.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value determines the ionization state of the molecule at physiological pH, which is critical for solubility, cell permeability, and target binding. Potentiometric titration is a reliable method for its determination.

Methodology:

  • Preparation: Prepare a 1 mM solution of the test isomer in a 50:50 (v/v) methanol/water mixture.

  • Titration: Place the solution in a thermostated vessel at 25°C and bubble with nitrogen to exclude atmospheric CO₂.

  • Measurement: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH using a calibrated pH meter after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency. The broth microdilution method is a standardized and high-throughput approach.[14]

Methodology:

  • Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

  • Preparation: Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay

Rationale: It is essential to assess whether a compound's activity is selective for bacterial cells over mammalian cells. The resazurin reduction assay is a common method to measure cell viability.[7]

Methodology:

  • Cell Culture: Seed human fibroblast cells (e.g., NIH-3T3) or another relevant cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test isomers (e.g., from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 2-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus compound concentration.

Conclusion and Future Outlook

The structural and functional comparison of 5,8-difluoroquinoline-6-carboxylic acid and its isomers reveals the profound impact of substituent placement. While isomers with the canonical 4-oxo-3-carboxylic acid arrangement (Isomer C) are primed for potent antibacterial activity against established targets like DNA gyrase, isomers with alternative substitution patterns (Isomers A and B) are less likely to excel in this role.

However, this does not diminish their value. Instead, it highlights an opportunity for "scaffold hopping" and discovering novel biological activities. The unique electronic and steric profiles of Isomers A and B make them intriguing candidates for screening against other therapeutic targets, such as kinases, polymerases, or other metalloenzymes. Their synthesis and characterization expand the accessible chemical space for drug discovery.

Future research should focus on the experimental validation of the predicted physicochemical properties and a broad biological screening of these non-canonical isomers. A thorough investigation of their metabolic stability and pharmacokinetic profiles will be essential for any further development. By understanding the intricate relationship between isomeric structure and function, we can more rationally design the next generation of quinoline-based therapeutics.

References

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

  • Synthesis, Characterization, and Photophysical Properties of 2- Quinolone-Based Compounds. DergiPark. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed. [Link]

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed. [Link]

  • Journal articles: 'Quinoline carboxylic acid'. Grafiati. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. PubChem. [Link]

  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). PMC. [Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

  • Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. [Link]

  • Fluoroquinolone carboxylic acid molecular crystals.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. MDPI. [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

  • Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Semantic Scholar. [Link]

  • Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate. [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. [Link]

  • Biological Activity and Applications of Natural Compounds. MDPI. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]edu/~dass/pub/028.pdf)

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5,8-Difluoroquinoline-6-carboxylic acid: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 5,8-Difluoroquinoline-6-carboxylic acid, a fluorinated quinoline derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 5,8-Difluoroquinoline-6-carboxylic acid, a fluorinated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,8-Difluoroquinoline-6-carboxylic acid, grounded in established safety and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Regulatory Classification

Key Considerations:

  • Halogenated Organic Compound: The presence of fluorine atoms on the quinoline ring system designates this compound as a halogenated organic.[5][6] Such compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction.[7][8][9][10]

  • Potential for Toxicity: Quinoline and its derivatives are known to exhibit varying degrees of toxicity. Therefore, it is prudent to handle 5,8-Difluoroquinoline-6-carboxylic acid as a potentially toxic substance.

  • Regulatory Framework: Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations for hazardous waste management.[8][11]

Personal Protective Equipment (PPE) and Handling Precautions

Given the potential hazards, a robust approach to personal protection is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[12][13][14][15]

Recommended PPE Ensemble:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene glovesTo prevent skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Lab Coat Full-length, long-sleeved lab coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[16][17][18]

All handling of 5,8-Difluoroquinoline-6-carboxylic acid, especially weighing and transferring the solid, should be performed within a certified chemical fume hood to minimize inhalation exposure.[15]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic waste is significantly more expensive to incinerate than non-halogenated waste.[19][20]

Protocol for Waste Collection:

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container with a secure screw-top cap, clearly labeled as "Halogenated Organic Waste."[5][21]

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "5,8-Difluoroquinoline-6-carboxylic acid"

      • The approximate quantity of the waste

      • The date accumulation started

      • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • Solid Waste Collection:

    • Carefully transfer solid 5,8-Difluoroquinoline-6-carboxylic acid into the designated waste container using a dedicated spatula or scoop.

    • Also, dispose of any contaminated materials, such as weighing paper, gloves, and disposable lab coats, in this container.

  • Liquid Waste Collection:

    • If the compound is in solution, transfer the liquid waste into a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated solvent waste.[19][20][21]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[19][21]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.[19][20]

Spill Management Procedures

In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and environmental contamination.

Spill Cleanup Protocol for Powdered 5,8-Difluoroquinoline-6-carboxylic acid:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.[22][23][24]

  • Don Appropriate PPE:

    • At a minimum, wear the PPE outlined in Section 2. For larger spills, a higher level of respiratory protection may be necessary.

  • Contain the Spill:

    • Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[16][23][24] Do not sweep the dry powder.[22]

  • Collect the Spilled Material:

    • Carefully wipe up the dampened material with absorbent pads.

    • Place all contaminated materials into the designated "Halogenated Organic Waste" container.

  • Decontaminate the Area:

    • Clean the spill area with soap and water or an appropriate laboratory detergent.[22][24]

    • Collect the cleaning materials and dispose of them as hazardous waste.

  • Dispose of Contaminated PPE:

    • Remove and dispose of all contaminated PPE in the hazardous waste container.

Final Disposal Pathway

The ultimate disposal of 5,8-Difluoroquinoline-6-carboxylic acid waste must be handled by a licensed hazardous waste management company.

Disposal Workflow:

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Generation of Waste (Solid & Contaminated Materials) B Segregation into 'Halogenated Organic Waste' Container A->B C Proper Labeling and Secure Storage B->C D Collection by Licensed Hazardous Waste Hauler C->D Scheduled Pickup E Transportation to a TSDF* D->E F High-Temperature Incineration E->F G Final Destruction and Ash Landfilling F->G lab_caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Handling

Personal protective equipment for handling 5,8-Difluoroquinoline-6-carboxylic acid

As a Senior Application Scientist, I recognize that the integrity of your research and the safety of your laboratory personnel are inextricably linked. 5,8-Difluoroquinoline-6-carboxylic acid (CAS: 1427082-13-0) [1] is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integrity of your research and the safety of your laboratory personnel are inextricably linked. 5,8-Difluoroquinoline-6-carboxylic acid (CAS: 1427082-13-0) [1] is a critical fluorinated building block frequently utilized in the synthesis of novel fluoroquinolone antibiotics and kinase inhibitors. However, its physiochemical properties as a fine, reactive powder demand rigorous handling protocols.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational excellence and regulatory compliance.

Chemical Hazard Profile & Causality

Before detailing the PPE, we must understand the mechanistic basis of the hazards. The dual fluorine substitutions on the quinoline ring increase the lipophilicity of the molecule, potentially enhancing dermal penetration compared to non-fluorinated analogs, while the carboxylic acid moiety contributes to its irritant properties.

Table 1: GHS Hazard Classification and Mechanistic Rationale[2]

GHS CodeHazard StatementMechanistic Rationale & Operational Impact
H302 Harmful if swallowedSystemic toxicity upon ingestion. Requires strict prohibition of food/drink and rigorous hand-washing protocols.
H315 Causes skin irritationAcidic functional group and lipophilic fluorines disrupt the stratum corneum, leading to localized inflammation.
H319 Causes serious eye irritationDirect contact with the corneal epithelium causes rapid pH alteration and protein denaturation.
H335 May cause respiratory irritationFine crystalline powder can easily become aerosolized, irritating the mucosal lining of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a multi-layered barrier tailored to the specific physical state (powder) and hazard profile of the chemical. According to the Prudent Practices in the Laboratory guidelines established by the National Research Council[3], the following PPE is mandatory.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification (Causality)
Eye Protection ANSI Z87.1 compliant safety goggles (not standard safety glasses).Goggles provide a complete seal against aerosolized dust, mitigating the H319 (eye irritation) risk[3].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness; double-glove for extended handling).Nitrile provides excellent resistance to organic acids. Double-gloving prevents breakthrough if the primary barrier is compromised by solvent use during synthesis[3].
Body Protection 100% Cotton or flame-resistant (FR) lab coat with fitted cuffs.Prevents powder from settling on street clothes or skin (H315). Fitted cuffs prevent accidental sweeping of powder from the benchtop.
Respiratory Handled exclusively inside a certified Chemical Fume Hood (face velocity 80-100 fpm).Engineering controls are the primary defense against H335[3]. If a hood is unavailable, an N95 or P100 particulate respirator is required.

Step-by-Step Operational Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check to confirm the integrity of the process before proceeding.

Phase 1: Pre-Weighing Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Validation: Check the digital flow monitor or use a tissue strip to confirm a face velocity of 80-100 feet per minute (fpm).

  • PPE Donning: Don safety goggles, lab coat, and double nitrile gloves. Validation: Inspect gloves for micro-tears by inflating them slightly and twisting the cuff before use.

  • Static Mitigation: 5,8-Difluoroquinoline-6-carboxylic acid is a fine powder that readily holds a static charge. Wipe the exterior of the weighing spatula and the balance pan with an anti-static zero-stat gun or a slightly damp Kimwipe to prevent powder aerosolization.

Phase 2: Handling and Transfer 4. Weighing: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Tare the receiving vessel (e.g., a glass vial or round-bottom flask). 5. Transfer: Using a static-free micro-spatula, slowly transfer the powder. Keep the source bottle as close to the receiving vessel as possible to minimize the drop height, thereby reducing dust generation. 6. Sealing: Cap both the source bottle and the receiving vessel immediately after the desired mass is achieved before removing them from the ventilated enclosure.

Phase 3: Post-Operation & Decontamination 7. Surface Decontamination: Wipe down the balance and the hood surface with a solvent compatible with the compound (e.g., ethanol or a mild alkaline solution to neutralize the acid), followed by a water wipe. 8. Doffing: Remove the outer layer of contaminated gloves inside the hood and dispose of them in the solid hazardous waste container. Wash hands thoroughly with soap and water immediately after leaving the lab.

Spill Response and Disposal Plan

Because this compound contains stable carbon-fluorine bonds and poses an environmental hazard to aquatic life[4], it must be segregated properly to prevent environmental contamination.

Spill Response Protocol: If a spill occurs outside the fume hood:

  • Evacuate and Isolate: Clear personnel from the immediate area to prevent tracking the powder.

  • Containment (No Dry Sweeping): Do not dry sweep or vacuum, as this will aerosolize the H335 irritant. Cover the spill with damp paper towels (using water or a dilute sodium bicarbonate solution to neutralize the carboxylic acid)[5].

  • Collection: Carefully scoop the damp towels and powder into a wide-mouth, sealable hazardous waste container.

Waste Segregation Plan:

  • Solid Waste: Dispose of any contaminated consumables (gloves, Kimwipes, empty vials) in a clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent during your workflow, the resulting mixture must be collected in a "Liquid Halogenated Waste" carboy. Never pour fluorinated organics down the drain[4].

Operational Workflow Diagram

SafeHandling Start Pre-Operation: Verify Fume Hood & Don PPE AntiStatic Apply Anti-Static Measures Start->AntiStatic Weighing Weigh Powder in Ventilated Enclosure AntiStatic->Weighing Transfer Seal Vessels Before Removal from Hood Weighing->Transfer Spill Did a Spill Occur? Transfer->Spill CleanUp Wet-Wipe Protocol (No Dry Sweeping) Spill->CleanUp Yes Decon Surface Decontamination & Doffing Spill->Decon No CleanUp->Decon Disposal Halogenated Waste Segregation Decon->Disposal

Workflow for safe handling, spill response, and disposal of the difluoroquinoline derivative.

References

  • Title: 5,8-Difluoroquinoline-6-carboxylic acid (CAS: 1427082-13-0) Source: ChemSrc URL: [Link]

  • Title: GHS Classification Summary Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

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